Mogroside IIA1
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPTUAQJIALPLJ-NCHDIWMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-44-4 | |
| Record name | Mogroside II-A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOGROSIDE II-A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ES958MJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Mogroside IIA1: A Technical Guide to its Discovery and Isolation from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Mogroside IIA1, a triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While present in smaller quantities compared to the major sweetening compound, Mogroside V, this compound has garnered scientific interest for its potential biological activities, including inhibitory effects against the Epstein-Barr virus early antigen.[1] This document details the experimental protocols for its extraction and purification, presents quantitative data, and visualizes key experimental workflows and related biological pathways.
Discovery and Context
This compound is a cucurbitane-type triterpenoid glycoside, part of a larger family of mogrosides that are the primary chemical constituents of Siraitia grosvenorii.[1][2] These compounds are responsible for the intense sweetness of the fruit, which has been used for centuries in traditional Chinese medicine.[3] The core structure of mogrosides is the aglycone mogrol, which is glycosylated at various positions to produce a diverse range of compounds, including this compound.[4] The total mogroside content in the dried fruit of S. grosvenorii is approximately 3.8%, with Mogroside V being the most abundant, constituting 0.8% to 1.3% of the fruit's weight.[2][4]
While much of the commercial focus has been on the high-intensity, zero-calorie sweetener Mogroside V, research has identified numerous other mogrosides, each with unique properties and potential therapeutic applications.[1][2] this compound is one such minor mogroside that has been isolated and characterized, with studies pointing towards its potential as an antiviral agent.[1]
Quantitative Data
The concentration of this compound in Siraitia grosvenorii is considerably lower than that of major mogrosides. The following table summarizes available quantitative data for mogrosides in the plant.
| Compound | Plant Part | Concentration/Yield | Method of Analysis |
| Total Mogrosides | Dried Fruit | 3.8% (w/w) | Gravimetric/HPLC |
| Mogroside V | Dried Fruit | 0.8% - 1.3% (w/w) | HPLC |
| This compound | Leaves (in a specific extract) | 15.7% of the extract | Chemical Analysis |
| Total Mogrosides | Dried Fruit (Flash Extraction) | 8.6% yield | Colorimetric Method |
| Mogroside V (in purified extract) | Dried Fruit | 34.43% of the extract | HPLC |
Note: Data is compiled from various sources and extraction/purification methods, leading to a range of reported values.[2][4][5]
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound, as a minor constituent, requires a multi-step purification process to separate it from the more abundant mogrosides and other phytochemicals. The following protocol is a composite methodology based on established techniques for the separation of mogrosides.
Step 1: Extraction of Total Mogrosides
This initial step is designed to efficiently extract the full spectrum of mogrosides from the dried fruit material.
-
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% (v/v) Ethanol (B145695) in deionized water
-
Mechanical shaker or sonicator
-
Filter paper and Buchner funnel apparatus
-
Rotary evaporator
-
-
Protocol:
-
Macerate the powdered S. grosvenorii fruit with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture for 2 hours at 60°C using a mechanical shaker or sonicator to enhance extraction efficiency.
-
Separate the extract from the solid residue by vacuum filtration through a Buchner funnel.
-
Repeat the extraction process on the residue two more times with fresh 70% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract.
-
Step 2: Macroporous Resin Column Chromatography
This step serves to remove highly polar impurities such as sugars and salts, and to enrich the total mogroside fraction.
-
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., D101 or AB-8)
-
Chromatography column
-
Deionized water
-
Aqueous ethanol solutions (20%, 40%, 70% v/v)
-
-
Protocol:
-
Dissolve the crude extract in deionized water.
-
Pack the chromatography column with the macroporous resin and equilibrate with deionized water.
-
Load the dissolved crude extract onto the column.
-
Wash the column with 2-3 bed volumes of deionized water to remove unbound impurities.
-
Elute the column with a stepwise gradient of aqueous ethanol. Start with 20% ethanol to elute more polar compounds, followed by 40% ethanol, and finally 70% ethanol to elute the mogrosides.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the mogroside-rich fractions.
-
Pool the fractions containing the target mogrosides and concentrate using a rotary evaporator.
-
Step 3: Silica (B1680970) Gel Column Chromatography
This stage aims to separate the mogrosides based on their polarity, which is influenced by the number and position of their sugar moieties.
-
Materials:
-
Enriched mogroside fraction from Step 2
-
Silica gel (100-200 mesh)
-
Chromatography column
-
Solvent system (e.g., chloroform-methanol-water gradient)
-
-
Protocol:
-
Prepare a silica gel slurry in the initial mobile phase solvent and pack the chromatography column.
-
Adsorb the enriched mogroside fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with a chloroform-methanol mixture and gradually increasing the proportion of methanol (B129727) and then adding water.
-
Collect fractions and analyze them by TLC or HPLC, comparing with a this compound standard if available.
-
Pool the fractions that show enrichment of a compound with the expected retention time of this compound.
-
Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final step for obtaining high-purity this compound.
-
Materials:
-
Partially purified this compound fraction from Step 3
-
Preparative HPLC system with a C18 column
-
Mobile phase: Acetonitrile (B52724) and water (HPLC grade)
-
-
Protocol:
-
Dissolve the partially purified fraction in the initial mobile phase.
-
Develop a suitable gradient elution method. A typical starting point would be a linear gradient from 20% to 50% acetonitrile in water over 40 minutes.
-
Inject the sample onto the preparative C18 column.
-
Monitor the elution profile at a low UV wavelength (e.g., 203 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a white powder.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound from Siraitia grosvenorii.
Caption: Workflow for the isolation of this compound.
Potential Signaling Pathway Modulation
While the precise mechanism of this compound's inhibitory effect on the Epstein-Barr virus is yet to be fully elucidated, other mogrosides have been shown to modulate inflammatory signaling pathways. For instance, Mogroside V has been demonstrated to inhibit the Toll-like receptor 4 (TLR4)-MyD88 signaling pathway. This pathway is a key component of the innate immune response and its inhibition can lead to reduced inflammation.
Caption: Inhibition of the TLR4-MyD88 signaling pathway by Mogroside V.
Epstein-Barr Virus (EBV) Infection and Lytic Cycle - A Potential Target
This compound has been noted for its inhibitory effects on the Epstein-Barr virus early antigen. The early antigen is expressed during the lytic cycle of the virus, suggesting that this compound may interfere with viral replication. The exact mechanism is a subject for further investigation.
Caption: Potential inhibition point of this compound in the EBV lytic cycle.
Conclusion
The discovery and isolation of minor mogrosides like this compound from Siraitia grosvenorii present both a challenge and an opportunity for the development of new therapeutic agents. While the isolation requires a meticulous multi-step chromatographic process, the potential biological activities of these compounds warrant further investigation. This guide provides a foundational framework for researchers to undertake the isolation and further study of this compound, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. Mogroside - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Mogroside IIA1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family of compounds, which are known for their intense sweetness and potential therapeutic applications, a thorough understanding of its physicochemical properties is essential for research and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of a key signaling pathway associated with the biological activities of mogrosides.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its handling, formulation, and application in various experimental and developmental settings.
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₂O₁₄ | [1] |
| Molecular Weight | 801.01 g/mol | [1] |
| CAS Number | 88901-44-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (commonly available) | Commercial suppliers |
| Melting Point | Data not available for this compound. For the related Mogroside V, the melting point is approximately 193 °C (decomposes) | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL (124.84 mM). In vivo solvent system (example): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) | [1] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and identification of this compound.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The ESI-TOF mass spectrum for the isomeric Mogroside IIA2 showed a [M-H]⁻ ion at m/z 799.4817, which corresponds to the molecular formula C₄₂H₇₂O₁₄[3]. A similar result would be expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
This protocol describes the capillary method for determining the melting point of a solid compound.
Apparatus and Reagents:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample (powdered)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate to approximately 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Determination of Solubility
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus and Reagents:
-
This compound sample
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture.
-
Maintain a constant temperature (e.g., 25°C or 37°C) and agitate the mixture until equilibrium is reached (typically 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Centrifuge the suspension to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or spectrophotometric method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a triterpenoid glycoside like this compound.
Apparatus and Reagents:
-
NMR spectrometer (e.g., 500 MHz or higher)
-
NMR tubes
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Dissolve an appropriate amount of this compound (typically 1-5 mg) in a suitable volume (e.g., 0.5-0.7 mL) of deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a single-pulse experiment.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
Process the spectra using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).
-
Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.
Mass Spectrometry (MS)
This protocol describes the use of Electrospray Ionization (ESI) Mass Spectrometry for the analysis of this compound.
Apparatus and Reagents:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole)
-
Syringe pump or HPLC system for sample introduction
-
This compound sample
-
Solvent for sample preparation (e.g., methanol, acetonitrile)
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or by injection into an HPLC system coupled to the mass spectrometer.
-
Optimize the ESI source parameters, such as capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and strong signal.
-
Acquire the mass spectrum in either positive or negative ion mode. For mogrosides, negative ion mode is often preferred, looking for the [M-H]⁻ or [M+formate]⁻ adducts.
-
If using a high-resolution mass spectrometer (e.g., TOF), determine the accurate mass to confirm the elemental composition.
-
If using a tandem mass spectrometer (MS/MS), select the precursor ion of interest and fragment it to obtain structural information.
Visualization of Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway: AMPK Activation by Mogrosides
Mogrosides have been shown to exert some of their biological effects, such as their anti-diabetic properties, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5][6] AMPK is a key cellular energy sensor that plays a central role in regulating metabolism.
Caption: Proposed activation of the AMPK signaling pathway by this compound.
Experimental Workflow: Determination of Physicochemical Properties
The logical flow for the comprehensive characterization of the physicochemical properties of a natural product like this compound is depicted below.
Caption: Workflow for physicochemical characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrphr.org [iosrphr.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Elucidation and Confirmation of the Mogroside IIA1 Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] As a member of the mogroside family of compounds, which are recognized for their intense sweetness and potential therapeutic properties, the precise structural characterization of each analogue is crucial for understanding its bioactivity and for quality control in natural product development. This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation and confirmation of this compound, including advanced spectroscopic techniques. While detailed experimental data for this compound is not extensively published, this guide presents the established workflows and includes representative data from closely related mogrosides to illustrate the analytical process.
Introduction to this compound
This compound is a naturally occurring, non-sugar sweetener belonging to the family of triterpene glycosides.[1] These compounds are the primary source of the characteristic sweetness of monk fruit, an herbaceous perennial vine of the Cucurbitaceae family.[1] Mogrosides, including this compound, are valued for their potential health benefits, which include antioxidant, antidiabetic, and anticancer activities.[1] The structural backbone of mogrosides is a tetracyclic triterpenoid aglycone known as mogrol (B2503665), which is glycosylated at various positions. The number and linkage of these sugar moieties significantly influence the sweetness and biological properties of the individual mogroside.
The chemical formula for this compound is C₄₂H₇₂O₁₄. Its structure consists of the mogrol aglycone with two glucose units attached. The elucidation of this precise structure relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols for Structure Elucidation
The structural determination of mogrosides like this compound follows a standardized workflow involving isolation and purification followed by spectroscopic analysis.
Isolation and Purification
A typical workflow for the isolation of this compound from the fruit of Siraitia grosvenorii is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. For mogrosides, a suite of 1D and 2D NMR experiments is employed to determine the connectivity and stereochemistry of the molecule.
-
Sample Preparation: Typically, 1-5 mg of the purified mogroside is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or pyridine-d₅.
-
Instrumentation: Experiments are performed on a high-field NMR spectrometer, typically 500 MHz or higher.
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, crucial for establishing long-range connectivity and linking the sugar units to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, and its fragmentation patterns can help to confirm the structure, particularly the sequence and linkage of the sugar moieties.
-
Technique: High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is commonly used.
-
Ionization Mode: Negative ion mode is often preferred for mogrosides as it typically produces a strong deprotonated molecule [M-H]⁻.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental formula of the molecule.
-
Tandem MS (MS/MS): The [M-H]⁻ ion is isolated and fragmented to produce characteristic product ions. The fragmentation pattern reveals the loss of sugar units, which helps to confirm the glycosylation pattern.
Data Presentation: Structure Confirmation
NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of a Representative Mogroside (Mogroside IIA2 in CD₃OD)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 38.9 | 1.45, m; 1.65, m |
| 2 | 27.5 | 1.85, m; 2.05, m |
| 3 | 89.9 | 3.25, dd (11.5, 4.5) |
| 4 | 39.9 | - |
| 5 | 56.5 | 1.05, d (10.5) |
| 6 | 20.1 | 1.50, m; 1.60, m |
| 7 | 34.5 | 1.40, m; 1.55, m |
| 8 | 40.9 | 1.50, m |
| 9 | 50.1 | - |
| 10 | 37.9 | 1.40, m |
| ... | ... | ... |
| 24 | 75.9 | 3.60, m |
| 25 | 71.9 | - |
| 26 | 29.5 | 1.25, s |
| 27 | 29.9 | 1.28, s |
| 28 | 28.9 | 0.90, s |
| 29 | 19.9 | 0.85, s |
| 30 | 16.9 | 0.82, s |
Table 2: ¹H and ¹³C NMR Data for the Glycosidic Moieties of a Representative Mogroside (Mogroside IIA2 in CD₃OD)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| Glc I | ||
| 1' | 105.1 | 4.45, d (7.8) |
| 2' | 75.2 | 3.20, m |
| 3' | 78.1 | 3.35, m |
| 4' | 71.5 | 3.28, m |
| 5' | 78.0 | 3.30, m |
| 6' | 62.7 | 3.68, m; 3.85, m |
| Glc II | ||
| 1'' | 104.9 | 4.50, d (7.5) |
| 2'' | 75.1 | 3.22, m |
| 3'' | 78.2 | 3.38, m |
| 4'' | 71.6 | 3.30, m |
| 5'' | 77.9 | 3.32, m |
| 6'' | 62.8 | 3.70, m; 3.88, m |
Data adapted from Prakash et al., IOSR Journal of Pharmacy, 2014.
Mass Spectrometric Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |
| [M-H]⁻ | 799.4844 | Data not available |
| [M+Na]⁺ | 823.4664 | Data not available |
Table 4: Tandem MS (MS/MS) Fragmentation of a Representative Diglycosidic Mogroside ([M-H]⁻)
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Interpretation |
| 799.5 | 637.4 | 162.1 | Loss of one hexose (B10828440) unit |
| 475.3 | 324.2 | Loss of two hexose units |
Biosynthetic Pathway and Structural Relationships
The biosynthesis of mogrosides originates from the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) skeleton. This is followed by a series of oxidation and glycosylation steps catalyzed by specific enzymes. The structural relationship and biosynthetic progression from the aglycone mogrol to more complex mogrosides can be visualized as follows.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of chromatographic separation and advanced spectroscopic techniques. While the complete, published dataset for this compound remains elusive, the established methodologies for the mogroside family provide a clear and robust framework for its characterization. The combination of 1D and 2D NMR spectroscopy allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's stereochemistry. High-resolution mass spectrometry and tandem MS experiments confirm the molecular formula and the glycosylation pattern. This comprehensive structural information is fundamental for the advancement of research into the biological activities of this compound and for its potential development as a therapeutic agent or natural sweetener. Further studies reporting the detailed spectroscopic data of this compound would be a valuable contribution to the field of natural product chemistry.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside IIA1: A Technical Guide to its Natural Occurrence, Concentration, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside, a class of compounds primarily found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. While not the most abundant of the mogrosides, this compound is a significant constituent of certain extracts and contributes to the overall phytochemical profile of this economically and medicinally important plant. This technical guide provides an in-depth overview of the natural occurrence and concentration of this compound, detailed experimental protocols for its extraction and quantification, and a visualization of its position within the broader mogroside biosynthetic pathway.
Natural Occurrence and Concentration
This compound is exclusively found in the fruit of Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family native to Southern China. The fruit is renowned for its intense sweetness, which is primarily attributed to a complex mixture of mogrosides, with Mogroside V being the most abundant and well-known.
While specific concentrations of this compound in the raw fruit are not extensively documented in publicly available literature, it is considered one of the various mogrosides present. The concentration of individual mogrosides can vary depending on factors such as the maturity of the fruit and the specific cultivar.
However, a study on a specific extract of Siraitia grosvenorii, designated L-SGgly, revealed a significant concentration of this compound. This highlights that while it may be a minor component in the whole fruit, specific extraction and purification processes can yield extracts highly enriched in this compound.
Quantitative Data Summary
| Analyte | Matrix | Concentration | Analytical Method |
| This compound | Siraitia grosvenorii fruit extract (L-SGgly) | 15.7% | Chemical Analysis |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Siraitia grosvenorii fruit. These protocols are based on established methods for mogroside analysis and can be adapted for specific research needs.
Extraction of Total Mogrosides from Siraitia grosvenorii Fruit
This protocol describes a general method for obtaining a crude extract rich in mogrosides.
Materials and Reagents:
-
Dried Siraitia grosvenorii fruit
-
70% Ethanol (B145695) (v/v)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Grind the dried Siraitia grosvenorii fruit into a fine powder.
-
Macerate the powdered fruit with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh 70% ethanol to ensure maximum recovery of mogrosides.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.
Purification of this compound using Column Chromatography
This protocol outlines a general approach for the purification of individual mogrosides from the crude extract.
Materials and Reagents:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., D101)
-
Deionized water
-
Ethanol (various concentrations, e.g., 20%, 50%, 80%)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the crude mogroside extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated macroporous adsorbent resin column.
-
Wash the column with deionized water to remove polar impurities such as sugars and salts.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 50%, 80%).
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound based on the chromatographic analysis.
-
Further purify the pooled fractions using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase to isolate pure this compound.
Quantification of this compound by HPLC-ESI-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by serially diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the mogroside extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.
-
LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Identify and quantify this compound based on its specific retention time and MRM transitions. Construct a calibration curve from the standard solutions to determine the concentration of this compound in the samples.
Biosynthetic Pathway and Experimental Workflow
The biosynthesis of mogrosides is a complex, multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. A series of oxidation and glycosylation steps, catalyzed by cytochrome P450 monooxygenases and UDP-glucosyltransferases respectively, leads to the diverse array of mogrosides found in Siraitia grosvenorii.
Figure 1: Simplified biosynthetic pathway of mogrosides.
The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound.
Figure 2: Experimental workflow for this compound.
Preliminary Bioactivity Screening of Mogroside IIA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family of compounds, which are recognized for their intense sweetness and potential health benefits, this compound is a subject of interest for its pharmacological properties. While extensive research has been conducted on the bioactivities of the mogroside class as a whole—demonstrating antioxidant, anti-inflammatory, antidiabetic, and anticancer effects—specific data on this compound is more limited.[1][2]
Notably, this compound is also a metabolic product of other, larger mogrosides. For instance, studies have shown that Mogroside III is converted to this compound and the aglycone mogrol (B2503665) by human intestinal microbiota.[3] This metabolic conversion suggests that the biological effects observed after consumption of monk fruit extracts may be, in part, attributable to the bioactivity of this compound.
This technical guide provides an overview of the preliminary bioactivity screening of this compound, consolidating the available direct evidence and inferring potential activities based on studies of closely related mogroside compounds. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.
Anti-viral Activity: Epstein-Barr Virus Inhibition
The most specific bioactivity reported for this compound is its inhibitory effect against the Epstein-Barr virus (EBV) early antigen (EA).[1] EBV is a human herpesvirus linked to various malignancies, and the transition from its latent to lytic cycle is a key process in its pathogenesis. The expression of EBV Early Antigen is a hallmark of the initiation of this lytic cycle. Inhibition of EA is a critical target for antiviral therapies aimed at preventing viral replication and associated pathologies.
Data Presentation: this compound Anti-EBV Activity
| Compound | Bioactivity | Source |
| This compound | Inhibitory effects against the Epstein-Barr virus early antigen | [1] |
Further quantitative data such as IC50 values from the primary literature are required for a complete assessment.
Experimental Protocol: EBV Early Antigen (EA-D) Inhibition Assay
This protocol describes a general method for screening compounds for their ability to inhibit the expression of the EBV early antigen diffuse component (EA-D) in latently infected cells induced into the lytic cycle.
-
Cell Culture:
-
Culture Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Induction of EBV Lytic Cycle:
-
Seed Raji cells at a density of 4 x 10⁵ cells/mL in 24-well plates.
-
Induce the EBV lytic cycle by treating the cells with 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 20 ng/mL and sodium butyrate (B1204436) at a final concentration of 3 mM.
-
-
Compound Treatment:
-
Simultaneously with the inducers, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 50, 100 µM) dissolved in a suitable solvent like DMSO.
-
Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acyclovir).
-
-
Incubation:
-
Incubate the treated cells for 48 hours at 37°C.
-
-
Immunofluorescence Staining:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Prepare cell smears on glass slides and allow them to air-dry.
-
Fix the cells with a cold acetone:methanol (1:1) solution for 10 minutes at -20°C.
-
Wash the slides with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against EBV EA-D for 1 hour at 37°C.
-
Wash with PBS and incubate with a fluorescein (B123965) isothiocyanate (FITC)-conjugated secondary antibody for 1 hour at 37°C in the dark.
-
-
Quantification:
-
Mount the slides with a mounting medium containing DAPI for nuclear staining.
-
Observe the cells under a fluorescence microscope.
-
Count the number of EA-D-positive cells (green fluorescence) and the total number of cells (blue fluorescence) in at least five different fields.
-
Calculate the percentage of EA-D-positive cells. The inhibitory effect of this compound is determined by the reduction in this percentage compared to the vehicle control.
-
Mandatory Visualization
Antioxidant Activity (Inferred)
While no studies have reported the antioxidant activity of isolated this compound, mogroside-rich extracts have demonstrated significant radical-scavenging capabilities.[4][5] These extracts contain a mixture of mogrosides, including this compound. The antioxidant activity is often attributed to the ability of these compounds to neutralize reactive oxygen species (ROS).
Data Presentation: Antioxidant Activity of Mogroside-Rich Extracts
| Assay | Test Substance | Result | Source |
| DPPH Radical Scavenging | Mogroside Extract | IC₅₀: 1118.1 µg/mL | [5] |
| ABTS Radical Scavenging | Mogroside Extract | IC₅₀: 1473.2 µg/mL | [5] |
| Oxygen Radical Absorbance Capacity (ORAC) | Mogroside Extract | 851.8 µmol TE/g | [5] |
Note: The data above is for a mogroside extract and not purified this compound. IC₅₀ represents the concentration required to inhibit 50% of the radical activity. TE = Trolox Equivalents.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of concentrations of this compound in methanol. Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution (or control) to 100 µL of the DPPH solution.
-
Shake the plate and incubate for 30 minutes in the dark at room temperature.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
Data Analysis:
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value.
-
Mandatory Visualization
Anti-inflammatory Activity (Inferred)
Studies on mixed mogrosides have shown potent anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, mogrosides were found to down-regulate the expression of key inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6).[6] This suggests that this compound may also possess anti-inflammatory properties.
Data Presentation: Anti-inflammatory Effects of Mogrosides
| Target Gene/Protein | Cell Line | Inducer | Effect of Mogrosides | Source |
| iNOS | RAW 264.7 | LPS | Down-regulation | [6] |
| COX-2 | RAW 264.7 | LPS | Down-regulation | [6] |
| IL-6 | RAW 264.7 | LPS | Down-regulation | [6] |
Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.
-
-
Cell Viability Assay (MTT):
-
Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using the MTT assay to ensure that observed effects are not due to cytotoxicity.
-
-
NO Production Assay:
-
Seed RAW 264.7 cells (2.5 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (e.g., L-NAME) should be included.
-
After incubation, collect the cell culture supernatant.
-
-
Griess Assay:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control.
-
Mandatory Visualization
Anticancer Activity (Inferred)
The anticancer potential of the mogroside class of compounds has been investigated, with studies showing that mogroside extracts and specific mogrosides like Mogroside V can inhibit the growth of various cancer cell lines.[7][8] The mechanism often involves the induction of cell cycle arrest and apoptosis.[8] Given its structural similarity, this compound may share these properties.
Data Presentation: Anticancer Effects of Mogroside Extracts/Mogroside V
| Cell Line | Test Substance | Effect | Source |
| Pancreatic Cancer | Mogroside V | Inhibition of proliferation, induction of apoptosis | [7] |
| Bladder, Prostate, Breast, Lung, Liver Cancer | Mogroside Extract | Reduction in cell viability, G1 cell cycle arrest, apoptosis | [8] |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Culture:
-
Culture a selected cancer cell line (e.g., PANC-1, pancreatic cancer) in the appropriate medium and conditions.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
MTT Addition:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Mandatory Visualization
Conclusion
The preliminary bioactivity profile of this compound shows direct evidence of its potential as an anti-viral agent against the Epstein-Barr virus.[1] While specific data for other activities are currently lacking, its position as a key metabolite of other bioactive mogrosides and the strong pharmacological effects of mogroside-rich extracts suggest that this compound likely possesses antioxidant, anti-inflammatory, and anticancer properties.[3][5][6][8]
The experimental protocols and data presented in this guide serve as a foundation for researchers, scientists, and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on isolating pure this compound and performing comprehensive in vitro and in vivo screening to validate these inferred activities and elucidate its mechanisms of action. Such research is crucial for unlocking the full potential of this natural compound for pharmaceutical and nutraceutical applications.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scientists Discover Mogrosides Synthesis Pathway and Its Anti-tumor Effect----Chinese Academy of Sciences [english.cas.cn]
- 8. scivisionpub.com [scivisionpub.com]
Mogroside IIA1: A Key Metabolite in the Biotransformation of Mogrosides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (Luo Han Guo), are renowned for their intense sweetness and are increasingly utilized as natural, non-caloric sweeteners. Beyond their gustatory properties, mogrosides and their metabolites are gaining attention for their potential pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic effects. Central to understanding their bioactivity is the metabolic fate of these compounds within the human body. This technical guide focuses on Mogroside IIA1, a significant metabolite formed from the biotransformation of other mogrosides, providing a comprehensive overview of its formation, relevant experimental protocols, and putative signaling pathways.
Metabolic Pathways of Mogrosides: The Emergence of this compound
The primary route of mogroside metabolism is through sequential deglycosylation by the human gut microbiota. Larger mogrosides, such as the predominant Mogroside V, are not readily absorbed in the upper gastrointestinal tract. Instead, they travel to the colon where resident bacteria enzymatically cleave the glucose moieties. This stepwise hydrolysis gives rise to a series of smaller mogroside metabolites and ultimately to the aglycone, mogrol (B2503665).
This compound has been identified as a key intermediate metabolite, particularly arising from the deglycosylation of Mogroside III. The human intestinal bacteria possess a potent capability to transform Mogroside III into this compound and subsequently into mogrol[1][2][3]. This biotransformation is a critical step in the overall metabolic cascade of mogrosides.
The general metabolic pathway from Mogroside V, the most abundant mogroside in Luo Han Guo, to this compound and mogrol is depicted below.
Metabolic pathway of Mogroside V to this compound.
Quantitative Analysis of Mogroside Metabolism
While the qualitative metabolic pathways of mogrosides are well-documented, quantitative data on the conversion rates, particularly for the formation of this compound, are limited in the available literature. However, kinetic studies on related mogroside biotransformations provide valuable insights into the efficiency of these deglycosylation steps. The following table summarizes available kinetic data for the conversion of Mogroside V to Mogroside IIIE by β-glucosidase, which serves as a proxy for the enzymatic degradation of mogrosides in the gut.
| Precursor Mogroside | Metabolite | Enzyme System | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Time for Complete Conversion (min) | Reference |
| Mogroside V | Mogroside IIIE | Immobilized β-glucosidase | 0.017 | 41.1 | 120 | [3] |
| Mogroside V | (Deglycosylation) | Immobilized β-glucosidase | 0.044 | 15.6 | 60 | [3] |
Experimental Protocols
In Vitro Metabolism of Mogrosides by Human Intestinal Microbiota
This protocol outlines a general procedure for studying the metabolism of mogrosides using human fecal homogenates, simulating the conditions of the human colon.
1. Preparation of Fecal Slurry:
-
Collect fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months.
-
All subsequent steps should be performed under strict anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂).
-
Prepare a 10% (w/v) fecal homogenate by suspending the fecal sample in an anaerobic basal nutrient medium or phosphate-buffered saline (PBS).
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes) to remove large particulate matter. The supernatant serves as the fecal inoculum.
2. Anaerobic Incubation:
-
In the anaerobic chamber, add the mogroside of interest (e.g., Mogroside III) to the fecal inoculum to a final concentration (e.g., 50 µM).
-
Include a control group containing the fecal inoculum and the vehicle used to dissolve the mogroside (e.g., DMSO), but without the mogroside.
-
Incubate the mixtures at 37°C under anaerobic conditions for a specified period (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
3. Sample Processing and Analysis:
-
At each time point, withdraw an aliquot of the incubation mixture.
-
Terminate the enzymatic reactions by adding an equal volume of cold acetonitrile (B52724) or methanol.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins and bacterial cells.
-
Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the disappearance of the parent mogroside and the appearance of its metabolites, including this compound.
Workflow for in vitro mogroside metabolism study.
Signaling Pathways Modulated by Mogrosides
While direct studies on the signaling effects of this compound are limited, research on other mogrosides and mogroside-rich extracts provides strong indications of their biological activities. It is plausible that this compound, as a key metabolite, contributes to these effects.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Mogrosides and their aglycone, mogrol, have been identified as potent activators of AMP-activated protein kinase (AMPK)[4]. AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to a range of beneficial metabolic effects, including the inhibition of glucose production in the liver, stimulation of glucose uptake in muscles, and suppression of lipid synthesis. The activation of hepatic AMPK signaling is believed to be a key mechanism behind the hypoglycemic and hypolipidemic activities of mogroside-rich extracts[5].
Putative activation of the AMPK signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Chronic inflammation is a key factor in the pathogenesis of many metabolic diseases. Mogrosides have demonstrated anti-inflammatory properties, which are, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and enzymes. Studies on Mogroside V and Mogroside IIIE have shown their ability to suppress the activation of the NF-κB pathway, leading to a reduction in inflammatory mediators[6][7].
Putative inhibition of the NF-κB signaling pathway.
Antioxidant Effects
Mogrosides have also been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress[8][9][10]. Oxidative stress is implicated in the development and progression of various chronic diseases. The antioxidant activity of mogrosides may contribute to their overall health benefits.
Conclusion and Future Directions
This compound is a significant metabolite in the biotransformation of dietary mogrosides, formed through the deglycosylation of Mogroside III by the gut microbiota. While its formation is qualitatively understood, there is a clear need for quantitative studies to determine the precise conversion rates and kinetics. Furthermore, although the broader class of mogrosides exhibits promising bioactivities through the modulation of key signaling pathways like AMPK and NF-κB, direct experimental evidence for the specific effects of this compound is currently lacking. Future research should focus on isolating or synthesizing pure this compound to investigate its specific pharmacological effects and to elucidate its contribution to the overall health benefits attributed to the consumption of Luo Han Guo extract. Such studies will be invaluable for drug development professionals and scientists working to harness the therapeutic potential of these natural compounds.
References
- 1. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Sweet Taste Profile of Mogroside IIA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a triterpenoid (B12794562) glycoside and a constituent of the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] Mogrosides are the primary compounds responsible for the intense sweet taste of monk fruit, which has been used for centuries in traditional Chinese medicine and more recently as a natural, non-caloric sweetener.[2] The sweet taste of these compounds is mediated by the human sweet taste receptor, a heterodimer of two G-protein coupled receptors, T1R2 and T1R3. As the food and pharmaceutical industries continue to seek sugar alternatives, a thorough understanding of the sweet taste profile of individual mogrosides is crucial for their potential application. This technical guide provides an in-depth overview of the foundational research concerning the sweet taste profile of this compound, including its physicochemical properties, comparative sweetness data with other mogrosides, detailed experimental protocols for its characterization, and the underlying signaling pathways of sweet taste perception.
Quantitative Data Summary
While specific quantitative data on the sweetness profile of this compound is not extensively available in peer-reviewed literature, its physicochemical properties have been documented. To provide a comparative context, the sweetness potencies of other well-characterized mogrosides are presented below. The intensity of sweetness among mogrosides varies significantly with the number and linkage of glucose units.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C42H72O14 | [1] |
| Molecular Weight | 801.01 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Initial Source | Siraitia grosvenorii (Swingle) C. Jeffrey ex Lu et Z. Y. Zhang | [1] |
Table 2: Comparative Sweetness Potency of Various Mogrosides
| Mogroside | Sweetness Potency (Relative to Sucrose) | Source |
| Mogroside V | 250 - 425x | [3] |
| Siamenoside I | ~563x (compared to 5% sucrose) | [2] |
| Mogroside IV | Similar to Mogroside V | [4] |
| Mogroside I & II | Similar to Sucrose (B13894) | [4] |
Note: The sweetness potency of high-intensity sweeteners can vary depending on the concentration and the food matrix.
Experimental Protocols
The characterization of the sweet taste profile of a compound like this compound involves a combination of sensory evaluation and in vitro cell-based assays. The following are detailed methodologies representative of the key experiments required.
Protocol 1: Sensory Evaluation of Sweetness Intensity
This protocol outlines a method for determining the sweetness intensity of this compound relative to sucrose using a trained sensory panel.
1. Panelist Selection and Training:
-
Recruit 10-12 individuals with prior experience in sensory evaluation.
-
Train panelists to identify and rate the intensity of sweet, bitter, sour, and metallic tastes using standard reference solutions (e.g., sucrose for sweet, caffeine (B1668208) for bitter).
-
Familiarize the panel with the specific taste profile of mogrosides, including any potential aftertastes.
2. Sample Preparation:
-
Prepare a stock solution of purified this compound in deionized water.
-
Create a series of dilutions of the this compound stock solution.
-
Prepare a range of sucrose reference solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v in deionized water).
-
All samples should be presented at room temperature in coded, randomized order.
3. Evaluation Procedure:
-
Panelists should rinse their mouths with deionized water before and between samples.
-
Present 10 mL of each sample to the panelists.
-
Instruct panelists to taste the sample, hold it in their mouth for 5 seconds, and then expectorate.
-
Panelists rate the perceived sweetness intensity on a 15-cm line scale anchored with "no sweetness" and "extremely sweet." The sucrose reference solutions are used to calibrate the scale.
-
A break of at least 2 minutes should be taken between samples to minimize taste adaptation.
4. Data Analysis:
-
Measure the ratings from the line scale for each panelist and each sample.
-
Calculate the mean sweetness intensity for each concentration of this compound.
-
Plot the mean sweetness intensity versus the logarithm of the concentration to generate a dose-response curve.
-
Determine the concentration of this compound that provides an equivalent sweetness to a specific sucrose concentration (e.g., 5% sucrose) to calculate its relative sweetness potency.
Protocol 2: Cell-Based Functional Assay for T1R2/T1R3 Receptor Activation
This in vitro assay measures the ability of this compound to activate the human sweet taste receptor using a calcium imaging approach.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.
-
Co-transfect the HEK293 cells with expression plasmids for human T1R2, T1R3, and a G-protein chimera (e.g., Gα16gust44) using a suitable transfection reagent (e.g., Lipofectamine 2000). The Gα16gust44 chimera couples the receptor activation to the release of intracellular calcium.
2. Calcium Imaging:
-
24 hours post-transfection, seed the cells onto 96-well black-walled, clear-bottom plates coated with poly-D-lysine.
-
After another 24 hours, wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in the buffered salt solution for 1 hour at 37°C.
-
Wash the cells to remove excess dye and add fresh buffer.
3. Compound Stimulation and Signal Detection:
-
Prepare serial dilutions of purified this compound in the assay buffer.
-
Use a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity upon addition of the compound.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the this compound solutions to the wells and continue to record the fluorescence intensity for 2-3 minutes.
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response elicited by a known agonist or to the baseline fluorescence (F), expressed as ΔF/F.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that elicits a half-maximal response) using a non-linear regression analysis (e.g., sigmoidal dose-response).
Signaling Pathways and Experimental Workflows
Sweet Taste Signaling Pathway
The perception of sweet taste is initiated by the binding of a sweetener molecule to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, gustducin (B1178931). The activated α-subunit of gustducin stimulates phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the firing of action potentials. This signal is then transmitted to the brain via afferent nerve fibers, resulting in the perception of sweetness.
Caption: Sweet taste signaling pathway initiated by this compound.
Experimental Workflow for Cell-Based Assay
The following diagram illustrates the key steps in a typical cell-based functional assay to assess the activity of a sweetener on the T1R2/T1R3 receptor.
Caption: Workflow for a cell-based sweet taste receptor activation assay.
Conclusion
This compound is a key component of the sweet-tasting profile of monk fruit. While its fundamental physicochemical properties are known, there is a notable gap in the publicly available scientific literature regarding its specific quantitative sweet taste profile, such as its sweetness potency relative to sucrose and its efficacy in activating the T1R2/T1R3 receptor. The provided experimental protocols for sensory evaluation and in vitro cell-based assays offer a robust framework for generating these critical data. Further research focusing on the detailed sensory and molecular characterization of this compound will be invaluable for its potential development and application as a natural, non-caloric sweetener in the food, beverage, and pharmaceutical industries. Such studies will not only elucidate the structure-activity relationships within the mogroside family but also enable the formulation of sweetener blends with optimized taste profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
In Vitro Antioxidant Potential of Mogroside IIA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii, have garnered significant interest for their potential health benefits, including their antioxidant properties. This technical guide provides a comprehensive overview of the available in vitro antioxidant data for mogrosides, with a specific focus on assembling the context for understanding the potential of Mogroside IIA1. While direct quantitative data for this compound is not available in the current body of scientific literature, this document summarizes the antioxidant capacity of closely related mogrosides and mogroside extracts, providing a valuable reference for researchers. Detailed experimental protocols for key antioxidant assays are provided to facilitate further investigation into the antioxidant potential of specific mogrosides like this compound.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Mogrosides, a group of cucurbitane-type triterpene glycosides, are the main sweetening components of the monk fruit (Siraitia grosvenorii). Beyond their intense sweetness, mogrosides have been reported to possess various biological activities, including antioxidant effects. This guide focuses on the in vitro antioxidant potential of these compounds, with the aim of providing a foundational understanding for the specific investigation of this compound.
Quantitative Antioxidant Data
While direct in vitro antioxidant data for this compound is not presently available in published research, the following tables summarize the antioxidant activities of a mogroside extract (MGE) and other individual mogrosides. This data provides a comparative baseline for the potential antioxidant capacity of this compound.
Table 1: Free Radical Scavenging Activity of Mogroside Extract (MGE)
| Assay | IC₅₀ (µg/mL) | Positive Control | IC₅₀ of Positive Control (µg/mL) |
| DPPH Radical Scavenging | 1118.1[1] | Ascorbic Acid | 9.6[1] |
| ABTS Radical Scavenging | 1473.2[1] | Trolox | 47.9[1] |
Table 2: Reactive Oxygen Species (ROS) Scavenging Activity of Individual Mogrosides
| Mogroside | Assay | EC₅₀ (µg/mL) |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | 48.44 |
| 11-oxo-mogroside V | Superoxide (B77818) Anion (O₂⁻) Scavenging | 4.79 |
| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 |
| 11-oxo-mogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 |
EC₅₀ represents the concentration at which 50% of the chemiluminescence intensity is inhibited.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are detailed protocols for common in vitro antioxidant assays that can be employed to evaluate the potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.
-
Incubation: Shake the mixture vigorously and allow it to stand in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Reaction Mixture: Add 10 µL of the sample at different concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubation: Incubate the mixture in the dark at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the formula:
Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value is determined from a plot of scavenging activity against sample concentration.
Superoxide Radical (O₂⁻) Scavenging Assay
This assay is often performed using a chemiluminescence method where superoxide radicals are generated, and the antioxidant's ability to quench the chemiluminescence is measured.
Protocol:
-
Reagent Preparation: Prepare a Tris-HCl buffer, a solution of luminol (B1675438), and a solution for generating superoxide radicals (e.g., pyrogallol (B1678534) autoxidation or a hypoxanthine-xanthine oxidase system).
-
Reaction Mixture: In a luminometer tube, mix the buffer, luminol solution, and the sample solution of this compound at various concentrations.
-
Initiation of Reaction: Initiate the generation of superoxide radicals.
-
Chemiluminescence Measurement: Immediately measure the chemiluminescence intensity.
-
Calculation of Scavenging Activity: The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.
-
EC₅₀ Determination: The EC₅₀ value (the concentration of the sample required to scavenge 50% of the superoxide radicals) is calculated from the dose-response curve.
Hydroxyl Radical (•OH) Scavenging Assay
This assay can also be performed using a chemiluminescence method where hydroxyl radicals are generated via a Fenton-type reaction.
Protocol:
-
Reagent Preparation: Prepare a buffered solution containing luminol, a source of Fe²⁺ (e.g., FeSO₄), and EDTA.
-
Reaction Mixture: In a luminometer tube, mix the buffered solution with the sample solution of this compound at various concentrations.
-
Initiation of Reaction: Initiate the Fenton reaction by adding hydrogen peroxide (H₂O₂).
-
Chemiluminescence Measurement: Measure the resulting chemiluminescence.
-
Calculation of Scavenging Activity: The inhibition of chemiluminescence indicates hydroxyl radical scavenging. The percentage of inhibition is calculated relative to a control without the sample.
-
EC₅₀ Determination: The EC₅₀ value is determined from the dose-response curve.
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a general workflow for assessing the in vitro antioxidant potential of a test compound like this compound.
Principle of Radical Scavenging by an Antioxidant
The diagram below illustrates the fundamental principle of how an antioxidant molecule neutralizes a free radical.
Conclusion and Future Directions
The available scientific literature indicates that mogrosides, as a class of compounds, possess notable in vitro antioxidant properties. While specific quantitative data for this compound is currently lacking, the data presented for a mogroside extract and for Mogroside V suggest that this compound may also exhibit antioxidant activity.
To definitively determine the in vitro antioxidant potential of this compound, it is imperative that the compound be isolated and subjected to a battery of standardized antioxidant assays, such as those detailed in this guide. Future research should focus on:
-
Isolation and Purification of this compound: Obtaining a highly purified sample of this compound is the essential first step for accurate bioactivity assessment.
-
Comprehensive In Vitro Antioxidant Profiling: Evaluating the activity of this compound in a range of antioxidant assays, including DPPH, ABTS, ORAC, superoxide radical scavenging, and hydroxyl radical scavenging assays, will provide a thorough understanding of its antioxidant capacity.
-
Structure-Activity Relationship Studies: Comparing the antioxidant activity of this compound with other mogrosides will help to elucidate the structural features that contribute to their antioxidant potential.
-
Investigation of Cellular Antioxidant Mechanisms: Moving beyond chemical assays, future studies should investigate the effects of this compound on cellular oxidative stress, including its impact on intracellular ROS levels and the activity of endogenous antioxidant enzymes.
This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. The provided data and protocols are intended to facilitate and encourage further rigorous scientific investigation into the antioxidant potential of this compound, a promising natural compound with potential therapeutic applications.
References
Initial Investigations into the Anti-inflammatory Effects of Mogroside IIA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mogrosides, a class of triterpene glycosides extracted from the fruit of Siraitia grosvenorii (Luo Han Guo), have garnered significant interest for their potential therapeutic properties, including their role as natural, non-caloric sweeteners. Beyond their sweetness, emerging research has highlighted the diverse pharmacological activities of mogrosides, with a particular focus on their antioxidant and anti-inflammatory effects. While extensive research has been conducted on major mogrosides such as Mogroside V, specific investigations into the bioactivity of less abundant mogrosides, including Mogroside IIA1, are still in nascent stages. This technical guide aims to provide an in-depth overview of the initial investigations into the anti-inflammatory effects of this compound, drawing from studies on mogroside-rich extracts and the established mechanisms of the broader mogroside family. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into potential mechanisms of action, experimental designs, and future research directions.
Quantitative Data on the Anti-inflammatory and Related Bioactivities of Mogroside-Containing Extracts
Direct quantitative data on the anti-inflammatory effects of isolated this compound is currently limited in publicly available literature. However, a study on a Siraitia grosvenorii glycoside extract (L-SGgly), which contains a significant proportion of this compound, provides valuable insights into its potential biological activities. The composition of this extract and its effects on a model of type 2 diabetes mellitus (T2DM), a condition closely linked with chronic inflammation, are summarized below.
Table 1: Composition of a Mogroside-Rich Extract (L-SGgly)
| Mogroside Component | Percentage in Extract (%) |
| This compound | 15.7 |
| Mogroside IA1 | 12.6 |
| Mogroside V | Not specified |
| 11-oxo-mogroside V | Not specified |
| Mogroside III | Not specified |
| Mogroside IIE | Not specified |
| Mogroside IIIA1 | Not specified |
| Total Mogrosides | 54.4 |
Data extracted from a study on the insulin (B600854) secretion stimulating effects of a Luo Han Kuo fruit extract.[1]
Table 2: Effects of L-SGgly Extract on Obese T2DM Rats
| Parameter | Observation | Significance |
| Fasting Blood Glucose (FBG) | Significantly reduced | p < 0.001 |
| Insulin Resistance | Modified | Not specified |
These findings suggest that an extract rich in this compound exhibits significant metabolic regulatory effects, which may be associated with underlying anti-inflammatory actions.[1]
Table 3: General Anti-inflammatory Effects of Mogrosides in In Vitro and In Vivo Models
| Model | Treatment | Key Findings |
| LPS-stimulated RAW 264.7 Macrophages | Mogrosides | - Down-regulation of iNOS, COX-2, and IL-6 gene expression. - Up-regulation of inflammation-protective genes (PARP1, BCL2l1, TRP53, MAPK9).[2] |
| Murine Ear Edema Model | Mogrosides | - Inhibition of TPA-induced inflammation. - Down-regulation of COX-2 and IL-6. - Up-regulation of PARP1, BCL2l1, TRP53, MAPK9, and PPARδ.[2] |
| High Glucose-induced Podocytes | Mogroside IIIE | - Reversal of increased TNF-α, IL-1β, and IL-6 levels.[3] |
| LPS-induced Acute Pancreatitis in Mice | Mogroside IIE | - Reduction of serum lipase (B570770) and amylase. - Decrease in Interleukin-9 (IL-9) levels.[4] |
Postulated Signaling Pathways for Mogroside-Mediated Anti-inflammatory Effects
Based on studies of various mogrosides, the anti-inflammatory effects are likely mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Mogrosides are thought to inhibit this pathway by preventing the degradation of IκB.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Mogrosides have been shown to inhibit the phosphorylation of these key MAPK proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Odyssey of Mogroside IIA1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1, a triterpenoid (B12794562) glycoside derived from the fruit of Siraitia grosvenorii (monk fruit), is a key metabolite in the biotransformation of the intensely sweet Mogroside V. Understanding the in vivo metabolic fate of this compound is crucial for evaluating its bioavailability, pharmacological activity, and safety profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical studies.
Metabolic Pathway of Mogrosides
The primary metabolic pathway for mogrosides, including the formation and subsequent breakdown of this compound, is a stepwise deglycosylation process mediated by intestinal microflora. Larger mogrosides, such as Mogroside V, are not readily absorbed in the upper gastrointestinal tract. Instead, they travel to the lower intestine where gut microbiota hydrolyze the glucose moieties. This enzymatic action leads to the formation of smaller, less polar metabolites, including this compound, and ultimately the aglycone, mogrol (B2503665).
Further metabolic transformations of the mogrol backbone can occur, including hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation, leading to a diverse array of metabolites that are excreted primarily in the feces.[1]
Quantitative Data: Pharmacokinetics in Rats
Pharmacokinetic studies in rats provide valuable insights into the ADME properties of this compound. The following table summarizes the pharmacokinetic parameters of Mogroside IIIA1, IIA1, and IA1 in normal and Type 2 Diabetic (T2DM) rats after oral administration of a mixture of these mogrosides. It is important to note that these values were obtained from a study where a combination of mogrosides with 1-3 glucose residues was administered, and not from the administration of isolated this compound.
| Parameter | Mogroside IIIA1 | This compound | Mogroside IA1 |
| Normal Rats | |||
| Cmax (ng/mL) | 163.80 ± 25.56 | - | - |
| AUC(0-t) (h·ng/mL) | 2327.44 ± 474.63 | - | - |
| T2DM Rats | |||
| Cmax (ng/mL) | - | - | - |
| AUC(0-t) (h·ng/mL) | - | - | - |
| Data presented as mean ± SD. A study showed no statistical differences in the pharmacokinetics of Mogrosides IIIA1, IIA1, and IA1 between normal and T2DM rats when administered as a mixture of mogrosides with 1-3 glucose residues.[2] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a mogroside following oral administration to rats.[3]
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard chow and water available ad libitum.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Rats should be fasted overnight before the experiment.
2. Drug Administration (Oral Gavage):
-
Formulation: Prepare a suspension of the test mogroside (e.g., this compound) in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium.
-
Dosage: Administer a single dose (e.g., 50 mg/kg) via oral gavage. The volume should be between 10-20 ml/kg.
-
Procedure:
-
Weigh the rat to determine the appropriate dosing volume.
-
Restrain the rat firmly.
-
Measure the gavage needle externally from the tip of the nose to the last rib to determine the correct insertion length.
-
Gently insert the gavage needle into the esophagus and deliver the formulation into the stomach. Do not force the needle.
-
3. Blood Sampling:
-
Time Points: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collection Site: Jugular vein or tail vein.
-
Anticoagulant: Collect blood into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
4. Sample Analysis and Pharmacokinetic Calculation:
-
Extraction: Extract the mogroside and its metabolites from plasma using protein precipitation or solid-phase extraction.
-
Quantification: Analyze the samples using a validated LC-MS/MS method.
-
Calculation: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
LC-MS/MS Analysis of Mogrosides in Plasma
The following is a representative protocol for the quantification of mogrosides in rat plasma, based on a method developed for Mogroside V. This can be adapted for this compound with appropriate optimization of mass spectrometry parameters.
1. Sample Preparation (Protein Precipitation):
-
To a 75 µL plasma sample, add 250 µL of methanol (B129727) containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: Shiseido Capcell Pak UG120 C18 (2.0 × 50mm, 3.0µm) or equivalent.
-
Mobile Phase: A gradient of methanol and water is typically used. For example, an isocratic elution with methanol:water (60:40, v/v) can be a starting point.
-
Flow Rate: Adjust as needed for optimal separation.
-
Injection Volume: Typically in the range of 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative-ion electrospray ionization (ESI-).
-
Detection Mode: Selected-reaction monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Transitions: These need to be determined specifically for this compound and the chosen internal standard. As a reference, the transition for Mogroside V is m/z 1285.6 → 1123.7.
Visualization of Experimental Workflow
Signaling Pathways
Current research on mogrosides has primarily focused on their pharmacological effects, which involve the modulation of signaling pathways such as AMPK. However, there is limited evidence to suggest that these signaling pathways are directly involved in the metabolic transformation of this compound. The metabolism of this compound appears to be predominantly an enzymatic process carried out by the gut microbiota, independent of host signaling cascades.
Conclusion
The in vivo metabolic fate of this compound is characterized by its formation from larger mogrosides through deglycosylation by gut microbiota, followed by its own metabolism to the aglycone mogrol and other minor metabolites. While it exhibits some systemic absorption, a significant portion is metabolized within the gastrointestinal tract and excreted in the feces. Further research is warranted to determine the specific pharmacokinetic parameters of isolated this compound and to fully elucidate the bioactivity of its various metabolites. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the metabolic journey of this important natural compound.
References
- 1. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Mogroside IIA1 in the Biosynthesis of Monk Fruit's Sweetness
A Technical Guide for Researchers and Drug Development Professionals
This technical guide delves into the intricate role of Mogroside IIA1 within the complex mogroside profile of monk fruit (Siraitia grosvenorii). As the demand for natural, non-caloric sweeteners intensifies, a thorough understanding of the biosynthesis of mogrosides is paramount for optimizing fruit quality and developing novel production methods. This document provides a detailed overview of the mogroside biosynthetic pathway, quantitative data on mogroside accumulation, and comprehensive experimental protocols for their analysis, with a specific focus on elucidating the position and significance of this compound.
Introduction: The Chemistry of Monk Fruit's Sweetness
The characteristic intense sweetness of monk fruit is attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides known as mogrosides.[1][2] These compounds, particularly Mogroside V, can be up to 425 times sweeter than sucrose (B13894) without contributing calories, making them a highly sought-after natural sweetener.[2] The perceived sweetness of individual mogrosides is largely dependent on the number and arrangement of glucose moieties attached to the aglycone core, mogrol.[3] The overall mogroside profile of the fruit is not static; it undergoes significant transformation during maturation, with less sweet, lower-glycosylated mogrosides being converted into the highly sweet, multi-glycosylated forms.[4][5]
The Mogroside Biosynthetic Pathway: A Central Role for this compound
The biosynthesis of mogrosides is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene (B107256) to form the triterpenoid backbone, cucurbitadienol. A series of oxidation and glycosylation reactions, catalyzed by cytochrome P450s and UDP-glucosyltransferases (UGTs) respectively, progressively modify this core structure to yield the diverse array of mogrosides found in the fruit.[6]
This compound emerges as a key intermediate in this pathway. It is a diglycosylated mogroside, representing a crucial step in the glycosylation cascade that ultimately leads to the accumulation of the hyper-sweet Mogroside V. The pathway, as elucidated from current research, positions this compound as a product of the glycosylation of Mogroside IA1 and a precursor to further glycosylated mogrosides.
Figure 1. Simplified biosynthetic pathway of major mogrosides in monk fruit.
Quantitative Analysis of the Mogroside Profile During Fruit Maturation
The concentration of individual mogrosides is highly dependent on the developmental stage of the monk fruit. Early in development, the fruit is rich in bitter-tasting and less sweet mogrosides such as Mogroside IIE. As the fruit matures, a series of glycosylation steps convert these precursors into the sweeter Mogroside IV and V.[4][7] This dynamic shift underscores the importance of harvesting at optimal ripeness to achieve the desired sweetness profile.
The following table summarizes the typical changes in the content of major mogrosides during the maturation of monk fruit. While specific quantitative data for this compound is not extensively available in the literature, its role as an intermediate suggests its concentration would likely peak in the early to mid-stages of fruit development before being converted to more highly glycosylated forms.
| Mogroside | Early Stage (e.g., 15-45 days) | Mid Stage (e.g., 45-60 days) | Late Stage (e.g., >60 days) | Sweetness Profile |
| Mogroside IIE | High | Decreasing | Low | Bitter |
| Mogroside III | Increasing | High | Decreasing | Not Sweet |
| Siamenoside I | Low | Increasing | High | Very Sweet |
| Mogroside IV | Low | Increasing | High | Sweet |
| Mogroside V | Very Low | Increasing Rapidly | Predominant | Very Sweet |
Table 1: Relative abundance of major mogrosides during monk fruit development. Data compiled from multiple sources.[4][8]
Experimental Protocols for Mogroside Analysis
Accurate quantification of the mogroside profile, including the transient intermediate this compound, requires robust analytical methodologies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the separation and quantification of individual mogrosides.
Sample Preparation
-
Harvesting: Monk fruits are harvested at various stages of development.
-
Drying: The fresh fruits are typically dried to preserve the mogrosides. Low-temperature drying methods are preferred to minimize the degradation of target compounds.[9][10]
-
Grinding: The dried fruit is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered fruit is extracted with a solvent, typically an 80% methanol (B129727) or ethanol (B145695) solution, using ultrasonication to enhance extraction efficiency.[8]
-
Filtration: The extract is filtered to remove solid plant material.
HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of mogrosides.[8]
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), provides good separation.[8]
-
Flow Rate: A typical flow rate is around 0.25 mL/min.[8]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for ionizing mogrosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific mogrosides. This involves monitoring specific precursor-to-product ion transitions for each mogroside of interest.[11]
-
-
Quantification:
-
Standards: Pure analytical standards of each mogroside, including this compound, are required for creating calibration curves.
-
Calibration: A series of standard solutions of known concentrations are analyzed to generate a calibration curve (peak area vs. concentration) for each analyte.[8]
-
Analysis: The peak areas of the mogrosides in the fruit extracts are measured, and their concentrations are determined by interpolating from the respective calibration curves.
-
Figure 2. General experimental workflow for the analysis of mogrosides.
Conclusion
This compound plays a critical, albeit transient, role in the overall mogroside profile of monk fruit. As an essential intermediate in the glycosylation pathway, its formation and subsequent conversion are integral to the development of the fruit's characteristic sweetness. A comprehensive understanding of its position in the biosynthetic network, coupled with robust analytical methods for its quantification, is vital for researchers and industry professionals seeking to optimize monk fruit cultivation, harvesting, and the production of high-purity natural sweeteners. Further research focusing on the specific UDP-glucosyltransferases responsible for the conversion of this compound will be instrumental in developing biotechnological approaches for the targeted synthesis of desired mogrosides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction, adaptation and characterization of monk fruit (Siraitia grosvenorii): a non-caloric new natural sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Mogroside IIA1: A Technical Whitepaper on its Discovery and Potential as a Natural Sweetener
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mogroside IIA1, a triterpenoid (B12794562) glycoside naturally occurring in the fruit of Siraitia grosvenorii (monk fruit), has emerged as a compound of interest within the natural sweetener landscape. Unlike its intensely sweet counterpart, Mogroside V, evidence suggests this compound possesses a sweetness profile more akin to sucrose (B13894). This, coupled with the established safety of mogroside-rich extracts, positions this compound as a potential bulk sweetener or a modifier of sweetness perception. This technical guide provides a comprehensive overview of the discovery, biochemical properties, and analytical methodologies related to this compound, intended to serve as a foundational resource for researchers in food science and drug development.
Introduction
The global demand for natural, low-calorie sweeteners has driven extensive research into plant-derived compounds. Monk fruit (Siraitia grosvenorii) has been a focal point of this research due to its rich composition of cucurbitane-type triterpenoid glycosides, collectively known as mogrosides.[1][2] While Mogroside V is the most abundant and well-characterized high-intensity sweetener from this fruit, a variety of other mogrosides, including this compound, contribute to the overall chemical profile and potential bioactivity of monk fruit extracts.[3][4]
This compound is structurally distinct from the more intensely sweet mogrosides, possessing fewer glucose moieties. This structural difference is believed to influence its taste profile, with some reports indicating that mogrosides with fewer sugar residues, such as Mogroside I and II, exhibit a sweetness intensity comparable to that of sucrose.[5] This characteristic suggests a different application space for this compound, potentially as a natural bulk sweetener or a component in sweetener blends to achieve a more sugar-like taste profile.
This whitepaper will delve into the technical details of this compound, including its discovery, physicochemical properties, proposed biosynthetic pathway, and interaction with the sweet taste receptor. Furthermore, it will provide detailed experimental protocols for its extraction, purification, and analysis, alongside a review of its metabolic fate and safety profile based on available data for related compounds.
Physicochemical Properties and Quantitative Data
This compound is a glycoside of the aglycone mogrol (B2503665). Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₄₂H₇₂O₁₄ | [4] |
| Molecular Weight | 801.01 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Sweetness Intensity | Reported to be similar to sucrose (specific quantitative value not publicly available) | [5] |
| CAS Number | 88901-44-4 | [4] |
Table 1: Physicochemical Properties of this compound
| Compound | Sweetness Relative to Sucrose | EC50 (TAS1R2/T1R3) | Reference |
| This compound | Similar to sucrose (qualitative) | Not available | [5] |
| Mogroside V | ~250-425 times | Micromolar range | [2][6] |
| Siamenoside I | ~563 times | Not available | [7] |
| Mogroside IV | Similar to Mogroside V | Not available | [5] |
| Sucrose | 1 (by definition) | Millimolar range | [6] |
Table 2: Comparative Sweetness and Receptor Activation of Selected Mogrosides
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a representative method for the extraction and isolation of this compound from dried Siraitia grosvenorii fruit, adapted from established procedures for mogroside purification.[8][9][10]
3.1.1. Materials and Equipment
-
Dried and powdered Siraitia grosvenorii fruit
-
70% Ethanol (B145695) (v/v)
-
Deionized water
-
Macroporous adsorbent resin (e.g., D101)
-
Chromatography column
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Formic acid
3.1.2. Extraction Procedure
-
Macerate the powdered monk fruit with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction of the residue twice more with fresh 70% ethanol.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.
3.1.3. Purification by Macroporous Resin Chromatography
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a column packed with D101 macroporous resin.
-
Wash the column with 2-3 bed volumes of deionized water to remove sugars and other polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. Fractions containing this compound are typically eluted with lower to mid-range ethanol concentrations.
-
Pool the fractions enriched with this compound and concentrate using a rotary evaporator.
3.1.4. Final Purification by Preparative HPLC
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (with 0.1% formic acid). A typical gradient might be 20-50% acetonitrile over 40 minutes.
-
Monitor the eluent at 203 nm and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC-MS.
-
Lyophilize the pure fraction to obtain this compound as a white powder.
Quantification of this compound by HPLC-MS/MS
This protocol outlines a method for the quantitative analysis of this compound in extracts or purified samples.[11]
3.2.1. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Series or equivalent
-
Column: Agilent Poroshell 120 SB C18 (or equivalent)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient tailored to separate mogrosides (e.g., starting with 20% B, increasing to 50% B over 10 minutes).
-
Flow Rate: 0.25 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transition for this compound: Specific precursor and product ions for this compound should be determined by infusing a standard.
3.2.2. Sample Preparation
-
Accurately weigh and dissolve the sample in 80% methanol.
-
Sonication may be used to ensure complete dissolution.
-
Centrifuge the sample to remove any particulates.
-
Dilute the supernatant to a suitable concentration for analysis.
3.2.3. Analysis
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Quantify this compound by comparing the peak area of its specific MRM transition to a calibration curve generated with a certified reference standard.
Signaling Pathways and Experimental Workflows
Biosynthesis of Mogrosides
The biosynthesis of mogrosides in Siraitia grosvenorii is a complex enzymatic pathway starting from squalene. The pathway involves cyclization, oxidation, and a series of glycosylation steps catalyzed by various enzymes, including cytochrome P450s and UDP-glucosyltransferases.
Caption: Simplified biosynthetic pathway of major mogrosides.
Sweet Taste Receptor Signaling Pathway
The sweet taste is perceived through the activation of a heterodimeric G-protein coupled receptor (GPCR) composed of T1R2 and T1R3 subunits.[12] Ligand binding initiates a downstream signaling cascade, leading to neurotransmitter release and the sensation of sweetness.
Caption: The sweet taste signaling cascade.
Experimental Workflow for Sweetener Activity Assay
A common in vitro method to assess the sweetening potential of a compound is a cell-based assay using HEK293T cells co-expressing the T1R2/T1R3 receptor and a promiscuous G-protein.
Caption: Workflow for cell-based sweetener assay.
Metabolism and Safety
Metabolism and Pharmacokinetics
Direct pharmacokinetic studies on isolated this compound are limited. However, studies on the metabolism of other mogrosides provide valuable insights. It has been reported that Mogroside III is converted to this compound and the aglycone mogrol by human intestinal microbiota.[13] This suggests that upon oral ingestion, higher mogrosides may be deglycosylated to this compound in the gut.
A study investigating the pharmacokinetics of this compound in rats after oral administration found no statistical differences in its pharmacokinetic profile between normal and type 2 diabetic model rats. This suggests that the absorption and clearance of this compound are not significantly altered in a diabetic state. Further research is needed to fully elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of pure this compound in humans.
Safety and Toxicology
Specific toxicological studies on isolated this compound are not extensively documented in publicly available literature. However, extracts from Siraitia grosvenorii, which contain a mixture of mogrosides including this compound, have been granted Generally Recognized As Safe (GRAS) status by the U.S. Food and Drug Administration (FDA).[7]
Toxicology studies on mogroside extracts have shown no significant toxicity in animal models at high doses.[8] For instance, a 28-day dietary study in rats and a subchronic 90-day study in dogs did not reveal significant adverse effects.[8] The available safety data for mogroside mixtures provide a strong indication of the low toxicity of individual mogrosides, including this compound.
Conclusion and Future Directions
This compound presents an intriguing profile as a potential natural sweetener. While it does not possess the high sweetness intensity of Mogroside V, its reported sucrose-like sweetness suggests it could serve as a valuable component in the food industry's quest for sugar alternatives that do not compromise on taste quality. Its natural origin and the strong safety profile of the broader mogroside family are significant advantages.
Future research should focus on several key areas to fully realize the potential of this compound:
-
Quantitative Sensory Analysis: A thorough sensory panel evaluation is required to precisely quantify the sweetness intensity of pure this compound relative to sucrose and to characterize its taste profile, including any potential off-tastes.
-
Receptor Activation Studies: Determining the EC50 value of this compound for the TAS1R2/T1R3 sweet taste receptor will provide crucial data for understanding its potency at the molecular level.
-
Pharmacokinetic and Metabolism Studies: Detailed ADME studies in humans are necessary to understand the bioavailability and metabolic fate of ingested this compound.
-
Toxicological Evaluation: Although the GRAS status of mogroside extracts is reassuring, specific safety studies on purified this compound would further solidify its regulatory standing as a food ingredient.
The exploration of less abundant natural compounds like this compound is essential for the development of a broader and more nuanced portfolio of natural sweeteners. The information and protocols provided in this whitepaper aim to facilitate further research and development in this promising area.
References
- 1. Prebiotic Potential of a New Sweetener Based on Galactooligosaccharides and Modified Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
- 9. fda.gov [fda.gov]
- 10. maxapress.com [maxapress.com]
- 11. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mogroside IIA1 using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Mogroside IIA1, a sweet-tasting triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Mogrosides, including this compound, are of significant interest as natural, non-caloric sweeteners and for their potential therapeutic properties, such as antioxidant and antidiabetic activities.[1] This application note outlines the necessary materials, equipment, and a comprehensive protocol for the extraction and quantification of this compound from plant material or purified samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided method is based on established principles for the analysis of various mogrosides and offers a reliable starting point for routine quantification and quality control.
Introduction
This compound is one of the several cucurbitane-type triterpene glycosides present in monk fruit.[2] While Mogroside V is the most abundant and well-studied of these compounds, the quantification of other mogrosides like this compound is crucial for a comprehensive understanding of the composition and potential bioactivity of monk fruit extracts. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of these non-volatile compounds. This protocol details a reversed-phase HPLC method coupled with UV detection for the determination of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic acid (optional, for improved peak shape)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the quantification of this compound. These conditions are based on methods developed for the simultaneous analysis of multiple mogrosides and may be optimized for specific instrumentation and sample matrices.[3]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water (with optional 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (with optional 0.1% Formic Acid) |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 µL |
Table 1: Recommended HPLC Conditions
A gradient elution is recommended to ensure good separation of this compound from other components in a sample extract.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 85 | 15 |
| 15 | 60 | 40 |
| 20 | 60 | 40 |
| 21 | 15 | 85 |
| 25 | 15 | 85 |
| 26 | 85 | 15 |
| 30 | 85 | 15 |
Table 2: Example Gradient Elution Program
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain a final concentration of 1 mg/mL. Use an ultrasonic bath to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve a concentration range that covers the expected concentration of this compound in the samples (e.g., 10, 25, 50, 100, 250 µg/mL).
Preparation of Sample Solutions
The following is a general procedure for the extraction of mogrosides from dried and powdered monk fruit.[3]
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube. Add 25 mL of 80% aqueous methanol (v/v).
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
Method Validation (Summary)
For reliable quantitative results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters are summarized in the table below. While specific data for this compound is not extensively published, typical performance characteristics for mogroside analysis are provided for reference.[4]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Table 3: Typical Method Validation Parameters for Mogroside Analysis
Data Presentation
The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the unknown samples is then calculated from this curve.
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| Sample 1 | Example Value |
| Sample 2 | Example Value |
Table 4: Example Data Structure for Calibration Curve and Sample Analysis
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of the analytical process.
References
Application Note: Quantitative Analysis of Mogroside IIA1 in Plant Extracts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mogroside IIA1 in plant extracts. This compound, a triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is a non-caloric sweetener with potential health benefits.[1] The method described herein utilizes a robust sample preparation procedure followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for the accurate quantification of this compound in complex plant matrices.
Introduction
Mogrosides are the primary active sweetening compounds in monk fruit and are recognized for their antioxidant, antidiabetic, and anticancer properties.[1] this compound is one of the key mogrosides contributing to the overall sweetness profile. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, product formulation, and research into its bioactive properties. This LC-MS/MS method offers a precise and dependable approach for researchers, scientists, and drug development professionals engaged in the analysis of natural sweetening agents.
Experimental
Sample Preparation
A reliable and efficient ultrasound-assisted solid-liquid extraction method is employed for the extraction of this compound from dried and powdered plant material.
Protocol:
-
Weigh 1.0 g of the homogenized, dried plant extract powder into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol (B129727) in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column to achieve good separation and symmetric peak shapes for this compound.
LC Conditions:
| Parameter | Value |
| Column | Agilent Poroshell 120 SB C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30°C |
| Gradient | As described in Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 40 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 20 |
| 12.0 | 20 |
Mass Spectrometry
The analysis is conducted on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM).
MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3500 V |
| Source Temp. | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | As described in Table 2 |
Table 2: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 800.0 | 638.0 | 200 | 35 |
| This compound (Qualifier) | 800.0 | 476.0 | 200 | 45 |
Note: The precursor ion for this compound ([M-H]⁻) is derived from its molecular weight of 801.01 g/mol (C42H72O14).[2] The product ions correspond to the loss of one and two glycosyl units, respectively.
Data Presentation
The following tables represent typical quantitative performance data for the analysis of mogrosides using LC-MS/MS. This data is provided as an example and may vary based on the specific instrumentation and experimental conditions.
Table 3: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 2000 | > 0.995 |
Table 4: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 25 | < 5 | < 7 | 95 - 105 |
| 250 | < 4 | < 6 | 97 - 103 | |
| 1500 | < 3 | < 5 | 98 - 102 |
Table 5: Recovery
| Analyte | Matrix | Spiked Level | Average Recovery (%) |
| This compound | Monk Fruit Extract | Low | 92 |
| Medium | 95 | ||
| High | 98 |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the LC-MS/MS analysis of this compound.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in negative ESI mode.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective tool for the quantitative analysis of this compound in plant extracts. The sample preparation protocol is straightforward and effective, and the chromatographic and mass spectrometric conditions are optimized for robust performance. This method is well-suited for quality control applications and research in the fields of natural products, food science, and drug development.
References
Application Notes and Protocols for the Extraction and Purification of Mogroside IIA1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction and purification of Mogroside IIA1 from the fruit of Siraitia grosvenorii (Monk Fruit). This compound is a cucurbitane-type triterpenoid (B12794562) glycoside, one of the many mogrosides responsible for the characteristic sweetness of monk fruit. While Mogroside V is the most abundant of these compounds, this compound is also of significant interest for its potential biological activities.
The protocols outlined below are based on established methodologies for the separation of mogrosides and are designed to be adaptable for the specific isolation of this compound.
I. Application Notes
The extraction and purification of this compound is a multi-step process that begins with the extraction of total mogrosides from the fruit, followed by a series of chromatographic steps to isolate the specific compound of interest.
Extraction: The initial extraction aims to liberate the mogrosides from the plant matrix. Several methods can be employed, with the choice depending on the desired efficiency, scalability, and environmental considerations. Hot water extraction is a traditional and straightforward method, while solvent-based and advanced techniques like flash and microwave-assisted extraction can offer higher yields and reduced processing times[1].
Purification:
-
Macroporous Resin Chromatography: This is a crucial step for the initial purification and enrichment of the total mogroside fraction from the crude extract. These resins effectively adsorb the mogrosides, allowing for the removal of sugars, pigments, and other polar impurities. The mogrosides are then eluted with an alcohol-water mixture[2].
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity, semi-preparative HPLC is the method of choice. This technique separates the different mogrosides based on their polarity, allowing for the isolation of individual compounds[3]. A C18 column is commonly used for this purpose.
Quantification: Throughout the purification process, it is essential to monitor the concentration and purity of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Evaporative Light Scattering Detector (ELSD), or tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods for accurate quantification[4][5].
II. Data Presentation
The following tables summarize quantitative data for various mogroside extraction and purification methods. Note that much of the available data focuses on total mogrosides or the most abundant compound, Mogroside V. The principles are applicable to this compound, but specific yields and purities will vary.
Table 1: Comparison of Mogroside Extraction Methods
| Extraction Method | Solvent | Solid/Liquid Ratio | Temperature (°C) | Time | Yield of Total Mogrosides (%) | Reference |
| Hot Water Extraction | Water | 1:15 (g/mL) | 100 | 3 x 60 min | 5.6 | [6] |
| Solvent Extraction | 70% Ethanol (B145695) | - | Room Temp | 3 x 24 h | - | [7] |
| Flash Extraction | Water | 1:18 | 40 | 7 min | 8.77 | [1] |
| Microwave-Assisted | Water | 1:8 | - | 15 min | 0.73 (as mg/g) | [1] |
Table 2: Representative Data for Mogroside Purification
| Purification Step | Starting Material | Target Compound(s) | Purity Achieved | Key Parameters | Reference |
| Macroporous Resin (D101) | 70% Ethanol Extract | Total Mogrosides | 94.18% (Mog V, 11-oxo-Mog V, Siamenoside V, Mog IV) | Elution with aqueous ethanol | [2] |
| Macroporous Resin (HZ 806) | Crude Extract | Mogroside V | 10.7% | Elution with 40% aqueous ethanol | [8] |
| Semi-Preparative HPLC | Enriched Mogroside Fraction | Mogroside V | >99% | C18 column, Acetonitrile (B52724)/Water mobile phase | [9] |
III. Experimental Protocols
Protocol 1: Extraction of Total Mogrosides from Siraitia grosvenorii
This protocol describes a standard solvent extraction method.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% aqueous ethanol
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.
-
Filter the mixture through filter paper or centrifuge to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol to ensure complete extraction of mogrosides.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude mogroside extract.
Protocol 2: Initial Purification by Macroporous Resin Chromatography
This protocol enriches the total mogroside fraction from the crude extract.
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., D101 or HZ 806)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
Procedure:
-
Dissolve the crude mogroside extract in deionized water to create a sample solution.
-
Pack a chromatography column with the macroporous resin and equilibrate the column by washing with deionized water.
-
Load the sample solution onto the column.
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars, salts, and other polar impurities.
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with a low concentration of ethanol (e.g., 20%) and gradually increase the concentration (e.g., 40%, 60%, 80%).
-
Collect fractions using a fraction collector and monitor the composition of the fractions by Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing the desired mogrosides.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.
Protocol 3: Final Purification of this compound by Semi-Preparative HPLC
This protocol isolates this compound from the enriched mogroside extract.
Materials:
-
Enriched mogroside extract
-
Semi-preparative HPLC system with a UV detector
-
C18 semi-preparative column (e.g., 10 µm particle size, 20 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
0.1% Formic acid (optional, for improved peak shape)
Procedure:
-
Dissolve the enriched mogroside extract in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
Set up the HPLC system with a C18 semi-preparative column.
-
Equilibrate the column with the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Develop a gradient elution method to separate the different mogrosides. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration over 30-60 minutes.
-
Note: The gradient program should be optimized based on the specific column and mogroside profile of the extract to achieve the best separation of this compound.
-
-
Set the flow rate (typically 8-15 mL/min for semi-preparative scale).
-
Set the detection wavelength to 203-210 nm.
-
Inject the sample onto the column.
-
Collect the fraction corresponding to the retention time of this compound. The retention time will need to be determined beforehand using an analytical standard of this compound or by LC-MS analysis of the fractions.
-
Concentrate the collected fraction under reduced pressure to remove the mobile phase and obtain purified this compound.
-
Lyophilize the purified fraction to obtain a dry powder.
-
Assess the purity of the final product using analytical HPLC or LC-MS.
IV. Mandatory Visualizations
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Development and Validation of a Stability-Indicating HPLC-MS/MS Method for the Quantification of Mogroside IIA1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mogroside IIA1 is a triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit) and is a member of the family of mogrosides, which are known for their intense sweetness without contributing calories.[1][2] These compounds, including this compound, have garnered significant interest for their potential health benefits, exhibiting antioxidant, antidiabetic, and anticancer activities.[1] The chemical structure of this compound consists of a mogrol (B2503665) aglycone with attached glucose moieties.[2] Given its potential as a natural sweetener and therapeutic agent, a robust, validated analytical method is crucial for quality control, pharmacokinetic studies, and stability testing.
This document provides a detailed protocol for the development and validation of a sensitive and specific stability-indicating High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound. The method is designed to separate this compound from its degradation products, ensuring accurate measurement in various sample matrices.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (Purity ≥98%)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (ACS grade or higher) for forced degradation studies.
Equipment
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Series or equivalent).[3]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonication bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
Chromatographic and Mass Spectrometric Conditions
The following conditions are proposed based on established methods for similar mogrosides and should be optimized as necessary.[3][4]
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient Elution | 0-1 min: 15% B; 1-8 min: 15-40% B; 8-10 min: 40-95% B; 10-12 min: 95% B; 12.1-15 min: 15% B (re-equilibration) |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
Note: MRM transitions for this compound must be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion [M-H]⁻ and optimize fragmentor voltage and collision energy for the most abundant product ions.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol/water mixture to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate stock solution to ensure accuracy.
Sample Preparation (from Monk Fruit Powder)
-
Accurately weigh 1.0 g of homogenized monk fruit powder.
-
Add 20 mL of 80% methanol in water.[3]
-
Sonicate for 30 minutes in a water bath.[3]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
References
Mogroside IIA1: Application Notes for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a triterpenoid (B12794562) glycoside and a key component of the sweet compounds found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a significant metabolite of the more abundant Mogroside V, this compound serves as an essential reference standard for a variety of applications, including the quality control of natural sweeteners, pharmacokinetic studies, and in vitro biological research. Its inherent antioxidant, antidiabetic, and anticancer properties make it a compound of interest in drug discovery and development.[1] These application notes provide detailed protocols and data for the use of this compound as a reference standard in analytical and biological assays.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₂H₇₂O₁₄ |
| Molecular Weight | 801.01 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 88901-44-4 |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
Analytical Applications
This compound is frequently used as a reference standard for its identification and quantification in monk fruit extracts, commercial sweeteners, and biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
Protocol for the Quantification of this compound in Plant Extracts
This protocol is adapted from established methods for the analysis of various mogrosides.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35°C.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) or DMSO to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For plant extracts, use ultrasound-assisted extraction with 80% methanol in water.
-
Centrifuge the extract to pellet any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
Data Analysis:
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the samples can then be determined using the linear regression equation derived from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Protocol for the Quantification of this compound in Biological Matrices (e.g., Plasma)
This protocol is based on methods developed for the pharmacokinetic analysis of related mogrosides.
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
MRM Transitions for this compound (Theoretical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 799.5 [M-H]⁻ | To be determined empirically | To be optimized | To be optimized | To be optimized |
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Quantitative Data Summary (for related Mogrosides as a reference):
Since specific validated data for this compound is limited, the following table provides typical performance characteristics for LC-MS/MS methods used for other mogrosides, which can be used as a benchmark when developing a method for this compound.
| Parameter | Mogroside V[2] | Mogroside III |
| Linearity Range (ng/mL) | 96.0 - 96,000 | Data not available |
| Correlation Coefficient (r²) | ≥ 0.998 | Data not available |
| LOD (ng/mL) | Data not available | Data not available |
| LOQ (ng/mL) | 96.0 | Data not available |
| Recovery (%) | 91.3 - 95.7 | Data not available |
| Precision (RSD %) | < 10.1 | Data not available |
Biological Applications
This compound, as an active metabolite, is a valuable reference standard for in vitro assays investigating the biological activities of monk fruit extracts and their individual components. Its known antioxidant properties make it particularly relevant for studies on cellular stress.
In Vitro Antioxidant Activity Assay
Protocol for Assessing the Reduction of Intracellular Reactive Oxygen Species (ROS)
This protocol describes how to use this compound as a reference standard to quantify the antioxidant effects in a cell-based assay.
-
Cell Line: Mouse insulinoma NIT-1 cells or other suitable cell lines susceptible to oxidative stress.
-
Inducing Agent: Palmitic acid (0.75 mM) or another pro-oxidant.
-
Reagents:
-
This compound reference standard.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
-
Cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
-
Procedure:
-
Cell Seeding: Seed NIT-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours to serve as a standard curve for antioxidant activity.
-
In parallel, treat cells with the inducing agent (palmitic acid) alone or in combination with different concentrations of the test compound.
-
-
ROS Detection:
-
After treatment, wash the cells with PBS and incubate them with DCFH-DA solution in the dark.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the control group.
-
Use the dose-response curve of the this compound standard to quantify the antioxidant capacity of the test compounds in "this compound equivalents".
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Mogroside V to this compound
This compound is a key intermediate in the metabolic breakdown of Mogroside V by gut microbiota. This deglycosylation pathway is crucial for the absorption and biological activity of mogrosides.
References
Application Notes and Protocols for the Isolation of Mogroside IIA1 from Complex Mixtures
Introduction
Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a minor constituent among a complex mixture of structurally similar mogrosides, its isolation is crucial for detailed pharmacological, toxicological, and metabolic studies. The more abundant mogrosides, such as Mogroside V, are widely recognized as natural, non-caloric sweeteners. Emerging research into the diverse biological activities of individual mogrosides necessitates the development of robust protocols for their purification. These activities include antioxidant, anti-inflammatory, and hepatoprotective effects. This document provides a comprehensive protocol for the isolation of this compound from a complex mixture derived from monk fruit, intended for researchers, scientists, and professionals in drug development. The protocol is based on established methodologies for the extraction and chromatographic separation of mogroside analogues.
Data Presentation
The purification of this compound is a multi-step process designed to progressively enrich the target compound from a crude extract. The following table summarizes representative quantitative data for the purification of mogrosides, illustrating the expected increase in purity at each stage. It is important to note that yields and purities can vary depending on the starting material and the precise experimental conditions.
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside Fraction | Key Parameters |
| Macroporous Resin Chromatography | Crude Extract | ~10-15% Total Mogrosides | Resin: D101 or equivalent; Elution: Stepwise ethanol (B145695) gradient (e.g., 20%, 40%, 60%, 80% aqueous ethanol) |
| Silica (B1680970) Gel Column Chromatography | ~10-15% Total Mogrosides | Fraction enriched in minor mogrosides | Eluent: Chloroform-methanol or Ethyl acetate-methanol gradients |
| Preparative HPLC | Enriched Fraction | >95% this compound | Column: C18; Mobile Phase: Acetonitrile (B52724)/Water gradient |
Experimental Protocols
This section details the methodologies for the key experiments involved in the isolation and purification of this compound.
Extraction of Total Mogrosides
This initial step aims to efficiently extract the full spectrum of mogrosides from the dried monk fruit.
-
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% aqueous ethanol
-
Filter paper or centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.
-
Filter the mixture through filter paper or centrifuge to separate the solid residue from the liquid extract.
-
To ensure exhaustive extraction, repeat the extraction process on the residue two more times with fresh 70% aqueous ethanol.
-
Combine the liquid extracts from all three extraction cycles.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator. The temperature should not exceed 60°C. This will yield a crude mogroside extract.
-
Initial Purification by Macroporous Resin Chromatography
This step serves to enrich the total mogroside fraction and remove highly polar impurities such as sugars and salts.
-
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., D101, AB-8, or equivalent)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
-
-
Protocol:
-
Dissolve the crude mogroside extract in deionized water to prepare the sample solution.
-
Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.
-
Load the sample solution onto the column.
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove unbound, highly polar impurities.
-
Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol. Collect fractions at each step.
-
20% aqueous ethanol
-
40% aqueous ethanol
-
60% aqueous ethanol
-
80% aqueous ethanol
-
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the desired mogrosides.
-
Combine the mogroside-rich fractions and concentrate them using a rotary evaporator.
-
Fractionation by Silica Gel Column Chromatography
This step further separates the mogrosides based on their polarity, allowing for the enrichment of minor mogrosides like this compound.
-
Materials:
-
Concentrated mogroside fraction from the previous step
-
Silica gel (100-200 mesh)
-
Chromatography column
-
Solvents: Chloroform, Ethyl acetate, Methanol
-
Fraction collector
-
-
Protocol:
-
Prepare a silica gel slurry in the initial mobile phase and pack the chromatography column.
-
Adsorb the concentrated mogroside fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Collect fractions and monitor them by TLC or analytical HPLC.
-
Combine the fractions that show enrichment of mogrosides with a polarity corresponding to that of this compound.
-
Concentrate the combined fractions to yield a sample enriched in minor mogrosides.
-
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The final step utilizes preparative HPLC to achieve high-purity isolation of this compound.
-
Materials:
-
Enriched minor mogroside fraction
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 20 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
Ultrapure water
-
0.1% Formic acid (optional, to improve peak shape)
-
-
Protocol:
-
Dissolve the enriched minor mogroside fraction in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the sample onto the column.
-
Elute with a gradient of acetonitrile and water (both may contain 0.1% formic acid). A suggested gradient is:
-
0-15 min: 15-40% Acetonitrile
-
15-16 min: 40-15% Acetonitrile
-
16-20 min: Hold at 15% Acetonitrile
-
-
Monitor the elution at a wavelength of approximately 203-210 nm.
-
Collect the peak corresponding to the retention time of this compound. The retention time will need to be determined using an analytical standard if available, or by collecting and analyzing all separated peaks.
-
Concentrate the collected fraction under reduced pressure or by lyophilization to obtain pure this compound.
-
Verify the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Stages
Caption: Logic of the multi-step purification process.
Application Notes and Protocols for Mogroside IIA1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Mogrosides, as a class of compounds, are renowned for their intense sweetness and potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1] These characteristics make this compound a compound of significant interest for investigation in various cell-based assays to elucidate its mechanisms of action and therapeutic potential.
These application notes provide an overview of the known cellular effects of mogrosides and detailed protocols for evaluating the bioactivity of this compound in vitro. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are adapted from established methods for other mogrosides and mogroside-rich extracts. Researchers are advised to perform dose-response studies to determine the optimal concentration of this compound for their specific cell model and endpoint.
Key Biological Activities of Mogrosides
Mogrosides have been demonstrated to exert a range of biological effects in cellular models, primarily centered around their anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key signaling pathways.
-
Anti-inflammatory Effects: Mogrosides have been shown to suppress the production of pro-inflammatory mediators. This is achieved, in part, by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2]
-
Antioxidant Effects: Mogrosides can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.[3][4] This protective mechanism is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
Metabolic Regulation: Certain mogrosides have been found to activate 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] This suggests a potential role for this compound in modulating cellular metabolism.
Data Presentation: Quantitative Effects of Mogrosides in Cell-Based Assays
The following tables summarize quantitative data from studies on various mogrosides and mogroside-rich extracts. This information can serve as a reference for designing experiments with this compound.
Table 1: Anti-inflammatory Activity of Mogrosides
| Compound/Extract | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Mogroside V | BV-2 microglia | LPS-induced nitric oxide (NO) production | Significant inhibition at 6.25, 12.5, and 25 µM | [7] |
| Mogroside V | BV-2 microglia | LPS-induced TNF-α, IL-1β, IL-6 production | Significant reduction at 6.25, 12.5, and 25 µM | [7] |
| Mogroside IIIE | High glucose-induced MPC-5 podocytes | TNF-α, IL-1β, IL-6 production | Significant reduction at 50 µM | [8] |
Table 2: Antioxidant Activity of Mogrosides
| Compound/Extract | Assay | IC50 / Effective Concentration | Reference |
| Mogroside-rich extract | DPPH radical scavenging | 1118.1 µg/mL | [3] |
| Mogroside-rich extract | ABTS radical scavenging | 1473.2 µg/mL | [3] |
| Mogroside V | H₂O₂-induced oxidative damage in skin fibroblasts | Protective effects observed | Not specified |
| 11-oxo-mogroside V | Superoxide (O₂⁻) scavenging (chemiluminescence) | EC50 = 4.79 µg/mL | [9] |
| 11-oxo-mogroside V | Hydrogen peroxide (H₂O₂) scavenging (chemiluminescence) | EC50 = 16.52 µg/mL | [9] |
| Mogroside V | Hydroxyl radical (•OH) scavenging (chemiluminescence) | EC50 = 48.44 µg/mL | [9] |
Table 3: Effects on Signaling Pathways
| Compound/Extract | Cell Line | Pathway | Effect | Concentration | Reference |
| Mogroside V | BV-2 microglia | p-AMPK | Increased phosphorylation | 6.25, 12.5, and 25 µM | [7] |
| Mogrol (aglycone of mogrosides) | HepG2 | AMPK activation | EC50 = 4.2 µM | [5] | |
| Mogroside V | BV-2 microglia | Nrf2 nuclear translocation | Increased | 6.25, 12.5, and 25 µM | [7] |
| Mogroside V | BV-2 microglia | p-p65 (NF-κB) | Decreased phosphorylation | 6.25, 12.5, and 25 µM | [7] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the biological activity of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of a chosen cell line (e.g., RAW 264.7 macrophages, HepG2 hepatocytes).
Materials:
-
This compound
-
Selected cell line (e.g., RAW 264.7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the culture medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete DMEM medium
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Protocol 3: Western Blot Analysis for Signaling Pathway Activation (AMPK, NF-κB, Nrf2)
This protocol details the detection of changes in the phosphorylation state or total protein levels of key signaling molecules.
Materials:
-
This compound
-
Selected cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-p65, anti-p65, anti-Nrf2, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for a specified time. For pathway activation, time-course experiments are recommended.
-
Wash cells with ice-cold PBS and lyse with lysis buffer. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration of the lysates.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Visualizations
Experimental workflow for assessing this compound bioactivity.
This compound's potential anti-inflammatory mechanism via NF-κB.
Proposed antioxidant signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mogroside IIA1 as a Precursor for Synthesizing Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a triterpenoid (B12794562) glycoside and a nonsugar sweetener naturally occurring in the fruit of Siraitia grosvenorii (monk fruit).[1] As a member of the mogroside family, it contributes to the overall sweetness of monk fruit extract, which is widely used as a natural, low-calorie sweetener. While more complex mogrosides like Mogroside V are abundant, this compound represents a key intermediate in the biotransformation and metabolic pathways of mogrosides.[2] This document provides detailed application notes and protocols on the utility of this compound as a precursor for the synthesis of other mogroside compounds, which may possess enhanced sweetness or unique pharmacological properties.
Mogrosides, in general, are known for a range of beneficial biological activities, including antioxidant, antidiabetic, and anticancer effects.[3][4][5][6][7] The specific structure and glycosylation pattern of each mogroside derivative can significantly influence its biological activity and taste profile. Therefore, the targeted synthesis of specific mogrosides using precursors like this compound is of great interest for the development of novel sweeteners and therapeutic agents.
This compound: A Key Intermediate
This compound is a diglycoside of mogrol (B2503665), the aglycone core of all mogrosides. It is formed through the deglycosylation of more complex mogrosides. For instance, human intestinal bacteria can successively deglycosylate Mogroside III at the C-3 position of the glucosyl group and the C-24 position of the gentiobiosyl group to yield this compound and subsequently mogrol.[2] Furthermore, various fungal strains, such as Aspergillus sp. S125, have been shown to convert the abundant Mogroside V into Mogroside IIA.[8][9]
Synthetic Applications of this compound
The primary synthetic application of this compound as a precursor lies in its potential for further glycosylation to produce higher-order, sweeter mogrosides. Specific enzymes known as UDP-glucosyltransferases (UGTs) are responsible for catalyzing the addition of glucose moieties to the mogrol backbone and existing sugar chains in the biosynthesis of mogrosides.[10][11][12]
Enzymatic Glycosylation of this compound
The enzyme UGT720-269-1, a UDP-glycosyltransferase from Siraitia grosvenorii, has been identified to catalyze the C3 primary glucosylation of Mogroside II-A1.[13] This enzymatic reaction offers a specific and efficient route to synthesize more complex mogrosides from a this compound precursor.
Quantitative Data
The following tables summarize key quantitative data related to the production of Mogroside IIA and the enzymatic activity of relevant glycosyltransferases.
Table 1: Biotransformation of Mogroside V to Mogroside IIA by Aspergillus sp. S125
| Parameter | Value | Reference |
| Substrate | Mogroside V | [9] |
| Microorganism | Aspergillus sp. S125 | [9] |
| Initial Substrate Concentration | 10 g/L | [9] |
| Fermentation Time | 3 days | [9] |
| Product Yield (Mogroside IIA) | 4.5 g/L | [9] |
| Product Yield (Mogrol) | 3.6 g/L | [9] |
Table 2: Catalytic Activity of UGT720-269-1 on Mogroside Precursors
| Substrate | Product | Enzyme | Catalytic Activity | Reference |
| Mogrol | Mogroside I-A1 | UGT720-269-1 | Catalyzes C24 primary glucosylation | [13] |
| Mogroside I-A1 | Mogroside IIE | UGT720-269-1 | Catalyzes C3 primary glucosylation | [13] |
| Mogroside II-A1 | Mogroside IIIX | UGT720-269-1 | Catalyzes C3 primary glucosylation | [13] |
| Mogroside II-A | Mogroside III | UGT720-269-1 | Catalyzes C3 primary glucosylation | [13] |
Experimental Protocols
Protocol 1: Production of Mogroside IIA from Mogroside V via Fungal Biotransformation
This protocol is based on the methodology for the biotransformation of Mogroside V using Aspergillus sp. S125.[8][9]
Materials:
-
Aspergillus sp. S125 strain
-
Potato Dextrose Broth (PDB) medium
-
Mogroside V (substrate)
-
Shaker incubator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Inoculate Aspergillus sp. S125 into 100 mL of sterile PDB medium in a 250 mL Erlenmeyer flask.
-
Incubate the culture at 28°C on a rotary shaker at 180 rpm for 3-4 days to obtain a seed culture.
-
Prepare the fermentation medium by dissolving Mogroside V in PDB to a final concentration of 10 g/L.
-
Inoculate the fermentation medium with 10% (v/v) of the seed culture.
-
Incubate the fermentation culture at 28°C and 180 rpm for 3 days.
-
After 3 days, harvest the fermentation broth.
-
Extract the products from the broth using an equal volume of n-butanol.
-
Concentrate the n-butanol extract under reduced pressure.
-
Analyze the product composition and quantify the yield of Mogroside IIA using HPLC.
Protocol 2: Enzymatic Synthesis of Higher-Order Mogrosides from this compound (Proposed)
This proposed protocol is based on general methodologies for in vitro reactions with UDP-glucosyltransferases (UGTs).[11][14]
Materials:
-
This compound (substrate)
-
Recombinant UGT720-269-1 enzyme
-
Uridine-5'-diphosphoglucose (UDPG)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM β-mercaptoethanol)
-
Incubator
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing:
-
This compound (e.g., 1 mM)
-
UDPG (e.g., 2 mM)
-
Recombinant UGT720-269-1 (concentration to be optimized, e.g., 0.1-1 µg/µL)
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37°C) for a specified period (e.g., 1-24 hours).
-
Terminate the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation.
-
Centrifuge the reaction mixture to pellet the enzyme.
-
Analyze the supernatant for the formation of the glycosylated product (Mogroside IIIX) by HPLC.
-
Optimize reaction conditions (pH, temperature, substrate and enzyme concentrations, reaction time) to maximize product yield.
Visualizations
Biotransformation Pathway of Mogroside V to Mogroside IIA
Caption: Biotransformation of Mogroside V to Mogroside IIA and Mogrol.
Proposed Synthetic Pathway from this compound
Caption: Proposed enzymatic synthesis of higher mogrosides from this compound.
Pharmacological Activities of Mogroside Derivatives
Mogrosides exhibit a wide range of pharmacological activities that are of interest to the pharmaceutical and nutraceutical industries. While specific data on this compound is limited, the activities of the broader mogroside family and the aglycone mogrol are well-documented.
-
Anti-diabetic Effects: Mogrosides have been shown to have hypoglycemic effects.[3] Mogroside IIIE, a related compound, has been found to inhibit intestinal maltase activity.[15]
-
Antioxidant Properties: Mogrosides can effectively scavenge reactive oxygen species and reduce lipid peroxidation.[5]
-
Anti-inflammatory Activity: Mogrol, the aglycone of this compound, has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[6]
-
Anticancer Potential: Mogrol and its derivatives have shown anticancer activity in various cancer cell lines.[6] Mogroside V has been reported to inhibit the growth of pancreatic cancer cells.[16]
The synthesis of novel mogroside derivatives from this compound could lead to the discovery of compounds with enhanced or more specific pharmacological activities.
Conclusion
This compound, while not the most abundant mogroside in monk fruit, serves as a valuable precursor for the synthesis of more complex and potentially more valuable mogroside derivatives. Through enzymatic biotransformation, Mogroside IIA can be obtained from the more readily available Mogroside V. Subsequently, the use of specific UDP-glucosyltransferases, such as UGT720-269-1, provides a promising avenue for the targeted synthesis of higher-order mogrosides. The development of efficient protocols for these transformations will be crucial for exploring the full potential of the diverse family of mogrosides in the food and pharmaceutical industries. Further research into the specific pharmacological activities of compounds synthesized from this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Login | MAHSA International Journal of Health and Medicine (Mi-JHM) [journals.mahsa.edu.my]
- 8. Plant endophytic fungi exhibit diverse biotransformation pathways of mogrosides and show great potential application in siamenoside I production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
- 15. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
Application Note: Advanced Analytical Techniques for the Separation of Mogroside IIA1 from Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), are gaining significant attention as natural, non-caloric sweeteners. Mogroside IIA1, along with its isomers such as Mogroside IIA and Mogroside IIA2, are important components in these extracts. The structural similarity of these isomers, often differing only in the number or linkage of glucose moieties, presents a considerable analytical challenge.[1] Effective separation and quantification of these individual isomers are crucial for quality control, understanding structure-activity relationships, and ensuring the safety and efficacy of mogroside-based products. This application note provides detailed protocols and a comparative overview of advanced analytical techniques for the successful separation of this compound from its isomers.
General Experimental Workflow
The separation and analysis of this compound and its isomers follow a systematic workflow, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Structural Relationship of this compound and Its Isomers
This compound and its isomers share the same core aglycone, mogrol, but differ in the glycosylation pattern. Understanding these subtle structural differences is key to developing effective separation strategies.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the separation of mogroside isomers. Due to the polar nature of these compounds, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed.
Sample Preparation Protocol
Proper sample preparation is crucial for obtaining accurate and reproducible results.
-
For Dried Monk Fruit Powder:
-
Weigh 1.0 g of the powdered fruit into a centrifuge tube.
-
Add a suitable volume of 80% methanol (B129727) in water (v/v).[2]
-
Perform ultrasound-assisted extraction for 30 minutes.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.[3]
-
-
For Commercial Sweeteners/Extracts:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, particularly with a C18 stationary phase, is a robust and widely used method for mogroside analysis.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Series LC system or equivalent.[2]
-
Column: Agilent Poroshell 120 SB-C18 (e.g., 4.6 x 150 mm, 5 µm).[2][3]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is necessary to achieve good separation of the various mogrosides.[2] A typical gradient might be:
-
0-15 min, 15-40% B
-
15-16 min, 40-15% B
-
16-20 min, hold at 15% B
-
-
Flow Rate: 0.25 - 1.0 mL/min.[2]
-
Column Temperature: 30-40 °C.
-
Detection: UV at 203 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5-20 µL.
Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
UPLC offers significant advantages in terms of resolution, speed, and sensitivity, making it highly suitable for resolving closely eluting isomers. Coupling with tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity for accurate quantification.
Experimental Protocol:
-
Instrumentation: A UPLC system coupled with a triple-quadrupole mass spectrometer.
-
Column: A sub-2 µm particle C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A faster gradient can be employed compared to HPLC.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for each isomer need to be determined by infusing individual standards.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RP-HPLC for highly polar compounds like mogrosides. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4][5]
Experimental Protocol:
-
Column: HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica).
-
Mobile Phase:
-
A: Acetonitrile with a small percentage of water and buffer (e.g., 95:5 acetonitrile:water with 10 mM ammonium (B1175870) formate).
-
B: Water with buffer (e.g., 90:10 water:acetonitrile with 10 mM ammonium formate).
-
-
Gradient Elution: Start with a high percentage of organic solvent and gradually increase the aqueous portion.
-
Flow Rate: 0.3-1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV, ELSD, or MS.
Data Presentation
The following table provides representative chromatographic data for the separation of this compound and its isomers based on typical elution profiles observed in RP-HPLC. Actual retention times will vary depending on the specific system and conditions.
| Analyte | Retention Time (min) (Representative) | Resolution (Rs) (vs. This compound) |
| Mogroside IIA | 8.5 | 1.8 |
| This compound | 9.2 | - |
| Mogroside IIA2 | 9.9 | 1.6 |
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, resolution, or sensitivity.
Conclusion
The separation of this compound from its isomers is a challenging but achievable analytical task. Standard RP-HPLC methods using C18 columns are robust and suitable for routine quality control. For higher resolution and faster analysis of complex mixtures, UPLC-MS/MS is the superior choice, offering excellent precision and accuracy for quantifying multiple isomers simultaneously.[3] HILIC provides an alternative selectivity that can be beneficial for resolving particularly challenging isomer pairs. The protocols and data presented in this application note serve as a comprehensive guide for selecting and implementing the appropriate analytical strategy for the separation of this compound and its isomers in both research and industrial settings.
References
Application Notes and Protocols for the Quantification of Mogroside IIA1 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a cucurbitane triterpenoid (B12794562) glycoside and a component of mogrosides, the sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit). Mogrosides, including this compound, are of significant interest in the pharmaceutical and food industries due to their potent sweetness and various reported biological activities, such as antioxidant, antidiabetic, and anti-inflammatory effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. These application notes provide detailed protocols for the extraction and quantification of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rat Plasma (Placeholder Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | [Insert experimental data] |
| Tmax (Time to Cmax) | h | [Insert experimental data] |
| AUC(0-t) (Area under the curve) | ng·h/mL | [Insert experimental data] |
| t1/2 (Half-life) | h | [Insert experimental data] |
Table 2: Method Validation Parameters for this compound Quantification (Based on a validated method for Mogroside V) [2][3]
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | Achieved |
| Lower Limit of Quantification | Report Value | [Insert experimental data] |
| Accuracy (% Recovery) | 85-115% | Within Range |
| Precision (% RSD) | ≤ 15% | Within Range |
| Matrix Effect | 85-115% | Within Range |
| Stability (Freeze-Thaw, Short-term, Long-term) | % Change ≤ 15% | Stable |
Experimental Protocols
The following protocols are based on established methods for the quantification of similar triterpenoid glycosides, such as Mogroside V, in biological matrices and can be adapted and validated for this compound.[2][3]
Protocol 1: Extraction of this compound from Plasma
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile to each tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for increased sensitivity.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant or reconstituted sample into the UPLC-MS/MS system.
Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples
Materials:
-
Blank rat plasma (screened for interferences)
-
This compound analytical standard stock solution (e.g., 1 mg/mL in methanol)
-
Internal Standard stock solution
-
Methanol (HPLC grade)
Procedure:
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1-1000 ng/mL).
-
Preparation of Calibration Curve (CC) Samples: Spike appropriate volumes of the working standard solutions into blank plasma to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the appropriate working standard solutions. These should be prepared from a separate stock solution from the calibration standards.
-
Extraction: Process the CC and QC samples alongside the unknown samples using the extraction protocol described in Protocol 1.
Protocol 3: UPLC-MS/MS Analysis
This is a general UPLC-MS/MS method that should be optimized and validated for this compound.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
UPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the precursor and product ions for this compound and the IS by infusing a standard solution into the mass spectrometer.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Stability of this compound in Biological Samples
While specific stability data for this compound is not extensively documented, triterpenoid glycosides are generally considered to be relatively stable. To ensure data integrity, it is crucial to perform stability assessments under various conditions as part of the bioanalytical method validation.
Recommended Stability Tests:
-
Freeze-Thaw Stability: Assess the stability of this compound in plasma after multiple freeze-thaw cycles (e.g., three cycles).
-
Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Determine the stability in a freezer at the intended storage temperature (e.g., -80°C) for an extended period.
-
Stock Solution Stability: Confirm the stability of the stock solutions at refrigerator and freezer temperatures.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Anti-Inflammatory Signaling Pathway of Mogrosides
Mogrosides have been reported to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps involved in the quantification of this compound in biological samples.
References
- 1. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mogroside IIA1 in Food and Beverage Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Mogroside IIA1, a natural, non-caloric sweetener derived from the monk fruit (Siraitia grosvenorii). While Mogroside V is the most abundant and widely studied mogroside, other constituents like this compound are present in monk fruit extract and offer potential for unique applications in food, beverage, and pharmaceutical formulations.[1][2]
It is important to note that publicly available data specifically for this compound is limited. Much of the following information is based on the general properties of mogrosides and specific data available for the more common Mogroside V, which serves as a valuable reference point. Researchers are encouraged to conduct specific analyses for this compound to verify its performance in their unique formulations.
Application Notes
Physicochemical Properties
Mogrosides are triterpenoid (B12794562) glycosides known for their intense sweetness and stability.[1][2] this compound is a diglycoside of the aglycone mogrol. The degree of glycosylation influences the sweetness intensity and taste profile of each mogroside.[3][4]
-
Sweetness Profile: Mogrosides are significantly sweeter than sucrose (B13894). While Mogroside V is approximately 250-400 times sweeter than sucrose, the sweetness of other mogrosides varies.[4][5] The number of glucose units is a key determinant of taste; mogrosides with four or more glucose groups are intensely sweet.[4]
-
Solubility: Mogrosides are generally soluble in water and ethanol.[6] Mogroside V has a solubility of approximately 10 mg/mL in PBS (pH 7.2) and around 1 mg/mL in DMSO.[7] Specific solubility data for this compound should be determined experimentally.
-
Stability: Mogrosides exhibit excellent stability over a wide range of pH and temperature conditions, making them suitable for various food processing applications. Mogroside V is reported to be stable at a pH between 3 and 12 and is heat-stable in the range of 100 to 150°C.[1]
Food & Beverage Applications
The high stability and natural origin of mogrosides make them versatile for sugar reduction or replacement in a wide array of products.[8]
-
Beverages: Suitable for use in still and sparkling waters, teas, juices, and plant-based milks where a clean, sweet taste is desired without adding calories.
-
Dairy & Dairy Alternatives: Can be used in yogurts, ice cream, and other dairy products.
-
Bakery & Confectionery: Its heat stability makes it a viable sweetener for baked goods and candies.
-
Dietary Supplements: Used to sweeten powders, gummies, and liquid supplements, helping to mask the taste of active ingredients.
Sensory Profile & Off-Notes
While mogrosides are prized for a taste profile closer to sucrose than some other high-intensity sweeteners, off-notes such as bitterness or a lingering aftertaste can sometimes be perceived, particularly at higher concentrations.[8] Enzymatic modification, such as transglycosylation, has been explored as a method to improve the flavor profile of mogroside extracts.[9][10]
Health & Regulatory Aspects
Mogrosides are non-caloric because they are not metabolized in the upper gastrointestinal tract for energy.[5][11] They do not impact blood glucose or insulin (B600854) levels, making them a suitable sweetening option for individuals with diabetes.[5][11][12] Monk fruit extracts are Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[13] Beyond sweetness, mogrosides have been studied for various potential health benefits, including antioxidant and anti-inflammatory properties.[2][5]
Quantitative Data Summary
Table 1: Physicochemical Properties of Selected Mogrosides
| Property | This compound | Mogroside V | Siamenoside I | General Mogroside Extract | Sucrose (Reference) |
|---|---|---|---|---|---|
| Molecular Formula | C42H72O14[14] | C60H102O29[7] | C54H92O24 | Variable | C12H22O11 |
| Molecular Weight | 801.01 g/mol [14] | 1287.5 g/mol [7] | 1125.3 g/mol | Variable | 342.3 g/mol |
| Relative Sweetness | Data not widely available | ~250-400x[4][5] | ~563x[2] | ~100-300x[3][8] | 1x |
| Caloric Value | 0 kcal/g | 0 kcal/g | 0 kcal/g | 0 kcal/g | 4 kcal/g |
| Glycemic Index | 0[5] | 0[5] | 0 | 0 | ~65 |
| pH Stability | Assumed High (like other mogrosides) | Stable (pH 3-12)[1] | Assumed High | Stable | Stable (pH 4-8) |
| Thermal Stability | Assumed High (like other mogrosides) | Stable (100-150°C)[1] | Assumed High | Stable | Begins to degrade at 160-186°C |
| Solubility | Soluble in DMSO, PEG300, Corn Oil[14] | ~10 mg/mL in PBS (pH 7.2)[7] | Data not widely available | Water Soluble[6][13] | 2000 mg/mL in water |
Signaling Pathways & Visualizations
Sweet Taste Perception Pathway
Mogrosides elicit a sweet taste by binding to the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of taste cells in the mouth.[15][16][17] This binding event initiates an intracellular signaling cascade, leading to neurotransmitter release and the perception of sweetness in the brain.[18][19]
Experimental Protocols & Workflows
Protocol 1: Quantification of this compound in a Beverage Matrix
Objective: To determine the concentration of this compound in a liquid food matrix using High-Performance Liquid Chromatography (HPLC). This protocol is adapted from general methods for mogroside analysis.[20][21][22]
Materials:
-
HPLC system with UV or ELSD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[22]
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (optional, for mobile phase modification)[20][22]
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is needed)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727) or 50:50 acetonitrile/water. Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution.
-
Sample Preparation:
-
Centrifuge the beverage sample to remove any particulates.
-
If the matrix is complex (e.g., contains proteins or fats), perform a protein precipitation step with acetonitrile or use an appropriate SPE cleanup method.
-
Filter the final sample extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples.
-
Calculation: Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Protocol 2: Accelerated Stability Testing in an Acidic Beverage
Objective: To evaluate the stability of this compound in a low-pH beverage system under accelerated storage conditions.
Materials:
-
Beverage base (e.g., citrate (B86180) buffer at pH 3.5)
-
This compound
-
Incubators or stability chambers set to 40°C and 50°C
-
HPLC system for quantification
-
pH meter
Procedure:
-
Formulation: Prepare a batch of the beverage base and dissolve a known concentration of this compound (e.g., 200 ppm).
-
Initial Analysis (T=0): Immediately after preparation, take a sample and measure the exact concentration of this compound using the HPLC method from Protocol 1. This is the baseline reading. Also, record the pH.
-
Storage: Aliquot the formulation into sealed, airtight containers. Place sets of samples into storage at different conditions:
-
Control: 4°C (refrigerated)
-
Accelerated 1: 40°C
-
Accelerated 2: 50°C
-
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one sample from each storage condition.
-
Evaluation: For each pulled sample, allow it to cool to room temperature. Analyze the concentration of this compound using the established HPLC method. Note any changes in appearance, color, or pH.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 baseline. Plot the degradation over time for each condition to assess stability.
Protocol 3: Sensory Evaluation - Sweetness Equivalence
Objective: To determine the concentration of this compound that provides equivalent sweetness to a known concentration of sucrose.
Materials:
-
Trained sensory panel (8-12 panelists)
-
This compound
-
Sucrose (food grade)
-
Deionized water
-
Presentation cups with random 3-digit codes
-
Sensory software or ballots for data collection
Procedure:
-
Panel Training: Train panelists to identify and rate the intensity of sweet taste using a series of sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v).
-
Reference Standard: Prepare a reference sucrose solution at the target sweetness level (e.g., 8% sucrose).
-
Sample Preparation: Prepare a series of this compound solutions in water at varying concentrations (e.g., 100, 200, 300, 400, 500 ppm). The range should be determined from preliminary testing to bracket the expected iso-sweetness point.
-
Evaluation Session:
-
Conduct the evaluation in a controlled sensory lab environment.
-
Present the coded this compound samples and the coded sucrose reference to the panelists in a randomized, balanced order.
-
Instruct panelists to taste each sample and rate its sweetness intensity on a line scale anchored with terms like "Not Sweet" and "Extremely Sweet." Panelists should rinse with water between samples.
-
-
Data Analysis:
-
For each panelist, plot the sweetness intensity ratings for the this compound solutions against their concentrations.
-
Determine the concentration of this compound that matches the sweetness intensity rating of the sucrose reference.
-
Calculate the average iso-sweet concentration across all panelists to determine the relative sweetness potency.
-
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Does Mogroside V Compare To Sugar Or Other Sweeteners? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 6. E. K Herb Plant Extract Factory Monk Fruit Extract Food Grade Water Solubility Nutritional Sweetener Siraitia Grosvenorii Monk Fruit Sweetener Powder Mogroside - Plant Extract, Herbal Extract | Made-in-China.com [m.made-in-china.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. eprafarms.com [eprafarms.com]
- 12. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The T1R2/T1R3 sweet receptor and TRPM5 ion channel taste targets with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sweet taste signaling in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 19. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ABC Herbalgram Website [herbalgram.org]
- 21. umb.herbalgram.org [umb.herbalgram.org]
- 22. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
Methodologies for Studying the Pharmacokinetics of Mogroside IIA1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the pharmacokinetic study of Mogroside IIA1, a triterpenoid (B12794562) glycoside and a nonsugar sweetener derived from Siraitia grosvenorii (Monk Fruit). Mogrosides, including this compound, are recognized for their antioxidant, antidiabetic, and anticancer properties.[1] A thorough understanding of their pharmacokinetic profiles—absorption, distribution, metabolism, and excretion (ADME)—is crucial for their development as therapeutic agents or functional food ingredients.
The following sections detail the methodologies for key experiments, including in vivo pharmacokinetic studies, in vitro metabolism, permeability assays, and plasma protein binding. Quantitative data from relevant studies on mogrosides are summarized, and experimental workflows are visualized to facilitate a clear understanding of the procedures.
Quantitative Analysis of this compound in Biological Matrices
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of mogrosides in biological samples such as plasma, urine, and feces.[2]
Protocol: LC-MS/MS Quantification of this compound in Rat Plasma
This protocol is adapted from established methods for other mogrosides, such as Mogroside V.[2][3]
1.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 75 µL aliquot of plasma in a microcentrifuge tube, add 250 µL of methanol (B129727) containing the internal standard (IS) (e.g., Notoginsenoside R1).[2][4]
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 column, such as a Shiseido Capcell Pak UG120 C18 (2.0 × 50mm, 3.0µm), is suitable for separation.[2]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly used.[5]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5-20 µL.[4]
1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for mogrosides.[2][4]
-
Detection: Selected Reaction Monitoring (SRM).
-
SRM Transitions: These must be optimized by infusing a standard solution of this compound. As an example, the transition for Mogroside V is m/z 1285.6 → 1123.7.[2][3] A similar loss of a glucose moiety would be expected for this compound.
-
Gas Temperatures and Pressures: Optimize according to the instrument manufacturer's guidelines.
1.4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
A typical calibration curve range for mogrosides is in the ng/mL range.[7]
In Vivo Pharmacokinetic Studies
Animal models, typically rats, are used to determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Protocol: In Vivo Pharmacokinetic Study in Rats
2.1. Animal Model
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (12 hours) before dosing, with free access to water.
2.2. Drug Administration
-
Formulation: Prepare this compound in a suitable vehicle. For intravenous (IV) administration, a solution in saline with solubilizing agents like DMSO and PEG300 may be used.[1] For oral (PO) administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) is common.
-
Dosing:
-
Intravenous (IV): Administer a single dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 5 mg/kg) by oral gavage.
-
2.3. Blood Sampling
-
Collect blood samples (approximately 200 µL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to obtain plasma.
-
Store the plasma samples at -80°C until analysis by LC-MS/MS.
2.4. Data Analysis
-
Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters include: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.
In Vitro Metabolism
The primary metabolic pathway for mogrosides is deglycosylation by intestinal microflora.[8] An in vitro incubation with fecal homogenates can be used to study this biotransformation.
Protocol: In Vitro Metabolism using Human Fecal Homogenates
This protocol is based on a study of the metabolism of various mogrosides.[8]
3.1. Preparation of Fecal Homogenate
-
Obtain fresh fecal samples from healthy human volunteers who have not taken antibiotics for at least 3 months.
-
Pool the samples and homogenize them in an anaerobic phosphate (B84403) buffer (pH 7.4) to a final concentration of 10% (w/v).
-
Prepare the homogenate under anaerobic conditions (e.g., in an anaerobic chamber) to preserve the viability of the gut microbiota.
3.2. Incubation
-
In an anaerobic chamber, add this compound (at two different concentrations, e.g., 50 and 200 µM) to the fecal homogenate.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
3.3. Sample Processing and Analysis
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to the collected aliquots.
-
Vortex and centrifuge to pellet the solids.
-
Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites (e.g., mogrol) using a validated LC-MS/MS method.
Intestinal Permeability
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.[9][10]
Protocol: Caco-2 Permeability Assay
4.1. Cell Culture
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto semi-permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².[11]
-
Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
4.2. Monolayer Integrity Test
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. Low permeability of this marker confirms monolayer integrity.[12]
4.3. Permeability Assay
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A→B) Transport: Add this compound (e.g., at 10 µM) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: Add this compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
4.4. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.[13]
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein.
-
Plasma Protein Binding
Determining the extent to which a compound binds to plasma proteins is crucial, as only the unbound fraction is available to exert pharmacological effects. Rapid equilibrium dialysis (RED) is a common method for this assessment.
Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
5.1. Materials
-
Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO).
-
Rat plasma.
-
Phosphate buffered saline (PBS), pH 7.4.
-
This compound.
5.2. Procedure
-
Spike rat plasma with this compound to achieve the desired concentration.
-
Add 200 µL of the spiked plasma to the sample chamber of the RED device insert.
-
Add 350 µL of PBS to the buffer chamber of the base plate.
-
Assemble the device and seal it.
-
Incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Combine an aliquot of the plasma sample with an equal volume of blank PBS.
-
Combine an aliquot of the buffer sample with an equal volume of blank plasma to match the matrix.
-
Analyze the concentrations of this compound in both sets of samples using LC-MS/MS.
5.3. Data Analysis
-
Calculate the fraction unbound (fu) using the formula:
-
fu = Concentration in buffer chamber / Concentration in plasma chamber
-
-
Calculate the percentage of protein binding:
-
% Bound = (1 - fu) * 100
-
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters for mogrosides from published literature. Data for this compound is limited; therefore, data for the closely related and well-studied Mogroside V is presented for comparative purposes.
Table 1: Pharmacokinetic Parameters of Mogroside V and its Metabolite in Rats
| Parameter | Mogroside V (IV, 1.12 mg/kg)[2] | Mogroside V (IP, 1.12 mg/kg)[2] | Mogroside V Metabolite (Mogroside IIIA1) in T2DM Rats (Oral Mogroside V)[14] |
| Cmax (µg/mL) | - | 2.72 ± 0.25 | 0.164 ± 0.026 |
| Tmax (h) | - | 1.40 ± 0.55 | - |
| AUC(0-t) (mg·h/L or µg·h/mL) | - | 9.12 ± 0.64 | 2.33 ± 0.47 |
| t1/2 (h) | 1.53 | 1.45 | - |
| Vz (L/kg) | 0.04 | 0.12 | - |
| MRT(0-t) (h) | - | - | 12.04 ± 0.97 (for Mogroside V) |
IV: Intravenous, IP: Intraperitoneal, Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, t1/2: Half-life, Vz: Volume of distribution, MRT: Mean residence time. Data presented as mean ± SD.
Table 2: LC-MS/MS Method Validation Parameters for Mogroside V
| Parameter | Value[2][3] |
| Linearity Range (ng/mL) | 96.0 - 96,000 |
| Lower Limit of Quantitation (LOQ) (ng/mL) | 96.0 |
| Intra-day Precision (%RSD) | < 9.2% |
| Inter-day Precision (%RSD) | < 10.1% |
| Accuracy (%) | 96.2 - 105.0% |
| Recovery (%) | 91.3 - 95.7% |
| Matrix Effect (%) | 98.2 - 105.0% |
Visualizations
Metabolic Pathway of Mogrosides
The primary metabolic pathway for mogrosides involves the stepwise removal of glucose units by intestinal microbiota, ultimately leading to the aglycone, mogrol.[8] Mogroside III is known to be converted to this compound.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 8. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Purification of Mogroside IIA1 Using Macroporous Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a triterpenoid (B12794562) glycoside and a non-sugar sweetener naturally occurring in the fruit of Siraitia grosvenorii (monk fruit).[1] Mogrosides, including this compound, are known for their antioxidant, antidiabetic, and anticancer properties, making them of significant interest for research and development in the food and pharmaceutical industries.[1] Macroporous adsorption resins offer an effective and scalable method for the purification of mogrosides from crude extracts due to their high adsorption capacity, selectivity, and reusability.[2][3] This application note provides a detailed protocol for the purification of this compound using macroporous resin, adapted from established methods for the separation of similar mogrosides.
Principle
The purification of this compound by macroporous resin is based on the principle of adsorption chromatography. Macroporous resins are synthetic polymers with a porous structure and a large surface area that can adsorb and retain molecules from a solution.[4] The separation is achieved through differences in the affinity of various components in the crude extract for the resin. Non-polar or weakly polar macroporous resins are commonly used for the adsorption of moderately polar compounds like mogrosides from aqueous solutions. After loading the crude extract onto the resin column, impurities with low affinity are washed away. The adsorbed mogrosides are then selectively desorbed using an appropriate solvent, typically an ethanol-water mixture.
Experimental Protocols
This section details the step-by-step procedure for the purification of this compound, from the preparation of the crude extract to the final elution and analysis.
Preparation of Crude Mogroside Extract
-
Fruit Preparation: Wash fresh Siraitia grosvenorii fruits, remove the seeds, and mash the fruit pulp.
-
Extraction: The extraction of mogrosides can be performed using methods such as hot water extraction or solvent extraction. For instance, a 70% aqueous ethanol (B145695) solution can be used to extract mogrosides from the fresh fruit.[5] A common ratio is 1:10 (w/v) of fruit material to solvent. The mixture is typically heated and stirred for a specified duration (e.g., 2 hours at 80°C) and the process is repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid particles. The filtrate is then concentrated under reduced pressure to remove the extraction solvent, yielding a concentrated crude extract.
Macroporous Resin Column Chromatography
-
Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin. Non-polar or weakly polar resins like D101 or HZ 806 have been shown to be effective for mogroside purification.[5][6]
-
Pre-treat the resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. This process activates the resin and removes any residual monomers or porogenic agents.
-
-
Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into a glass column and allow the resin to settle, ensuring a uniform and tightly packed bed.
-
Equilibrate the packed column by passing deionized water through it at a controlled flow rate until the effluent is clear and the pH is neutral.
-
-
Sample Loading:
-
Dissolve the concentrated crude extract in deionized water to a suitable concentration.
-
Load the sample solution onto the equilibrated column at a low flow rate (e.g., 1-2 bed volumes per hour) to allow for efficient adsorption of the mogrosides.
-
-
Washing:
-
After loading, wash the column with deionized water to remove unbound impurities such as sugars, salts, and other polar compounds. The washing should continue until the effluent is colorless and shows a negative test for sugars.
-
-
Elution:
-
Elute the adsorbed mogrosides using a stepwise or gradient elution with an ethanol-water mixture. A common starting concentration is 20% ethanol, gradually increasing to 40-70%.[7][8]
-
Collect the eluate in fractions and monitor the concentration of this compound in each fraction using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
-
Regeneration:
-
After elution, regenerate the resin by washing it with a high concentration of ethanol or another suitable solvent to remove any strongly bound compounds, followed by a water wash to prepare it for the next cycle.
-
Analysis of this compound Purity
The purity of this compound in the collected fractions can be determined using HPLC.
-
Chromatographic Conditions (Example):
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of mogrosides using macroporous resins. Note that this data is primarily based on studies of Mogroside V, the most abundant mogroside, and serves as a reference for the expected performance for this compound purification.
Table 1: Comparison of Adsorption and Desorption Characteristics of Different Macroporous Resins for Mogrosides.
| Resin Type | Adsorption Capacity (mg/g) | Adsorption Ratio (%) | Desorption Ratio (%) |
| HZ 806 | 5.12 | 90.3 | 85.2 |
| D101 | 4.89 | 85.6 | 82.1 |
| AB-8 | 4.52 | 81.3 | 78.5 |
| NKA-9 | 3.98 | 75.4 | 72.3 |
| HPD-100 | 3.76 | 71.2 | 68.9 |
| X-5 | 3.51 | 68.7 | 65.4 |
Data adapted from studies on Mogroside V.
Table 2: Purification Results of Mogrosides from Crude Extract.
| Parameter | Before Purification | After Purification | Purification Fold | Recovery Rate (%) |
| Purity of Total Mogrosides | ~5% | >60% | ~12 | ~85% |
| Purity of Mogroside V | 0.5% | 10.7% | 15.1 | Not Reported |
Data is a composite from multiple sources and represents typical outcomes for total mogrosides and Mogroside V.[7][8]
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. snowate.com [snowate.com]
- 5. maxapress.com [maxapress.com]
- 6. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Conversion of Mogrosides to Mogroside IIA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the primary sweetening compounds extracted from monk fruit (Siraitia grosvenorii), are a class of triterpenoid (B12794562) glycosides that have garnered significant interest as natural, non-caloric sweeteners. Beyond their sweetness, individual mogrosides exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. The specific bioactivity of a mogroside is largely determined by the number and position of its glucose moieties. Mogroside IIA1, a diglycoside, is a key intermediate in the biosynthesis of sweeter mogrosides and a target for production due to its own potential biological activities. This document provides detailed application notes and protocols for the enzymatic conversion of other mogrosides, primarily the abundant Mogroside V, into this compound. The methods described herein focus on microbial fermentation, a promising and scalable approach for targeted mogroside biotransformation.
Principle of Conversion
The enzymatic conversion of higher-order mogrosides, such as Mogroside V (a pentaglycoside), to lower-order mogrosides like this compound involves the selective hydrolysis of specific β-glucosidic linkages. This is achieved using enzymes, primarily β-glucosidases, that can cleave glucose molecules from the mogrol (B2503665) core. Certain microorganisms, particularly endophytic fungi, have been found to possess the necessary enzymatic machinery to perform this biotransformation with high efficiency and selectivity.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study on the biotransformation of Mogroside V to Mogroside IIA using the endophytic fungus Aspergillus sp. S125.
| Parameter | Value | Unit | Citation |
| Starting Substrate | Mogroside V | - | [1][2] |
| Initial Substrate Concentration | 10 | g/L | [1][2] |
| Biocatalyst | Aspergillus sp. S125 | - | [1][2] |
| Fermentation Time | 3 | days | [1][2] |
| Final Product | Mogroside IIA | - | [1][2] |
| Final Product Concentration | 4.5 | g/L | [1][2] |
| Byproduct | Aglycone (mogrol) | - | [1][2] |
| Byproduct Concentration | 3.6 | g/L | [1][2] |
Enzymatic Conversion Pathway
The biotransformation of Mogroside V to Mogroside IIA involves a stepwise deglycosylation process. The following diagram illustrates the general enzymatic pathway.
Caption: Enzymatic deglycosylation of Mogroside V to Mogroside IIA.
Experimental Protocols
This section provides a detailed protocol for the biotransformation of Mogroside V to Mogroside IIA using Aspergillus sp. S125 fermentation, based on published research.[1][2]
Materials and Equipment
-
Microorganism: Aspergillus sp. S125 strain
-
Substrate: Pure Mogroside V or a Mogroside V-rich extract
-
Media: Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Equipment:
-
Shaking incubator
-
Autoclave
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Filtration apparatus (e.g., 0.22 µm filters)
-
Standard laboratory glassware
-
Protocol: Fungal Fermentation for Mogroside IIA Production
-
Inoculum Preparation:
-
Aseptically inoculate a starter culture of Aspergillus sp. S125 in 50 mL of PDB medium.
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient mycelial growth is observed.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., PDB).
-
Add Mogroside V to the production medium to a final concentration of 10 g/L.
-
Inoculate the production medium with the prepared starter culture (e.g., 5-10% v/v).
-
Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 3 days.
-
-
Extraction and Analysis:
-
After the 3-day fermentation period, harvest the culture broth.
-
Separate the mycelia from the broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of n-butanol or ethyl acetate.
-
Evaporate the organic solvent to obtain the crude product mixture.
-
Redissolve the crude extract in methanol (B129727) for HPLC analysis.
-
Analyze the sample using an HPLC system equipped with a C18 column to quantify the concentration of Mogroside IIA and any remaining substrate or byproducts.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for the enzymatic conversion of Mogroside V to Mogroside IIA.
Caption: Workflow for Mogroside IIA production via fungal fermentation.
Troubleshooting and Considerations
-
Low Yield: If the yield of Mogroside IIA is low, consider optimizing fermentation parameters such as pH, temperature, agitation speed, and incubation time. The composition of the fermentation medium can also significantly impact enzyme production and activity.
-
Incomplete Conversion: The presence of a significant amount of unreacted Mogroside V may indicate insufficient enzyme activity or a suboptimal reaction time. Extending the fermentation period or optimizing conditions for higher enzyme expression may be necessary.
-
Byproduct Formation: The formation of the aglycone, mogrol, indicates complete deglycosylation. To favor the accumulation of Mogroside IIA, the fermentation can be terminated at an earlier time point, which should be determined through a time-course study.
-
Strain Viability: Ensure the viability and purity of the Aspergillus sp. S125 strain. Contamination with other microorganisms can lead to inconsistent results and the production of unwanted byproducts.
Conclusion
The enzymatic conversion of Mogroside V to Mogroside IIA using microbial systems, particularly endophytic fungi like Aspergillus sp. S125, presents a viable and efficient method for producing this specific mogroside. The provided protocols and data serve as a foundation for researchers to develop and optimize their own biotransformation processes. Further research into enzyme isolation and immobilization could lead to the development of cell-free enzymatic systems for even more controlled and efficient production of this compound.
References
Application Notes and Protocols for Mogroside IIA1 in Traditional Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside and a component of the intensely sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit). Traditionally used in Chinese medicine for treating conditions like sore throat and cough, modern research is uncovering the broader therapeutic potential of mogrosides, including this compound.[1] These compounds are gaining attention for their antioxidant, anti-inflammatory, and metabolic-regulating properties. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound, with a focus on its applications in traditional medicine research.
Key Bioactivities and Applications
This compound, as a constituent of mogroside extracts, is implicated in several key bioactivities that are relevant to traditional medicine applications. These include:
-
Anti-inflammatory Effects: Mogrosides have been shown to suppress inflammatory responses.[2][3][4] Research suggests that they can inhibit the production of pro-inflammatory mediators by modulating signaling pathways such as the NF-κB pathway.[4][5][6][7]
-
Antioxidant Activity: Mogroside extracts exhibit significant antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[8][9][10] This activity is crucial for combating oxidative stress, which is implicated in numerous chronic diseases.
-
Metabolic Regulation: Mogrosides have demonstrated potential in regulating glucose and lipid metabolism.[11] A key mechanism is the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis.[2][11]
Quantitative Data Summary
The following tables summarize quantitative data from studies on mogroside extracts and specific mogrosides. While data specifically for this compound is limited, the presented data for mogroside-rich extracts containing it, and for the closely related Mogroside V, provide a valuable reference for its potential efficacy.
Table 1: Antioxidant and Anti-glycation Activity of Mogroside-Rich Extract (MGE)
| Assay | Concentration | Result | Reference Compound |
| DPPH Radical Scavenging | IC50: 1118.1 µg/mL | Ascorbic Acid (IC50: 9.6 µg/mL) | |
| ABTS Radical Scavenging | IC50: 1473.2 µg/mL | Trolox (IC50: 47.9 µg/mL) | |
| AGE Formation Inhibition | 31 µg/mL | 11.6% inhibition | Aminoguanadine (500 µg/mL): 81.6% inhibition |
| 125 µg/mL | 33.6% inhibition | ||
| 500 µg/mL | 58.5% inhibition |
Data adapted from studies on a mogroside-rich extract containing this compound and other mogrosides.[9][10]
Table 2: AMPK Activation by Mogroside V
| Compound | EC50 | Fold Activation (α2β1γ1) |
| Mogroside V | 20.4 µM | 2.4 |
| Mogrol (aglycone) | 4.2 µM | 2.3 |
This data for Mogroside V suggests a likely mechanism of action for other mogrosides like this compound.[2][6]
Experimental Protocols
The following are detailed protocols for key experiments to assess the bioactivity of this compound. These are adapted from methodologies reported for mogroside extracts and other specific mogrosides.
Protocol 1: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (of desired purity)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
Griess Reagent
-
96-well plates
-
Cell counting kit (e.g., CCK-8)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in culture medium.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability in the remaining cells using a CCK-8 assay according to the manufacturer's instructions to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well plate
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the different concentrations of this compound or ascorbic acid.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 3: In Vitro AMPK Activation Assay - Western Blot Analysis
This protocol determines if this compound can activate the AMPK signaling pathway in a relevant cell line (e.g., HepG2 hepatocytes or C2C12 myotubes).
Materials:
-
HepG2 or C2C12 cell line
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-AMPKα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to 80-90% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for phospho-AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total AMPKα as a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate key mechanisms and experimental flows related to this compound research.
Caption: this compound's anti-inflammatory mechanism.
Caption: DPPH antioxidant assay workflow.
Caption: this compound-mediated AMPK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming co-elution issues in Mogroside IIA1 HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming co-elution issues in the HPLC analysis of Mogroside IIA1.
Troubleshooting Guide
Problem: My this compound peak is showing shouldering, splitting, or is broad, suggesting co-elution.
This is a common issue in the analysis of mogrosides due to the presence of numerous structurally similar isomers.[1] The primary goal is to improve the resolution between this compound and the co-eluting species.
Initial Troubleshooting Steps
Question: How can I confirm if I have a co-elution problem?
Answer:
-
Visual Inspection of the Peak: Look for asymmetrical peaks, shoulders, or split peaks. A pure compound should ideally give a symmetrical, Gaussian peak.
-
Peak Purity Analysis (if available): If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.
-
DAD: A pure peak will have a consistent UV spectrum across its entire width.
-
MS: A pure peak will show a consistent mass spectrum across its elution profile.
-
Question: What are the first adjustments I should make to my HPLC method?
Answer: The first step is to systematically adjust the chromatographic parameters to enhance separation.
-
Modify the Gradient Profile: A common reason for co-elution is a gradient that is too steep. By making the gradient shallower, you increase the time analytes spend interacting with the stationary phase, which can improve separation.
-
Adjust the Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.
-
Aqueous Phase pH: While mogrosides are neutral compounds, slight adjustments to the mobile phase pH can sometimes influence interactions with the stationary phase, especially if there are ionizable impurities. It is crucial to operate within the stable pH range of your column (typically pH 2-8 for silica-based columns).
-
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. However, this will also increase the run time.
Experimental Protocols
General Sample Preparation Protocol for Monk Fruit (Siraitia grosvenorii) Extract
-
Extraction: For dried monk fruit powder, utilize an ultrasound-assisted extraction with a methanol/water (80/20, v/v) solvent for optimal results.[1] For commercial products like sweetener cubes, dissolve them in deionized water.
-
Dilution: A dilution factor of 20 in acetonitrile is recommended.[1]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., polyethersulfone) before injection to remove any particulate matter.[1]
Validated UPLC-ESI-MS/MS Method for Simultaneous Determination of Eight Mogrosides
This method has been shown to successfully separate eight major mogrosides and can serve as an excellent starting point for troubleshooting the separation of this compound.[1][2]
| Parameter | Condition |
| Instrumentation | Agilent 1260 Series LC system or equivalent[2] |
| Column | Agilent Poroshell 120 SB C18 (specific dimensions not provided, but a common choice would be 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | A linear gradient that allows for the separation of all eight mogrosides within 10 minutes. A starting point could be a shallow gradient from a low to a high percentage of Mobile Phase B. |
| Flow Rate | 0.25 mL/min[1] |
| Column Temperature | Not specified, but 30-40 °C is a common starting point. |
| Injection Volume | 5 µL |
| Detection | ESI-MS/MS in negative ionization mode[2] |
FAQs
Q1: What are the most likely compounds to co-elute with this compound?
A1: Due to their high structural similarity, other mogroside isomers are the most probable co-eluents. Mogrosides share the same aglycone, mogrol, and differ in the number and linkage of glucose units.[1] Unripe monk fruit contains a higher proportion of Mogroside IIE and Mogroside III, which could be potential co-eluents depending on the sample source.[2]
Q2: My peak splitting is not consistent. What could be the cause?
A2: Inconsistent peak splitting can be due to several factors:
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination: The column inlet frit or the head of the column may be partially blocked. Try flushing the column or, if the problem persists, replace the column.
-
Injector Issues: Problems with the autosampler injector can cause split peaks.
Q3: Can changing the column chemistry help resolve co-elution?
A3: Yes, changing the stationary phase is a powerful tool for altering selectivity.
-
Different C18 Phases: Not all C18 columns are the same. A C18 column from a different manufacturer may have different bonding densities and end-capping, which can affect the separation.
-
Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 due to pi-pi interactions and can be effective for separating isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like mogrosides and operates with a different separation mechanism than reversed-phase chromatography, offering a significant change in selectivity.[1] A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
Q4: Are there more advanced techniques if I still cannot resolve the co-elution?
A4: For very complex mixtures or challenging isomer separations, advanced chromatographic techniques can be employed:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (<2 µm), which provide significantly higher resolution and faster analysis times compared to traditional HPLC.[1]
-
Two-Dimensional Liquid Chromatography (2D-LC): In 2D-LC, a fraction from the first dimension separation is sent to a second column with a different stationary phase for further separation. This technique offers a very high peak capacity and is excellent for resolving complex mixtures of isomers. For natural product analysis, a common setup is Reversed-Phase LC x Reversed-Phase LC (RPLC x RPLC) with different column chemistries or mobile phase pH in each dimension.
Visualizations
Caption: General Experimental Workflow for this compound Analysis
Caption: Troubleshooting Logic for this compound Co-elution
References
Technical Support Center: Mogroside IIA1 Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful detection and quantification of Mogroside IIA1 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is optimal for this compound detection?
A1: For mogrosides, including this compound, negative-ion electrospray ionization (ESI-) mode generally provides superior sensitivity.[1][2][3][4][5] The deprotonated molecule, [M-H]⁻, is the most commonly observed precursor ion.[1][3] While positive ion mode can be used, the signal intensity is often lower.[6]
Q2: What are the expected precursor and product ions for this compound?
A2: To determine the exact m/z values, the molecular weight of this compound is required. Based on the general fragmentation pattern of mogrosides, the precursor ion in negative ESI mode will be [M-H]⁻. Product ions are typically generated through the sequential loss of glycosidic units.[7] Collision-induced dissociation (CID) will cleave the glycosidic bonds, resulting in fragment ions corresponding to the loss of one or more sugar moieties.
Q3: What type of LC column is recommended for this compound analysis?
A3: A reversed-phase C18 column is widely and successfully used for the chromatographic separation of mogrosides.[3][4]
Q4: What are typical mobile phases for the LC-MS/MS analysis of this compound?
A4: A gradient elution using acetonitrile (B52724) and water or methanol (B129727) and water is standard for separating mogrosides.[1][6] The addition of modifiers like formic acid can sometimes improve peak shape; however, for mogrosides in negative ion mode, some studies suggest that additives can weaken the signal, and a mobile phase without them may be optimal.[4][6]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
This is a common issue that can be attributed to several factors ranging from sample preparation to instrument settings.
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Ionization | Verify that the mass spectrometer is operating in negative ion mode (ESI-) . | Mogrosides consistently show a stronger response in negative ion mode.[1][3][4] |
| Ion Suppression | Perform a thorough sample cleanup. Consider using Solid-Phase Extraction (SPE) for complex matrices like biological or food samples.[3] | Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.[3][4] |
| Incorrect MS Parameters | Optimize ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas flow and temperature. | These parameters are critical for efficient desolvation and ionization and can significantly impact signal intensity.[3] |
| Analyte Degradation | Ensure proper sample storage at -20°C and avoid repeated freeze-thaw cycles. Allow samples to reach room temperature before analysis.[3][4] | Although generally stable, mogrosides can degrade under harsh conditions.[3][4] |
| Low Concentration | If possible, concentrate the sample to increase the analyte concentration above the instrument's limit of detection (LOD). | The concentration of this compound in the sample may be too low for detection.[3] |
Issue 2: Poor Peak Shape or Inconsistent Retention Time
| Potential Cause | Troubleshooting Step | Explanation |
| Column Degradation | Ensure the C18 column is in good condition and has not exceeded its recommended lifetime. | A fouled or old column can lead to peak tailing, splitting, and shifts in retention time.[4] |
| Inappropriate Mobile Phase | Optimize the mobile phase gradient and composition. Test with and without additives like formic acid. | The mobile phase composition directly influences the separation and peak shape.[4] |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. | Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion. |
Experimental Protocols
Protocol 1: Sample Preparation using Ultrasound-Assisted Extraction
This protocol is a general method for extracting mogrosides from a solid matrix.
-
Homogenization : Weigh the homogenized sample material.
-
Extraction Solvent : Add a methanol/water mixture (e.g., 80:20, v/v).[1]
-
Sonication : Place the sample in an ultrasonic bath for extraction.
-
Centrifugation/Filtration : Centrifuge the sample and filter the supernatant through a 0.22 µm filter to remove particulates before LC-MS/MS analysis.[2]
-
(Optional) Solid-Phase Extraction (SPE) : For complex matrices, use a C18 SPE cartridge to clean up the sample and reduce matrix effects.
Protocol 2: Optimization of MS/MS Parameters for this compound
This protocol outlines the steps to optimize the detection of this compound using a triple quadrupole mass spectrometer.
-
Standard Infusion : Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 methanol/water). Infuse the solution directly into the mass spectrometer.
-
Select Ionization Mode : Acquire full scan mass spectra in both positive and negative ESI modes to confirm that negative mode yields a higher signal for the [M-H]⁻ ion.
-
Optimize Source Parameters :
-
Set the instrument to monitor the [M-H]⁻ ion of this compound.
-
Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature to maximize the signal intensity of the precursor ion.
-
-
Determine Product Ions :
-
Select the [M-H]⁻ ion as the precursor for fragmentation.
-
Perform a product ion scan by varying the collision energy to identify the major fragment ions. The most abundant and specific fragments should be chosen for MRM transitions.
-
-
Optimize Collision Energy :
-
For each selected MRM transition, perform a collision energy optimization to find the voltage that produces the highest intensity for each product ion.
-
-
Finalize MRM Method : Create a Multiple Reaction Monitoring (MRM) method using the optimized parameters for quantification.[1]
Quantitative Data Summary
The following tables provide typical starting parameters for LC-MS/MS analysis of mogrosides. These should be optimized for your specific instrument and application.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[8] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol[1] |
| Gradient | Optimized for separation (e.g., 15-40% B over 20 min)[8] |
| Flow Rate | 0.2 - 0.5 mL/min[1] |
| Column Temperature | 30°C |
Table 2: Example Mass Spectrometry Parameters (Negative ESI Mode)
These parameters are based on published methods for similar compounds and should be used as a starting point for optimization.
| Parameter | Example Value |
| Ionization Mode | ESI-[2] |
| Capillary Voltage | -3500 to -4500 V[2][9] |
| Ion Source Temperature | 350 - 500°C[2][9] |
| Drying Gas Flow | 8 L/min[9] |
| Nebulizer Pressure | 40 psi[9] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1] |
Visualizations
Caption: Experimental workflow from sample preparation to final analysis.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. umb.herbalgram.org [umb.herbalgram.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mogroside IIA1 Extraction from Monk Fruit
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the extraction yield of Mogroside IIA1 from monk fruit (Siraitia grosvenorii).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in monk fruit. While Mogroside V is the most abundant and sweetest mogroside, other mogrosides like IIA1 are of significant interest for their potential bioactivities, including antioxidant and antidiabetic properties. Enhancing the yield of specific mogrosides like IIA1 is crucial for pharmacological research and the development of novel therapeutic agents.
Q2: What are the primary methods for extracting mogrosides from monk fruit?
A2: The primary methods for mogroside extraction include:
-
Hot Water Extraction: A traditional, simple, and low-cost method that can yield a high amount of total mogrosides.[1][2]
-
Ethanol (B145695) Extraction: Utilizes ethanol or an aqueous ethanol solution as the solvent. The optimal conditions can be fine-tuned to improve yield.[3]
-
Ultrasonic-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt plant cell walls, enhancing extraction efficiency and often reducing extraction time and temperature.[2]
-
Flash Extraction: A rapid method that uses a high-speed blade to break down the material in a solvent, achieving high yields in a very short time.[2][3]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, which can lead to faster extraction and higher yields compared to conventional methods.
Q3: How can the yield of this compound be specifically enhanced?
A3: Direct extraction from monk fruit typically yields a mixture of mogrosides, with Mogroside V being the most predominant. To specifically enhance the yield of this compound, a biotransformation approach is highly effective. This involves using microorganisms, such as the endophytic fungus Aspergillus sp. S125, to convert the more abundant Mogroside V into this compound.[1][3][4] This method has been shown to be highly efficient, converting 10 g/L of Mogroside V into 4.5 g/L of this compound.[1][3]
Q4: What factors influence the overall mogroside extraction yield?
A4: Several factors can significantly impact the extraction yield of mogrosides:
-
Solvent Type and Concentration: The choice between water, ethanol, or a mixture can affect the solubility and extraction of mogrosides. For ethanol extraction, a 50% concentration has been found to be optimal for total mogrosides.[3]
-
Temperature: Higher temperatures generally increase extraction efficiency, but excessive heat can lead to the degradation of mogrosides.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.
-
Material-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency by increasing the concentration gradient.[3]
-
Particle Size of Monk Fruit Powder: Finer particles have a larger surface area, which can lead to better solvent penetration and higher yields.
Q5: What are common methods for purifying this compound?
A5: After extraction or biotransformation, purification is necessary to isolate this compound. Common methods include:
-
Macroporous Resin Chromatography: This is a widely used technique for the initial separation and enrichment of mogrosides from the crude extract.[5] Different resins have varying affinities for different mogrosides.
-
Silica Gel Chromatography: Can be used for further purification of the enriched mogroside fraction.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification step to obtain high-purity this compound.
Data Presentation: Comparison of Extraction Methods
Table 1: Comparison of Different Extraction Methods for Total Mogrosides from Monk Fruit
| Extraction Method | Solvent | Material-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Total Mogroside Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [1][2] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 min (3 times) | 5.9 | [3] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [2] |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 | [2][3] |
Table 2: Yield of this compound via Biotransformation
| Method | Substrate | Microorganism | Conversion Yield | Reference |
| Biotransformation | Mogroside V (10 g/L) | Aspergillus sp. S125 | 4.5 g/L of this compound | [1][3] |
Experimental Protocols
Protocol 1: Biotransformation of Mogroside V to this compound
This protocol details the conversion of Mogroside V to this compound using the fungus Aspergillus sp. S125.
Materials:
-
Purified Mogroside V
-
Aspergillus sp. S125 culture
-
Fermentation medium (e.g., Potato Dextrose Broth)
-
Shaking incubator
-
HPLC system for analysis
Procedure:
-
Prepare the Inoculum: Culture Aspergillus sp. S125 in the appropriate medium until a sufficient cell density is reached.
-
Fermentation:
-
Prepare the fermentation medium and autoclave to sterilize.
-
Add Mogroside V to the sterilized medium to a final concentration of 10 g/L.
-
Inoculate the medium with the Aspergillus sp. S125 culture.
-
-
Incubation:
-
Monitoring:
-
Periodically take samples from the fermentation broth.
-
Analyze the samples by HPLC to monitor the conversion of Mogroside V and the production of this compound.
-
-
Harvesting:
-
After 3 days, when the conversion is complete, harvest the fermentation broth.
-
Separate the fungal biomass from the broth by centrifugation or filtration. The supernatant contains the this compound.
-
-
Purification: Proceed with the purification of this compound from the supernatant using column chromatography.
Protocol 2: Flash Extraction of Total Mogrosides
This protocol describes a rapid method for extracting total mogrosides from dried monk fruit.
Materials:
-
Dried monk fruit, powdered
-
Deionized water
-
Flash extractor with a high-speed blade
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind dried monk fruit into a fine powder.
-
Extraction:
-
Separation:
-
After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.
-
-
Concentration:
-
Concentrate the liquid extract using a rotary evaporator under reduced pressure to obtain the crude mogroside extract.
-
Mandatory Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Factors influencing this compound extraction yield and purity.
Troubleshooting Guide
Problem 1: Low overall mogroside yield after initial extraction.
-
Possible Cause: Incomplete cell wall disruption.
-
Solution: If using conventional methods, ensure the monk fruit is ground to a very fine powder. Consider switching to a more robust method like ultrasonic-assisted or flash extraction, which are more effective at breaking down cell structures.[2]
-
-
Possible Cause: Inappropriate extraction parameters.
-
Solution: Review and optimize your extraction parameters. For hot water extraction, ensure the water is boiling and the extraction is repeated multiple times.[4] For solvent extraction, verify that the solvent concentration, temperature, and time are aligned with optimized protocols (e.g., 50% ethanol at 60°C for 100 minutes, repeated three times).[3]
-
-
Possible Cause: Insufficient solvent volume.
-
Solution: Increase the solid-to-liquid ratio. A ratio of 1:20 or higher is often recommended to ensure complete submersion of the plant material and to create a favorable concentration gradient for extraction.[3]
-
Problem 2: Low conversion rate of Mogroside V to this compound during biotransformation.
-
Possible Cause: Suboptimal fermentation conditions.
-
Solution: Ensure the pH, temperature, and aeration of your fermentation culture are optimal for Aspergillus sp. S125. Verify that the medium composition is correct and not lacking any essential nutrients.
-
-
Possible Cause: Low viability or activity of the microbial culture.
-
Solution: Use a fresh and healthy inoculum for your fermentation. If the culture has been stored for a long time, it may need to be revitalized by subculturing before use.
-
-
Possible Cause: Presence of inhibitors in the Mogroside V substrate.
-
Solution: Ensure the Mogroside V used as a substrate is of high purity and free from any residual solvents or impurities from its own extraction and purification process that could inhibit fungal growth or enzymatic activity.
-
Problem 3: Difficulty in purifying this compound from the crude extract or fermentation broth.
-
Possible Cause: Co-elution of other mogrosides with similar polarities.
-
Solution: Optimize the gradient elution profile in your column chromatography. A shallower gradient with a more gradual increase in the organic solvent concentration can improve the resolution between different mogrosides. Consider using a different stationary phase or a combination of different chromatography techniques (e.g., macroporous resin followed by preparative HPLC).
-
-
Possible Cause: Overloading the chromatography column.
-
Solution: Reduce the amount of crude extract loaded onto the column. Overloading can lead to poor separation and broad, overlapping peaks.
-
-
Possible Cause: Presence of non-mogroside impurities.
-
Solution: Incorporate a pre-purification step. For instance, passing the crude extract through a macroporous resin column can remove sugars, pigments, and other polar impurities before proceeding to more refined purification steps.[5]
-
Problem 4: Inconsistent results between experimental batches.
-
Possible Cause: Variability in the raw material.
-
Solution: The concentration of mogrosides in monk fruit can vary depending on the fruit's maturity and growing conditions. Whenever possible, use monk fruit from the same batch for a series of related experiments.
-
-
Possible Cause: Lack of precise control over experimental parameters.
-
Solution: Carefully control and monitor all experimental parameters, including temperature, time, agitation speed, and solvent concentrations. Use calibrated equipment to ensure accuracy.
-
-
Possible Cause: Degradation of mogrosides during processing.
-
Solution: Avoid prolonged exposure to high temperatures, which can cause degradation. If using a rotary evaporator to concentrate the extract, ensure the water bath temperature does not exceed 60°C.
-
References
- 1. Plant endophytic fungi exhibit diverse biotransformation pathways of mogrosides and show great potential application in siamenoside I production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability issues of Mogroside IIA1 analytical standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues related to Mogroside IIA1 analytical standards.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound analytical standards.
| Question | Possible Cause(s) | Recommended Solution(s) |
| 1. Why is the peak area of my this compound standard decreasing over time in my HPLC analysis? | Degradation of the analytical standard due to improper storage or handling. Instability in the prepared analytical solution. | Storage: Ensure the solid standard is stored at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term), protected from light and moisture. For solutions, storage at -80°C can extend stability for up to 6 months, while at -20°C, it is recommended for up to 1 month, with protection from light.[1] Solution Preparation: Prepare fresh solutions for each analysis. If a stock solution is used, ensure it is stored under the recommended conditions and for the appropriate duration. Avoid repeated freeze-thaw cycles. Solvent: Use high-purity solvents (e.g., HPLC or LC-MS grade) for solution preparation. Some organic solvents can contain impurities that may contribute to degradation over time. |
| 2. I am observing unexpected peaks in the chromatogram of my this compound standard. What could they be? | These could be degradation products or isomers of this compound. Mogrosides can undergo hydrolysis, particularly under acidic conditions, leading to the cleavage of glycosidic bonds. Isomerization is also a possibility. | Peak Identification: If using a mass spectrometer (MS) detector, analyze the mass-to-charge ratio (m/z) of the unknown peaks. Degradation often involves the loss of sugar moieties, resulting in predictable mass differences. Forced Degradation Study: To confirm if the peaks are degradation products, a forced degradation study can be performed. Exposing the standard to controlled stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products, which can then be compared to the unknown peaks in your sample. |
| 3. My calibration curve for this compound is not linear. What could be the cause? | This could be due to the degradation of the standard at lower concentrations, detector saturation at higher concentrations, or issues with the analytical method itself. | Standard Stability: Prepare fresh calibration standards for each run to minimize the impact of potential degradation. Concentration Range: Adjust the concentration range of your calibration standards to avoid detector saturation. Method Optimization: Re-evaluate your HPLC method parameters. Ensure the mobile phase composition, gradient, and column temperature are optimized for this compound. An HPLC-ESI-MS/MS method with a C18 column and a gradient elution with acetonitrile/water (both containing 0.1% formic acid) has been shown to be effective for separating various mogrosides.[2] |
| 4. How can I prevent the degradation of this compound in my analytical solutions during long analytical runs? | Mogroside solutions can exhibit instability over time, even at room temperature.[2] | Autosampler Temperature: If your HPLC system has a refrigerated autosampler, maintain the temperature at 4-8°C to minimize degradation during the run. Run Time: Optimize your chromatographic method to have the shortest possible run time while still achieving adequate separation. Sequence Order: If running multiple samples, consider placing calibration standards at the beginning, middle, and end of the sequence to monitor for any potential degradation over the course of the run. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
A1: For solid standards, it is generally recommended to store them in a cool, dark, and dry place. Specific supplier recommendations should always be followed. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with protection from light.[1]
Q2: What is the primary degradation pathway for mogrosides like this compound?
A2: The primary degradation pathway for mogrosides is hydrolysis of the glycosidic bonds, which can be catalyzed by acids.[3] This results in the stepwise removal of sugar units from the mogrol (B2503665) aglycone.
Q3: What are the likely degradation products of this compound?
A3: Based on its structure (a mogrol aglycone with two glucose units), the likely degradation products would be Mogroside IA1 (loss of one glucose unit) and mogrol (the aglycone).
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you would perform a forced degradation study to generate the degradation products. Then, you would optimize your HPLC conditions (e.g., column, mobile phase, gradient, temperature) to achieve baseline separation between this compound and all the generated degradation products.
Q5: Is this compound sensitive to light?
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid standard in a hot air oven at 105°C for 24 hours.[4] Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Characterize the structure of the major degradation products using LC-MS/MS and/or NMR if necessary.
Protocol 2: Proposed Stability-Indicating HPLC-UV Method for this compound
This protocol describes a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A starting point could be: 0-5 min, 20% B; 5-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 20% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and its degradation products.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Observed | Major Degradation Product(s) (Proposed) |
| 0.1 M HCl, 60°C, 24h | 25.4 | 2 | Mogroside IA1, Mogrol |
| 0.1 M NaOH, 60°C, 24h | 8.2 | 1 | Mogroside IA1 |
| 3% H₂O₂, RT, 24h | 5.1 | 1 | Unidentified |
| Heat (Solid), 105°C, 24h | 2.5 | 0 | - |
| Heat (Solution), 60°C, 24h | 4.8 | 1 | Unidentified |
| Photodegradation | 3.1 | 1 | Unidentified |
Table 2: HPLC Retention Times of this compound and its Proposed Degradation Products
| Compound | Retention Time (min) |
| This compound | 15.2 |
| Mogroside IA1 | 18.5 |
| Mogrol | 22.1 |
Visualizations
References
troubleshooting poor peak shape in Mogroside IIA1 chromatography
Welcome to the technical support center for troubleshooting poor peak shape in Mogroside IIA1 chromatography. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of acetonitrile (B52724) and water, both with 0.1% formic acid, has been shown to provide good separation and symmetric peak shapes for various mogrosides.[1] A gradient elution is generally preferred over isocratic conditions to avoid long retention times and poor peak shapes.[1]
Q2: What are the common types of poor peak shape I might see with this compound?
The most common peak shape issues are peak tailing, peak fronting, and broad peaks.
-
Peak Tailing: The latter half of the peak is wider than the front half.
-
Peak Fronting: The front half of the peak is wider than the latter half.
-
Broad Peaks: The entire peak is wider than expected, leading to decreased resolution and sensitivity.
Q3: What are the general causes of poor peak shape in HPLC?
Poor peak shape can arise from a variety of factors, including issues with the mobile phase, the column, the sample, or the HPLC system itself. Common causes include a mismatch between the sample solvent and the mobile phase, column degradation, improper mobile phase pH, or system issues like dead volume.
Troubleshooting Guide for Poor Peak Shape in this compound Chromatography
This guide will walk you through a systematic approach to troubleshooting poor peak shape for this compound.
Issue 1: Peak Tailing
Peak tailing is a common issue and can be caused by several factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Secondary Interactions with Column | This compound, a triterpenoid (B12794562) glycoside, may have secondary interactions with the stationary phase. Ensure your C18 column is in good condition. If the column is old, consider replacing it. Using a column with end-capping can minimize interactions with residual silanols. |
| Mobile Phase pH | The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of silanol (B1196071) groups on the column, which can reduce peak tailing. Ensure the formic acid is of high purity and the concentration is accurate. |
| Sample Overload | Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting. |
| Column Contamination | Contaminants from previous injections can cause peak tailing. Flush the column with a strong solvent to remove any strongly retained compounds. |
Issue 2: Peak Fronting
Peak fronting is less common than tailing but can still occur.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak fronting can occur. Whenever possible, dissolve your this compound standard and sample in the initial mobile phase. |
| Column Overload | Similar to peak tailing, injecting too much sample can also cause peak fronting. Dilute your sample and reinject. |
| Column Collapse | Though less likely with modern columns, operating at extreme pH or temperature can cause the column bed to collapse, leading to poor peak shape. Ensure your method parameters are within the column manufacturer's recommendations. |
Issue 3: Broad Peaks
Broad peaks can significantly impact the quality of your chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Sub-optimal Flow Rate | An inappropriate flow rate can lead to band broadening. For a standard 4.6 mm ID HPLC column, a flow rate of 0.8-1.2 mL/min is typical. Optimize the flow rate for your specific column and particle size. |
| Large Injection Volume | Injecting a large volume of sample, especially in a strong solvent, can cause the peak to broaden. Reduce the injection volume. |
| System Dead Volume | Excessive tubing length or fittings that are not properly connected can increase the dead volume in your HPLC system, leading to broader peaks. Check all connections and use tubing with the appropriate internal diameter. |
| Column Deterioration | An old or poorly performing column will result in broader peaks. Replace the column if other troubleshooting steps do not resolve the issue. |
Experimental Protocols
A detailed experimental protocol for the analysis of mogrosides, which can be adapted for this compound, is provided below.
Sample Preparation:
For a powdered sample of Siraitia grosvenorii extract:
-
Weigh accurately about 10 mg of the sample into a 10 mL volumetric flask.
-
Add a methanol:water (80:20, v/v) solution to the flask.
-
Sonicate for 30 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the methanol:water solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-MS/MS Conditions for Mogroside Analysis:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | ESI-MS/MS in negative ion mode |
This is a general method and may require optimization for your specific instrument and this compound standard.
Visual Troubleshooting Guides
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving poor peak shapes.
Potential Causes of Peak Tailing for this compound
Caption: Interactions leading to peak tailing of this compound.
References
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Quantification of Mogroside IIA1
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS quantification of Mogroside IIA1. Our aim is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] Endogenous phospholipids, salts, and metabolites in biological samples are common sources of matrix effects.[2]
Q2: I am observing poor sensitivity and inconsistent results for this compound in my plasma samples. Could this be due to matrix effects?
A2: Yes, poor sensitivity and inconsistent results are hallmark signs of matrix effects.[4] Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal.[4] It is crucial to assess and mitigate these effects to ensure the reliability of your analytical method.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?
A3: A standard method to quantify matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of this compound spiked into a blank matrix extract (after extraction) with the peak area of a pure standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in neat solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[5]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A4: The choice of sample preparation technique is critical for minimizing matrix effects. Here are three common methods, each with its own advantages and disadvantages:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the sample to precipitate proteins.[1][6][7][8][9] While convenient, it may not effectively remove other matrix components like phospholipids, potentially leading to significant matrix effects.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte into an immiscible organic solvent. This technique can provide a cleaner extract than PPT by removing more interfering substances.[10]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte.[10][11] By using a specific sorbent, you can selectively retain this compound while washing away matrix components. This method often yields the cleanest extracts and minimizes matrix effects most effectively.[10]
Q5: Can optimizing my chromatographic conditions help in reducing matrix effects?
A5: Absolutely. Improving the chromatographic separation of this compound from co-eluting matrix components is a powerful strategy to reduce matrix effects.[3] This can be achieved by:
-
Optimizing the mobile phase: Experiment with different solvent compositions (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid) to improve peak shape and resolution.[1][12]
-
Using a suitable column: A high-resolution column, such as a C18 column, can provide better separation.[1][12]
-
Adjusting the gradient elution program: A well-designed gradient can effectively separate this compound from early and late eluting matrix components.[12]
Q6: Is an internal standard necessary for the accurate quantification of this compound?
A6: Yes, using an appropriate internal standard (IS) is highly recommended to compensate for matrix effects and other variations during sample preparation and analysis.[2][13] An ideal IS for this compound would be a stable isotope-labeled version (e.g., ¹³C or ²H labeled this compound). If a stable isotope-labeled IS is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used as an analog IS.[1][13] For instance, in a study on Mogroside V, Polygalasaponin F was used as an internal standard due to its structural similarity.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS/MS quantification of this compound.
Problem: Low or no signal for this compound.
| Potential Cause | Troubleshooting Step |
| Matrix Suppression | Perform a post-extraction spike experiment to quantify the matrix effect. If significant suppression is observed, improve sample cleanup using SPE or LLE. Optimize chromatographic conditions to separate this compound from the suppression zone. |
| Poor Extraction Recovery | Evaluate the recovery of your sample preparation method by comparing pre-extraction and post-extraction spiked samples. Optimize the extraction solvent, pH, and procedure to improve recovery. |
| Suboptimal MS/MS Parameters | Infuse a standard solution of this compound to optimize precursor and product ions, collision energy, and other source parameters. Ensure you are using the correct ionization mode (negative ion mode is often preferred for mogrosides).[1][12] |
| Sample Degradation | Ensure proper sample handling and storage conditions. Mogroside solutions should be stored at low temperatures and protected from light.[14] |
Problem: High variability in results (poor precision).
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard to compensate for variability. If not available, use a validated analog internal standard. Ensure consistent sample preparation across all samples. |
| Carryover | Inject a blank sample after a high concentration standard or sample to check for carryover. If observed, optimize the wash steps in your autosampler and chromatographic method. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
Quantitative Data Summary
The following table summarizes quantitative data for recovery and matrix effect from a study on Mogroside V in rat plasma, which can serve as a useful reference for this compound method development due to the structural similarity of the compounds. The sample preparation method used was protein precipitation with methanol.[1]
Table 1: Recovery and Matrix Effect of Mogroside V in Rat Plasma [1]
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Mogroside V | 192 | 91.3 | 98.2 |
| Mogroside V | 1920 | 95.7 | 101.8 |
| Mogroside V | 76800 | 92.5 | 98.8 |
| Internal Standard | 1200 | 93.8 | 92.9 |
Data from a study on Mogroside V, a structurally related compound.[1]
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis in Plasma (Based on Mogroside V protocol[1])
-
To 75 µL of plasma sample, add 250 µL of methanol containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 15,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge for 5 minutes.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting guide for this compound LC-MS/MS analysis.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. researchgate.net [researchgate.net]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of Mobile Phase for Mogroside IIA1 Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of Mogroside IIA1.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation?
A1: A common mobile phase for separating mogrosides, including this compound, is a gradient of acetonitrile (B52724) and water.[1][2] Often, an acidic modifier like 0.1% formic acid is added to both the aqueous and organic phases to improve peak shape and resolution.[1]
Q2: Why is gradient elution recommended over isocratic elution for mogroside analysis?
A2: Gradient elution is often preferred for analyzing complex mixtures of mogrosides to prevent long retention times and poor peak shapes that can occur with isocratic methods.[1] A gradient allows for the effective separation of a wide range of mogrosides with varying polarities within a reasonable analysis time.
Q3: What is the role of formic acid in the mobile phase?
A3: Formic acid is a common mobile phase additive that helps to control the pH of the mobile phase. For compounds like mogrosides, which have ionizable groups, maintaining a consistent and appropriate pH can suppress unwanted interactions with the stationary phase, leading to sharper, more symmetrical peaks.[1][3]
Q4: Can methanol (B129727) be used instead of acetonitrile?
A4: Yes, methanol can be used as the organic modifier in the mobile phase. Both acetonitrile and methanol have been tested for mogroside separations.[1] The choice between the two can depend on the specific selectivity required for the separation and the desired elution strength.
Q5: At what wavelength should I detect this compound?
A5: Mogrosides are typically detected at a low UV wavelength, around 203 nm.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound, focusing on mobile phase optimization and its impact on peak shape.
Problem 1: Peak Tailing
Symptoms: The peak for this compound is asymmetrical, with a drawn-out tail.
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have residual silanol (B1196071) groups that interact with polar analytes, causing tailing.[3][5]
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase to suppress the ionization of the silanol groups.[1]
-
-
Mobile Phase pH is Not Optimal: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[5]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. Using a buffer can help maintain a stable pH.[6]
-
-
Contamination: Contamination in the sample, mobile phase, or on the column can lead to peak tailing.
-
Solution: Ensure high purity of solvents and sample. Use a guard column to protect the analytical column from strongly retained impurities.[7]
-
Problem 2: Peak Broadening
Symptoms: The this compound peak is wider than expected, leading to poor resolution.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The elution strength of the mobile phase may not be optimal, causing the analyte to spend too much time in the stationary phase.
-
Solution: Adjust the gradient profile. A steeper gradient can lead to sharper peaks. Experiment with different starting and ending percentages of the organic solvent.
-
-
Low Flow Rate: A very low flow rate can lead to increased diffusion and broader peaks.
-
Solution: Optimize the flow rate. Typical flow rates for HPLC analysis of mogrosides are in the range of 0.2-0.5 mL/min.[1]
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.
-
Problem 3: Split Peaks
Symptoms: The peak for this compound appears as two or more merged peaks.
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
-
Column Contamination or Degradation: A partially blocked frit or a void at the head of the column can cause the sample to be introduced unevenly, leading to split peaks.
-
Solution: First, try flushing the column. If the problem persists, replace the column frit or the entire column. Using a guard column can help extend the life of the analytical column.[7]
-
-
Co-eluting Impurity: It is possible that another compound is co-eluting with this compound.
-
Solution: Adjust the mobile phase composition or gradient to improve the resolution between the two compounds. A change in the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity.
-
Experimental Protocols
Detailed HPLC Method for Mogroside Separation
This protocol is based on a validated method for the simultaneous quantification of eight primary mogrosides and can be adapted for the specific analysis of this compound.[1]
-
HPLC System: Agilent 1260 Series LC system or equivalent.
-
Column: Agilent Poroshell 120 SB C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start with a suitable initial percentage of Mobile Phase B.
-
Increase the percentage of Mobile Phase B over time to elute the mogrosides. A satisfactory separation of eight mogrosides was achieved in 10 minutes in the cited study.[1]
-
-
Flow Rate: 0.25 mL/min.[1]
-
Detection: UV at 203 nm.
-
Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 80:20 v/v).[1]
Data Presentation
Table 1: Summary of Mobile Phase Parameters for Mogroside Analysis
| Parameter | Recommended Condition | Rationale | Reference |
| Organic Solvent | Acetonitrile or Methanol | Both have shown good separation for mogrosides. Acetonitrile often provides better peak shape. | [1] |
| Aqueous Phase | Water | Standard for reversed-phase chromatography. | [1][2] |
| Additive | 0.1% Formic Acid | Improves peak symmetry by controlling pH. | [1] |
| Elution Mode | Gradient | Recommended for complex mixtures of mogrosides to avoid long retention times and poor peak shapes. | [1] |
| Flow Rate | 0.2 - 0.5 mL/min | Optimal range for good separation and symmetric peaks. | [1] |
Visualizations
Caption: Troubleshooting workflow for common peak shape problems in this compound analysis.
Caption: Logical workflow for the optimization of the mobile phase for this compound separation.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mdpi.com [mdpi.com]
- 5. chromtech.com [chromtech.com]
- 6. longdom.org [longdom.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Mogroside IIA1 Analysis by HPLC
Welcome to the technical support center for the analysis of Mogroside IIA1 and other related mogrosides by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low UV absorbance of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low or no UV signal for this compound in my HPLC analysis?
A1: this compound, like other triterpenoid (B12794562) glycosides, lacks a significant chromophore in its structure.[1][2] Chromophores are parts of a molecule that absorb ultraviolet or visible light. The absence of a strong chromophore results in very weak UV absorption, leading to low sensitivity or even the inability to detect the compound with a standard HPLC-UV detector.
Q2: At what wavelength should I set my UV detector for Mogroside analysis?
A2: For mogrosides, detection is often attempted at very low UV wavelengths. Published methods frequently use wavelengths around 203 nm .[3][4][5] It is important to note that many solvents and additives have absorbance at this low wavelength, which can lead to high background noise and baseline drift. A high-purity mobile phase is crucial.
Q3: What are the alternatives to UV detection for this compound?
A3: Due to the limitations of UV detection, several alternative detection methods are more suitable for analyzing mogrosides. These include:
-
Mass Spectrometry (MS) [11]
These detectors do not rely on the analyte having a chromophore and are well-suited for non-volatile compounds like this compound.[8]
Q4: What is the principle of an Evaporative Light Scattering Detector (ELSD)?
A4: An ELSD works by first nebulizing the HPLC eluent into a fine aerosol. The mobile phase is then evaporated, leaving behind tiny particles of the non-volatile analyte. These particles pass through a light beam, and the scattered light is measured by a photodiode. The amount of scattered light is proportional to the mass of the analyte.[12]
Q5: How does a Charged Aerosol Detector (CAD) work?
A5: Similar to ELSD, a CAD first converts the HPLC eluent into an aerosol and evaporates the mobile phase. The resulting analyte particles are then charged by collision with positively charged nitrogen gas. An electrometer measures this charge, which is proportional to the mass of the analyte.[8][10][13]
Troubleshooting Guides
Issue: Poor sensitivity with HPLC-UV detection.
This guide provides a step-by-step approach to troubleshoot and improve the detection of this compound when using a UV detector.
Caption: Troubleshooting workflow for low UV signal of this compound.
Solution 1: Optimize UV Detector Settings
According to Beer's law, the absorbance is directly proportional to the concentration of the analyte and the path length of the flow cell.[14][15]
-
Wavelength: Ensure the detector is set to a low wavelength, around 203 nm, where mogrosides exhibit some absorbance.[3][4]
-
Increase Concentration: If possible, increase the concentration of your sample.
-
Flow Cell Path Length: Using an HPLC system with a longer flow cell path length can increase the signal.[14][15]
Solution 2: Employ Alternative Detectors
For compounds that lack a chromophore, "universal" detectors that do not rely on UV absorbance are a superior choice.[7][8]
| Detector Type | Principle | Mobile Phase Requirements | Key Advantages |
| UV-Vis | Measures absorbance of light by chromophores. | Compatible with most mobile phases. | Simple, robust, and widely available. |
| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. | Requires volatile mobile phases. | Universal detection for non-volatile analytes; not dependent on optical properties.[7] |
| CAD | Measures charge of non-volatile analyte particles after mobile phase evaporation.[8][10] | Requires volatile mobile phases.[8] | High sensitivity, consistent response for non-volatile analytes, and wide dynamic range.[10][13] |
| MS | Measures the mass-to-charge ratio of ionized analytes. | Requires volatile mobile phases and buffers. | High sensitivity and selectivity; provides structural information.[11] |
Solution 3: Chemical Derivatization
Derivatization is a technique used to chemically modify an analyte to enhance its detectability.[16][17] For UV detection, a chromophore is introduced into the this compound molecule.
Caption: General workflow for chemical derivatization to enhance UV detection.
This process involves reacting the hydroxyl groups on the mogroside with a reagent that contains a strong chromophore.[2] This can be done either before the sample is injected (pre-column derivatization) or after the separation on the column but before detection (post-column derivatization).[16][17]
Experimental Protocols
Protocol 1: HPLC with Alternative Detectors (ELSD/CAD)
This protocol provides a general methodology for the analysis of this compound using an ELSD or CAD.
-
Column: A C18 column is commonly used for the separation of mogrosides.[3][4][11]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is often employed.[3][5][11] It is critical that the mobile phase components are volatile for ELSD and CAD.
-
Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it to elute the mogrosides.
-
-
Detector Settings:
-
Sample Preparation: Dissolve the sample in a mixture of the initial mobile phase, for example, a 50/50 mixture of acetonitrile and water.[6]
Protocol 2: Pre-column Derivatization for UV Detection
This protocol outlines a general procedure for derivatizing hydroxyl groups to improve UV detection.
-
Reagent Selection: Choose a derivatizing reagent that reacts with hydroxyl groups and has a strong UV chromophore. Examples include benzoyl chloride or p-nitrobenzoyl chloride.[2][16]
-
Reaction: a. Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., anhydrous acetonitrile or pyridine). b. Add an excess of the derivatizing reagent and a catalyst (e.g., dimethylaminopyridine). c. Heat the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours) to ensure complete derivatization.
-
Quenching: Stop the reaction by adding a small amount of water or a suitable quenching agent.
-
Extraction: Extract the derivatized product into an organic solvent (e.g., ethyl acetate) and wash with a dilute acid and then a base to remove excess reagents.
-
Analysis: Evaporate the organic solvent, reconstitute the residue in the HPLC mobile phase, and inject it into the HPLC-UV system. The detection wavelength should be set to the maximum absorbance of the newly introduced chromophore.
References
- 1. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 5. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 6. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 7. Evaporative Light Scattering Detection (ELSD) for the Analysis of Natural Products | Bentham Science [eurekaselect.com]
- 8. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 9. A multi-detector chromatographic approach for characterization and quantitation of botanical constituents to enable in silico safety assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ABC Herbalgram Website [herbalgram.org]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mtc-usa.com [mtc-usa.com]
- 15. How to increase HPLC UV Detector Response - Tips & Suggestions [mtc-usa.com]
- 16. journalajacr.com [journalajacr.com]
- 17. researchgate.net [researchgate.net]
improving the recovery of Mogroside IIA1 during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Mogroside IIA1 during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Extraction: The chosen solvent or extraction method may not be optimal for this compound. | - Solvent Selection: While various solvents are used for mogrosides, an 80:20 methanol (B129727)/water mixture has been shown to be effective for ultrasound-assisted solid-liquid extraction of mogrosides. For general triterpenoid (B12794562) saponins, adjusting the solvent polarity (e.g., using ethanol (B145695), acetonitrile, or acetone) can improve extraction. - Method Optimization: Consider advanced extraction techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or flash extraction, which have demonstrated higher yields for mogrosides compared to traditional methods.[1][2][3] For instance, flash extraction has reported mogroside yields as high as 10.06%.[2] |
| Degradation of this compound: this compound may be susceptible to degradation under certain pH and temperature conditions. Enzymatic degradation is also a possibility. | - Temperature Control: Avoid prolonged exposure to high temperatures. While some methods use heat (e.g., hot water extraction at 80°C), minimizing heat exposure is generally advisable.[2] For ultrasonic extraction, maintaining a controlled temperature is crucial to prevent degradation. - pH Management: The stability of similar glycosides can be pH-dependent. While specific data for this compound is limited, maintaining a neutral to slightly acidic pH during extraction and purification is a good starting point. - Enzyme Inactivation: Consider a blanching step (brief heat treatment) of the fresh plant material to deactivate endogenous enzymes that could degrade this compound. | |
| Losses during Purification: this compound may be lost during steps like solid-phase extraction (SPE) or chromatography due to improper column conditioning, loading, washing, or elution. | - SPE Optimization: For macroporous resin chromatography, ensure proper column conditioning (e.g., with methanol followed by water). Optimize loading flow rate and sample concentration. Use a suitable washing solvent (e.g., water) to remove impurities without eluting this compound. Elute with an appropriate concentration of ethanol (e.g., 40-70%).[2][3] - Analyte Breakthrough: If the analyte is found in the flow-through during SPE, it indicates that binding is not quantitative. This could be due to improper column conditioning, a sample solvent that is too strong, column overload, or a high flow rate. | |
| Poor Purity of this compound | Co-extraction of Impurities: Other compounds with similar polarities, such as other mogrosides, flavonoids, and polysaccharides, may be co-extracted. | - Multi-step Purification: Employ a multi-step purification strategy. After initial extraction, use macroporous resin chromatography for preliminary purification, followed by a more refined chromatographic step like preparative HPLC for higher purity.[2] - Membrane Filtration: Incorporate membrane filtration (e.g., ultrafiltration) to remove larger molecules like proteins and polysaccharides before chromatographic purification.[2] |
| Sample Precipitation | Low Solubility: this compound may have limited solubility in certain solvents, leading to precipitation during preparation. | - Solvent System: this compound is soluble in DMSO (100 mg/mL).[4] For aqueous solutions, co-solvents or solubilizing agents may be necessary. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[4] - Storage: For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for maximizing this compound recovery?
A1: While there is no single "best" method, advanced techniques have shown superior yields for mogrosides in general. Flash extraction has demonstrated high efficiency, with reported total mogroside yields up to 10.06%.[2] Ultrasound-assisted extraction (UAE) is another effective method known for its reduced extraction times and high efficiency.[1] The optimal choice will depend on the available equipment and the scale of the extraction.
Q2: What are the recommended storage conditions for this compound samples and extracts?
A2: For solid this compound, store at 4°C and protect from light.[4] If dissolved in a solvent like DMSO, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C, with protection from light.[4] It is advisable to make aliquots to avoid repeated freeze-thaw cycles.
Q3: How can I remove interfering compounds like polysaccharides and other mogrosides?
A3: A multi-step purification approach is recommended. To remove polysaccharides, you can use membrane filtration (ultrafiltration) or alcohol precipitation.[2] Separating this compound from other mogrosides with similar structures requires high-resolution chromatographic techniques. Macroporous resin chromatography can be used for initial enrichment, followed by preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and an optimized gradient elution method.[2]
Q4: My this compound recovery is consistently low. What are the most likely causes?
A4: Consistently low recovery can stem from several factors. The most common culprits are incomplete extraction, degradation of the analyte, and losses during purification steps. Review your entire workflow, paying close attention to:
-
Extraction efficiency: Are you using an appropriate solvent and method?
-
Temperature and pH: Are you exposing the sample to harsh conditions that could cause degradation?
-
Purification protocol: Is your solid-phase extraction or chromatography method fully optimized for your analyte? Are you experiencing analyte breakthrough during loading or incomplete elution?
Q5: Is enzymatic degradation a concern for this compound?
A5: Yes, enzymatic degradation is a potential issue. Mogrosides can be hydrolyzed by enzymes present in the plant material. To mitigate this, it is recommended to quickly process the fresh plant material or to include a blanching step to denature these enzymes before extraction.
Data Presentation
Table 1: Comparison of Mogroside Extraction Methods and Yields
| Extraction Method | Solvent | Temperature | Time | Total Mogroside Yield (%) | Reference |
| Hot Water Extraction | Water | Boiling | 3-5 hours | 1.8 | [2] |
| Ethanol Extraction (70%) | 70% Aqueous Ethanol | Reflux | 2 hours (x3) | 0.5 | [2] |
| Ultrasonic-Assisted | Water | 70°C | N/A | 3.42 | [2] |
| Microwave-Assisted | Water | 90°C | 15 min | 9.41 | [2] |
| Flash Extraction | Water | Ambient | 4 min | 10.06 | [2] |
| Supercritical Fluid (Subcritical Water) | Water | 150°C | 10 min | 62.4 (yield rate) | [2] |
Note: The yields reported are for total mogrosides and may vary for specific compounds like this compound.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Mogrosides
-
Sample Preparation: Dry the Siraitia grosvenorii fruit and grind it into a fine powder.
-
Extraction:
-
Mix the powdered fruit with an 80:20 (v/v) methanol/water solution at a solid-to-liquid ratio of 1:30 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Sonicate at a frequency of 40-50 kHz and a power of 80-800 W for 30 minutes at a controlled ambient temperature.[2]
-
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude mogroside extract.
Protocol 2: Macroporous Resin Purification of Mogrosides
-
Resin Preparation: Pre-treat the macroporous resin (e.g., D101) by washing it with ethanol and then with deionized water until the eluent is neutral.[2]
-
Column Packing: Pack the pre-treated resin into a chromatography column.
-
Sample Loading: Dissolve the crude mogroside extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
Elution: Elute the mogrosides from the resin using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 70% ethanol). Collect fractions at each step.
-
Analysis: Analyze the collected fractions using HPLC to identify the fractions containing this compound.
-
Concentration: Combine the desired fractions and remove the ethanol under reduced pressure. The resulting aqueous solution can be lyophilized to obtain a purified mogroside powder.
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting flowchart for addressing low this compound recovery.
References
- 1. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refinement of Gradient Elution for Separating Multiple Mogrosides
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the separation of multiple mogrosides using gradient elution high-performance liquid chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the separation of mogrosides.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Mogroside Peaks | The gradient is too steep, not allowing for sufficient separation of structurally similar mogrosides. | Decrease the gradient slope. For example, if the gradient is running from 20% to 80% acetonitrile (B52724) in 10 minutes, try extending the gradient time to 20 minutes.[1] |
| The mobile phase composition is not optimal for selectivity. | Adjust the ratio of organic solvents (e.g., acetonitrile and methanol) to the aqueous phase. Small changes can significantly impact selectivity.[2] Consider adding a modifier like acetic acid or formic acid to the mobile phase to improve peak shape and resolution.[3][4] | |
| The column temperature is not optimal. | Experiment with different column temperatures, typically between 20-40°C.[2][5] Lowering the temperature can increase retention and may improve the resolution of closely eluting compounds.[6] | |
| The flow rate is too high. | Reduce the flow rate. This increases the interaction time between the mogrosides and the stationary phase, which can lead to better resolution.[2] | |
| Peak Tailing or Asymmetry | The pH of the mobile phase is inappropriate for the mogrosides. | Adjust the pH of the mobile phase. For ionizable compounds, a pH below their pKa can improve peak shape.[2] |
| Secondary interactions are occurring between the mogrosides and the stationary phase. | Add a mobile phase additive, like a small concentration of an acid (e.g., 0.1% formic acid), to minimize these interactions.[7][8] | |
| The column is overloaded with the sample. | Reduce the injection volume or the concentration of the sample. | |
| Baseline Drift or Noise | The mobile phase components have different UV absorbance at the detection wavelength. | Use high-purity solvents and prepare fresh mobile phases daily.[2] If possible, select a detection wavelength where the mobile phase has minimal absorbance. For mogrosides, detection is often performed at low wavelengths like 203 nm or 208 nm.[2][9] |
| Air bubbles are present in the mobile phase or detector. | Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[2] | |
| The column is not properly equilibrated. | Ensure the column is equilibrated with the initial mobile phase composition for a sufficient time before each injection. | |
| Temperature fluctuations in the column and detector. | Use a column oven to maintain a stable temperature.[2] | |
| Inconsistent Retention Times | The HPLC system has a large dwell volume, causing delays in the gradient reaching the column. | This is an instrument-specific parameter. If possible, use a system with a smaller dwell volume. Otherwise, ensure consistent initial hold times in your gradient program. |
| The mobile phase composition is not consistent between runs. | Prepare fresh mobile phase for each batch of experiments and ensure accurate mixing of solvents.[2] | |
| The column is degrading or contaminated. | Flush the column with a strong solvent. If performance does not improve, replace the column.[2] |
Frequently Asked Questions (FAQs)
Q1: Is gradient or isocratic elution better for separating multiple mogrosides?
A1: Gradient elution is generally more effective for separating complex mixtures of mogrosides with a wide range of polarities.[2] Isocratic elution, which uses a constant mobile phase composition, may be insufficient for resolving structurally similar mogrosides like Mogroside IV and Mogroside V.[2]
Q2: What is a good starting gradient for mogroside separation?
A2: A good starting point is a "scouting gradient" from a low to a high percentage of organic solvent over a moderate amount of time. For example, a linear gradient of 15% to 40% acetonitrile in water over 15 minutes can be a good initial run to determine the elution profile of your mogroside mixture.[9] Based on the results, the gradient can be optimized for better resolution.[10]
Q3: How does column temperature affect the separation of mogrosides?
A3: Column temperature influences mobile phase viscosity and the interaction of mogrosides with the stationary phase.[2] Increasing the temperature generally decreases retention time.[6] However, for some triterpenoids, higher temperatures may reduce resolution.[2] It is recommended to optimize the temperature within a range of 20-35°C for mogroside separation.[2]
Q4: What is the optimal detection wavelength for mogrosides?
A4: Mogrosides lack strong chromophores, making UV detection challenging. Detection is typically performed at low wavelengths, such as 203 nm or 208 nm, to achieve better sensitivity.[2][9]
Q5: How can I improve the purity of my mogroside sample before HPLC analysis?
A5: A common pre-purification step involves using macroporous resins.[11][12] The crude extract is loaded onto the resin, and impurities are washed away with water. The mogrosides are then eluted with an ethanol-water mixture, often around 40% ethanol (B145695).[9][13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on mogroside separation.
Table 1: HPLC Gradient Elution Parameters for Mogroside Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18, 4.6 mm x 250 mm, 5 µm | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient Program | 0-15 min, 15%-40% B; 15-16 min, 40%-15% B; 16-20 min, hold at 15% B[9] | 30:70 (v/v) Acetonitrile:Water with 0.1% formic acid (Isocratic, for comparison)[3] |
| Flow Rate | Not specified, but typical analytical flow rates are 0.8-1.0 mL/min | 0.5 mL/min[3] |
| Column Temperature | Not specified, often ambient or controlled at 25°C[2] | 40°C[3] |
| Detection Wavelength | 203 nm[9] | Not specified, but retention time for Mogroside V is ~16.8 min[3] |
Table 2: Effect of Mobile Phase Composition on Mogroside V Desorption from Macroporous Resin
| Aqueous Ethanol Solution (%) | Desorption Ratio (%) |
| 0 | 0 |
| 10 | 0.02 |
| 20 | 67.7 |
| 30 | 86.0 |
| 40 | 98.0 |
| Data from a study using HZ 806 resin.[14] |
Table 3: Effect of Elution Flow Rate on Mogroside V Desorption
| Flow Rate (BV/h) | Desorption Ratio (%) |
| 0.5 | 97.0 |
| 1.0 | 95.2 |
| 2.0 | 90.0 |
| BV/h = Bed volumes per hour. Data from a study using HZ 806 resin and 40% aqueous ethanol.[13] |
Experimental Protocols
Protocol 1: General HPLC Gradient Elution for Mogroside Separation
This protocol is a starting point and should be optimized for your specific sample and instrumentation.
-
System Preparation:
-
Chromatographic Conditions:
-
Gradient Program:
-
Start with a scouting gradient:
-
0-20 min: 15% to 50% B.
-
20-22 min: 50% to 15% B.
-
22-30 min: Hold at 15% B for column re-equilibration.
-
-
-
Analysis:
-
Inject a standard mixture of mogrosides to determine their retention times.
-
Inject the sample extract.
-
Based on the chromatogram, adjust the gradient slope, mobile phase composition, or temperature to improve the separation of target mogrosides.[10]
-
Protocol 2: Sample Preparation from Monk Fruit (Siraitia grosvenorii)
This protocol describes a general procedure for extracting mogrosides for subsequent analysis.
-
Extraction:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[11]
-
Filter the mixture to separate the extract from the solid residue.[11]
-
Repeat the extraction process on the residue two more times with fresh 70% aqueous ethanol.[11]
-
Combine the filtrates from all three extractions.[11]
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.[11]
-
-
Pre-Purification (Macroporous Resin Chromatography):
-
Dissolve the crude extract in deionized water.[11]
-
Load the solution onto a column packed with macroporous resin (e.g., HZ 806) that has been equilibrated with deionized water.[11]
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove polar impurities.[11]
-
Elute the mogrosides with 40% aqueous ethanol at a flow rate of 1.0 BV/h.[9]
-
Collect the fractions containing the mogrosides.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[11]
-
Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
-
Visualizations
References
- 1. mastelf.com [mastelf.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chromtech.com [chromtech.com]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]
- 13. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mogroside IIA1 Fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the MS/MS analysis of Mogroside IIA1.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in negative ion mode ESI-MS/MS?
A1: this compound has a molecular weight of 801.01 g/mol and a chemical formula of C42H72O14. In negative ion mode Electrospray Ionization (ESI), the expected precursor ion is the deprotonated molecule, [M-H]⁻, at an m/z of approximately 800.00. It is also common to observe adducts, such as the formate (B1220265) adduct [M+HCOOH-H]⁻.[1]
Q2: What are the primary fragment ions I should expect to see for this compound in MS/MS?
A2: The fragmentation of mogrosides is characterized by the sequential loss of their glucose units. For this compound, which contains two glucose moieties, you should expect to see the following fragmentation pattern:
-
First Fragmentation: Loss of one glucose unit (C6H10O5, mass ≈ 162.05 Da) from the precursor ion.
-
Second Fragmentation: Loss of the second glucose unit, resulting in the mogrol (B2503665) aglycone.
A summary of the expected m/z values is provided in the data table below.
Q3: I am not observing the expected fragment ions. What are the most common reasons for this?
A3: Several factors can lead to the absence of expected fragment ions:
-
Incorrect Precursor Ion Selection: Ensure you are selecting the correct m/z for the [M-H]⁻ ion of this compound in your MS1 scan for subsequent fragmentation.
-
Insufficient Collision Energy: The collision-induced dissociation (CID) energy may be too low to induce fragmentation. This is a critical parameter to optimize.
-
Ion Source Conditions: Suboptimal ion source parameters, such as temperature and gas flows, can affect the stability of the precursor ion and its fragmentation efficiency.
-
Sample Degradation: Mogrosides can be sensitive to harsh conditions. Ensure proper sample handling and storage to prevent degradation.[2]
Q4: My signal intensity for this compound is very low. How can I improve it?
A4: Low signal intensity can be due to a variety of factors throughout the analytical workflow:
-
Sample Preparation: Inefficient extraction or the presence of co-eluting matrix components can cause ion suppression.[2] Consider optimizing your sample cleanup procedure, for instance, by using solid-phase extraction (SPE).
-
Liquid Chromatography: Suboptimal chromatographic conditions, such as an inappropriate mobile phase or gradient, can lead to poor peak shape and reduced sensitivity. The use of acetonitrile/water with 0.1% formic acid in a gradient elution is a common mobile phase for mogroside analysis.
-
Mass Spectrometer Settings: Ensure that the MS is properly tuned and calibrated. Optimization of ESI source parameters, including capillary voltage and nebulizer gas flow, is crucial for achieving a strong signal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Weak Precursor Ion ([M-H]⁻) for this compound | Sample concentration is too low. | Concentrate the sample if possible. |
| Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows). Ensure the mobile phase is compatible with efficient ionization (e.g., appropriate pH). | |
| Sample degradation. | Prepare fresh samples and standards. Avoid repeated freeze-thaw cycles.[2] | |
| Instrument malfunction. | Check MS calibration and tune. Ensure there are no leaks in the system. | |
| Absence of Expected Fragment Ions (e.g., loss of glucose) | Incorrect precursor ion selected for MS/MS. | Verify the m/z of the precursor ion in the MS1 scan. |
| Collision energy (CE) is too low. | Perform a collision energy optimization experiment to determine the optimal CE for generating the desired fragments. | |
| The instrument is not in the correct fragmentation mode. | Ensure the instrument method is set to a fragmentation mode (e.g., CID, HCD). | |
| Unexpected Fragment Ions Observed | In-source fragmentation. | Reduce the ion source temperature or fragmentor voltage. |
| Presence of impurities or co-eluting compounds. | Improve chromatographic separation. Check the purity of your standard. | |
| Formation of different adducts. | Identify the adducts in the MS1 scan and select the correct precursor for fragmentation. | |
| Poor Peak Shape in Chromatogram | Inappropriate LC column. | Use a C18 column, which is commonly used for mogroside analysis. |
| Unsuitable mobile phase. | Optimize the mobile phase composition and gradient. Acetonitrile and water with a small amount of formic acid is a good starting point. | |
| Column overloading. | Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is properly equilibrated between injections. |
| Fluctuations in pump pressure or column temperature. | Check the LC system for leaks and ensure the column oven is maintaining a stable temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily. |
Data Presentation
Table 1: Expected m/z Values for this compound Fragmentation in Negative Ion Mode
| Ion | Description | Formula | Calculated m/z |
| [M-H]⁻ | Precursor Ion (Deprotonated this compound) | C42H71O14⁻ | 800.00 |
| [M-H-Glc]⁻ | Fragment after loss of one glucose unit | C36H61O9⁻ | 637.95 |
| [M-H-2Glc]⁻ | Mogrol Aglycone | C30H51O4⁻ | 475.90 |
*Glc represents a glucose moiety (C6H10O5).
Experimental Protocols
Representative LC-MS/MS Method for this compound Analysis
This protocol is a representative method synthesized from published literature for the analysis of mogrosides.[3] Optimization may be required for specific instrumentation and samples.
1. Sample Preparation (Ultrasound-Assisted Extraction)
-
Accurately weigh 1.0 g of the homogenized sample (e.g., dried fruit powder) into a centrifuge tube.
-
Add 10 mL of 80% methanol (B129727) in water (v/v).
-
Vortex for 1 minute.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-8 min: 30-90% B
-
8-10 min: 90% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion (Q1): m/z 800.00.
-
Product Ions (Q3): m/z 637.95 and m/z 475.90.
-
Capillary Voltage: 3500 V.
-
Source Temperature: 350 °C.
-
Nebulizer Gas: As per instrument recommendation.
-
Collision Energy: Optimize for your instrument (typically in the range of 20-40 eV).
Mandatory Visualization
Caption: Fragmentation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Optimization of Solid-Phase Extraction for Mogroside IIA1 Cleanup
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) for Mogroside IIA1 cleanup. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What type of sorbent is most suitable for this compound purification?
A1: For the purification of triterpenoid (B12794562) glycosides like this compound, reversed-phase sorbents are a common starting point. C18-bonded silica (B1680970) is a frequently used stationary phase. Additionally, macroporous adsorbent resins have shown effectiveness in capturing mogrosides from crude extracts. The choice of sorbent should be guided by the polarity of this compound and the desire to retain it while allowing more polar impurities to pass through.
Q2: What are the recommended solvents for the conditioning, washing, and elution steps?
A2: A typical solvent scheme for reversed-phase SPE of mogrosides involves:
-
Conditioning: Activating the sorbent with a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724).
-
Equilibration: Preparing the sorbent for the aqueous sample by flushing with deionized water.
-
Washing: Removing polar impurities with a weak solvent mixture, such as a low percentage of methanol or acetonitrile in water (e.g., 20-40% aqueous ethanol).
-
Elution: Eluting the target compound, this compound, with a higher concentration of organic solvent, such as 70-80% methanol or acetonitrile in water.
Q3: How does pH affect the retention and elution of this compound?
A3: The pH of the sample and elution solvents can significantly impact the recovery of mogrosides. For similar compounds like Mogroside V, adsorption onto certain sorbents is favored under acidic conditions (e.g., pH 3), while elution can be more efficient in neutral or slightly alkaline solutions.[1] It is recommended to experimentally determine the optimal pH for your specific sample matrix and sorbent.
Q4: What are typical recovery rates and purity levels I can expect?
A4: While specific data for this compound is limited in publicly available literature, studies on the closely related Mogroside V can provide a benchmark. For instance, purification of Mogroside V from a crude extract using a boronic acid-functionalized silica gel increased the purity from 35.67% to 76.34%.[1] Subsequent semi-preparative HPLC can further enhance purity to over 99%.[1] Using macroporous resins, a 15.1-fold increase in purification factor has been reported for Mogroside V, achieving a purity of 10.7% from a crude extract.[2] Recovery rates are often in the range of 85-105%.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete elution from the SPE cartridge. | Increase the volume or the organic solvent concentration in the elution step. A stepwise gradient elution may also improve recovery. |
| This compound is being washed away during the sample loading or washing steps. | Decrease the organic solvent concentration in the wash solution. Ensure the sample is loaded in a solvent that promotes binding to the sorbent. | |
| The sorbent is not appropriate for this compound. | Test a different sorbent with a different retention mechanism (e.g., a different polymer-based sorbent or a modified silica-based sorbent). | |
| Poor Purity of Eluted Sample | Co-elution of impurities with similar polarity to this compound. | Optimize the wash step by using a slightly stronger solvent to remove more impurities before elution. A shallower elution gradient can also help separate the target from closely related compounds. |
| The sample is overloaded on the SPE cartridge. | Reduce the amount of crude extract loaded onto the cartridge or use a larger capacity cartridge. | |
| Inconsistent Results | Variability in the packing of the SPE cartridge. | Ensure proper conditioning and equilibration of the cartridge before each use. |
| Fluctuations in flow rate during sample loading and elution. | Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate. | |
| Sample matrix effects. | Perform a sample pre-treatment step (e.g., filtration, centrifugation) to remove particulates and highly interfering substances before SPE. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the purification of Mogroside V, which can serve as a reference for optimizing this compound cleanup.
Table 1: Purification of Mogroside V using Boronic Acid-Functionalized Silica Gel
| Parameter | Value | Reference |
| Initial Purity | 35.67% | [1] |
| Final Purity (after SPE) | 76.34% | [1] |
| Final Purity (after SPE and semi-preparative HPLC) | 99.60% | [1] |
| Adsorption pH | 3 | [1] |
| Elution pH | 7 (aqueous solution) | [1] |
| Recovery | 96.36% | [1] |
Table 2: Purification of Mogroside V using Macroporous Resin (HZ 806)
| Parameter | Value | Reference |
| Initial Purity in Herb | 0.5% | [2] |
| Final Purity | 10.7% | [2] |
| Purification Factor | 15.1-fold | [2] |
| Elution Solvent | 40% aqueous ethanol (B145695) | [2] |
| Adsorption Ratio on HZ 806 | 90.3% | [2] |
| Desorption Ratio from HZ 806 | 95.8% | [2] |
Experimental Protocols
Protocol 1: General Reversed-Phase SPE for this compound Cleanup
This protocol is a starting point for developing a cleanup method for this compound using a C18 SPE cartridge.
1. Materials:
-
C18 SPE Cartridge
-
Methanol (HPLC grade)
-
Deionized Water
-
Crude this compound extract
-
SPE Vacuum Manifold
2. Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent (deionized water, potentially with a small amount of organic solvent to aid solubility). Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 20-40% aqueous methanol to remove polar impurities.
-
Elution: Elute this compound with 5 mL of 70-80% aqueous methanol. Collect the eluate for analysis.
Protocol 2: Macroporous Resin SPE for Mogroside Cleanup
This protocol is adapted from methods used for Mogroside V and can be optimized for this compound.
1. Materials:
-
Macroporous Adsorbent Resin (e.g., HZ 806)
-
Ethanol (HPLC grade)
-
Deionized Water
-
Crude Mogroside extract
-
Chromatography Column
2. Procedure:
-
Column Packing and Equilibration: Pack a chromatography column with the macroporous resin and equilibrate by washing with deionized water.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column.
-
Washing: Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.
-
Elution: Elute the mogrosides with a stepwise or linear gradient of aqueous ethanol (e.g., starting from 20% and increasing to 80%). Collect fractions and analyze for this compound content.
Visualizations
Caption: General workflow for solid-phase extraction of this compound.
Caption: Logical workflow for troubleshooting common SPE issues.
References
enhancing the resolution between Mogroside IIA1 and other minor mogrosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution between Mogroside IIA1 and other minor mogrosides.
Troubleshooting Guide: Enhancing Resolution
Poor resolution between this compound and other structurally similar minor mogrosides is a common challenge in chromatographic analysis. This guide addresses specific issues you might encounter during your experiments.
Question: Why am I seeing poor peak shape (e.g., tailing, fronting) for my mogroside peaks?
Answer: Poor peak shape can be attributed to several factors, including secondary interactions with the stationary phase, improper mobile phase composition, or column degradation.
-
Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can cause peak tailing. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to protonate the silanol groups and improve peak symmetry.[1]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the mogrosides, affecting their retention and peak shape. Experiment with slight adjustments to the mobile phase pH to optimize peak symmetry.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting. A dilution factor of 20 in acetonitrile (B52724) is a good starting point for commercial products.[2]
-
Column Contamination: Contaminants from previous injections can interfere with peak shape. Ensure your column is properly washed and regenerated between runs.
Question: How can I improve the separation of closely eluting this compound and its isomers?
Answer: Improving the resolution of co-eluting peaks often requires optimization of the chromatographic conditions.
-
Gradient Optimization: A shallow gradient elution program can enhance the separation of closely related compounds.[1][3] Instead of a rapid increase in the organic solvent concentration, try a slower, more gradual gradient.
-
Mobile Phase Composition: The choice of organic modifier in the mobile phase can significantly impact selectivity. While acetonitrile is commonly used, methanol (B129727) can offer different selectivity for mogroside isomers.[1]
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
C18 Columns: These are widely used for mogroside separation.[3][4][5] Different C18 columns from various manufacturers can have different selectivities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns can provide alternative selectivity for polar compounds like mogrosides and are effective for their separation.[2]
-
Mixed-Mode Chromatography: Columns that combine multiple retention mechanisms, such as reversed-phase and ion-exchange, can improve the separation of complex mixtures.[2]
-
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby influencing resolution. Experiment with temperatures in the range of 30-40°C.
Question: My retention times are drifting between injections. What could be the cause?
Answer: Retention time instability can be caused by issues with the HPLC system, column equilibration, or mobile phase preparation.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration is a common cause of retention time shifts in gradient elution.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time drift. Check the pump for leaks and ensure it is delivering a consistent flow.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a stable temperature.[4][5]
Frequently Asked Questions (FAQs)
What is the typical workflow for separating and analyzing mogrosides?
The general workflow involves sample preparation (extraction and filtration), followed by chromatographic separation (HPLC or UPLC), and finally detection and data analysis.
Caption: General workflow for mogroside separation and analysis.
What are the recommended starting conditions for HPLC analysis of mogrosides?
A good starting point for mogroside analysis is a reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient.
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., Agilent Poroshell 120 SB C18, 4.6 x 250 mm, 5 µm)[1][3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | Start with a low percentage of B, and gradually increase. A typical gradient might be 15-40% B over 15 minutes.[3] |
| Flow Rate | 0.25 - 1.0 mL/min[1][4] |
| Column Temperature | 32°C[4][5] |
| Detection Wavelength | 203 nm[3][4][5] |
How can I effectively extract mogrosides from the plant material?
Ultrasound-assisted extraction with 70-80% aqueous ethanol (B145695) or methanol is an efficient method for extracting mogrosides from monk fruit.[1][2][6] For commercial sweetener products, they can often be dissolved directly in deionized water.[2]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Mogroside Separation
This protocol outlines a general method for the analytical separation of mogrosides.
-
Sample Preparation:
-
HPLC Conditions:
-
Data Analysis:
-
Identify and quantify mogrosides by comparing retention times and peak areas with those of reference standards.
-
Protocol 2: Column Chromatography for Mogroside Enrichment
This protocol describes a method for the enrichment of mogrosides from a crude extract using macroporous resin.
-
Column Preparation:
-
Sample Loading:
-
Dissolve the crude mogroside extract in deionized water.[6]
-
Load the sample solution onto the equilibrated column.
-
-
Washing:
-
Wash the column with 2-3 bed volumes of deionized water to remove sugars and other polar impurities.[6]
-
-
Elution:
-
Concentration:
-
Pool the fractions containing the desired mogrosides.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[6]
-
Caption: Troubleshooting logic for improving mogroside resolution.
References
Validation & Comparative
A Comparative Guide to the Bioactivities of Mogroside IIA1 and Mogroside V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the primary bioactive compounds derived from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention for their intense sweetness and potential therapeutic applications. Among the various mogrosides, Mogroside V is the most abundant and has been extensively studied for its antioxidant, anti-inflammatory, and anti-diabetic properties. Mogroside IIA1, another triterpenoid (B12794562) glycoside from monk fruit, is also recognized for its biological activities. This guide provides a comparative analysis of the bioactivities of this compound and Mogroside V, supported by available experimental data, to assist researchers and drug development professionals in their investigations.
Comparative Bioactivity Data
Direct comparative studies on the bioactivities of this compound and Mogroside V are limited. However, by compiling data from various sources, a comparative overview can be established. The following tables summarize the available quantitative data for their antioxidant and anti-inflammatory activities.
Antioxidant Activity
The antioxidant capacity of mogrosides is a key aspect of their therapeutic potential, contributing to the mitigation of oxidative stress-related diseases.
| Compound | Assay | EC50 / IC50 Value | Source |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | EC50 = 48.44 µg/mL | [1][2] |
| Superoxide Anion (O₂⁻) Scavenging | Less effective than 11-oxo-mogroside V (EC50 not specified) | [1][2] | |
| Hydrogen Peroxide (H₂O₂) Scavenging | Less effective than 11-oxo-mogroside V (EC50 not specified) | [1][2] | |
| Mogroside Extract (predominantly Mogroside V) | DPPH Radical Scavenging | IC50 = 1118.1 µg/mL | [3] |
| ABTS Radical Scavenging | IC50 = 1473.2 µg/mL | [3] | |
| This compound | Antioxidant Activity | Data not available | [4] |
Note: While a mogroside extract rich in Mogroside V has been tested for DPPH and ABTS radical scavenging activity, specific IC50 values for pure Mogroside V are not consistently reported in the reviewed literature. Quantitative antioxidant data for this compound is currently lacking in available scientific literature, preventing a direct comparison.
Anti-inflammatory Activity
Both Mogroside V and other mogrosides have demonstrated the ability to modulate key inflammatory pathways.
| Compound | Assay | Cell Line | Outcome | IC50 Value | Source |
| Mogroside V | LPS-induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages | Alleviated inflammatory response | Not Reported | [2] |
| Mogrosides (general) | LPS-induced Inflammation | Murine Macrophage RAW 264.7 | Inhibited inflammation by down-regulating iNOS, COX-2, and IL-6 | Not Reported | [5] |
| This compound | Anti-inflammatory Activity | Data not available | General statement of activity | Not Reported | [4] |
Note: While it is established that Mogroside V and other mogrosides possess anti-inflammatory properties, specific IC50 values for the inhibition of nitric oxide production are not consistently available in the reviewed literature for a direct quantitative comparison.
Signaling Pathways
The bioactivities of mogrosides are attributed to their interaction with various cellular signaling pathways.
Mogroside V
Mogroside V primarily exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[2] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Mogroside V Anti-inflammatory Signaling Pathway.
This compound
Information regarding the specific signaling pathways modulated by this compound is not currently available in the reviewed scientific literature. Further research is required to elucidate its mechanisms of action.
Experimental Protocols
This section outlines the general methodologies for the key in vitro bioassays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound or Mogroside V) in a suitable solvent.
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
-
Add different concentrations of the test compound to the DPPH solution.
-
Include a control group containing only the DPPH solution and the solvent.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentrations of the test compound.
Caption: DPPH Radical Scavenging Assay Workflow.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound or Mogroside V) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS stimulation and a vehicle control group with LPS but without the test compound.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.
-
Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the NO production) can then be determined.
Conclusion
Mogroside V has demonstrated significant antioxidant and anti-inflammatory properties, with its mechanisms of action partially elucidated through the inhibition of the NF-κB and MAPK signaling pathways. While this compound is also reported to possess these bioactivities, a lack of available quantitative data currently hinders a direct and comprehensive comparison. This guide highlights the need for further research to quantify the bioactivities of this compound and to perform direct comparative studies with Mogroside V. Such investigations are crucial for a better understanding of the structure-activity relationships among different mogrosides and for identifying the most promising candidates for future therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Mogroside IIA1 and Mogrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological effects of two natural compounds derived from the monk fruit (Siraitia grosvenorii): Mogroside IIA1 and its aglycone, Mogrol (B2503665). This document summarizes key quantitative data, outlines experimental methodologies for pivotal studies, and visualizes relevant signaling pathways to offer an objective, data-supported comparison for research and drug development purposes.
At a Glance: Key Biological Activities
| Biological Effect | This compound | Mogrol |
| Anti-inflammatory | Mentioned as a component of anti-inflammatory extracts, but specific data is limited. | Demonstrated in various in vitro and in vivo models.[1] |
| Anticancer | General anticancer properties attributed to mogrosides, with limited specific data for this compound. | Exhibits antiproliferative effects on various cancer cell lines.[1] |
| Antidiabetic | Part of a mogroside-rich extract with demonstrated antidiabetic effects.[2] | Activates AMPK, a key regulator of metabolism.[3] |
| Antioxidant | Contributes to the antioxidant activity of mogroside extracts.[4][5] | Possesses free radical scavenging properties. |
| Neuroprotective | Not well-documented. | Shows protective effects in models of neuroinflammation and memory impairment.[6][7][8] |
| Antiviral | Inhibitory effects against the Epstein-Barr virus early antigen have been noted, but quantitative data is scarce. | Not a primary reported activity. |
Quantitative Comparison of Biological Effects
Table 1: Anticancer Activity of Mogrol
| Cell Line | Assay | IC50 Value | Reference |
| A549 (Lung Carcinoma) | MTT Assay | 27.78 ± 0.98 µM | [1] |
Table 2: AMPK Activation by Mogrol
| Assay System | Parameter | Value | Reference |
| AMPKα2β1γ1 heterotrimer | EC50 | 4.2 µM | [3] |
Signaling Pathways
Mogrol's Modulation of AMPK and STAT3 Signaling
Mogrol has been shown to exert its biological effects through the modulation of key signaling pathways, including the AMP-activated protein kinase (AMPK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Experimental Protocols
Determination of Anticancer Activity (IC50) of Mogrol via MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture and Seeding:
-
Human lung carcinoma A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
A stock solution of Mogrol is prepared in DMSO.
-
The stock solution is serially diluted with the culture medium to achieve a range of final concentrations.
-
The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of Mogrol is added to each well. A control group receives a medium with the same concentration of DMSO without the compound.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
4. MTT Assay:
-
After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
AMPK Activation Assay
This protocol describes a common method to assess the activation of AMPK by a test compound.
1. Enzyme and Substrate Preparation:
-
Recombinant human AMPK (e.g., α2β1γ1 heterotrimer) is used.
-
A synthetic peptide substrate for AMPK (e.g., SAMS peptide) is prepared in a kinase assay buffer.
2. Kinase Reaction:
-
The reaction is typically carried out in a 96-well plate.
-
The reaction mixture contains the AMPK enzyme, the peptide substrate, ATP, and the test compound (Mogrol) at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time (e.g., 30 minutes).
3. Detection of Phosphorylation:
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced, which is proportional to the kinase activity.
-
4. Data Analysis:
-
The kinase activity is calculated and plotted against the concentration of the test compound.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is determined from the dose-response curve.
Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation
While specific quantitative data for this compound is lacking, this general protocol outlines how its inhibitory effect on EBV EA could be assessed.
1. Cell Culture and Induction:
-
Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are used.
-
The cells are cultured in a suitable medium.
-
The lytic cycle of EBV is induced by treating the cells with a combination of a phorbol (B1677699) ester (e.g., TPA) and sodium butyrate.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compound (e.g., this compound) concurrently with the inducing agents.
3. Immunofluorescence Staining:
-
After a specific incubation period (e.g., 48 hours), the cells are harvested, washed, and fixed on slides.
-
The cells are then stained with monoclonal antibodies specific for the EBV early antigen-diffuse (EA-D).
-
A fluorescein-conjugated secondary antibody is used for visualization under a fluorescence microscope.
4. Data Analysis:
-
The percentage of EA-positive cells is determined by counting at least 500 cells per sample.
-
The inhibitory concentration that reduces the number of EA-positive cells by 50% (IC50) can be calculated.
Conclusion and Future Directions
The available evidence strongly supports the diverse pharmacological potential of Mogrol , with robust data highlighting its anticancer, anti-inflammatory, and metabolic regulatory effects through well-defined signaling pathways. In contrast, while This compound is implicated in several beneficial biological activities, there is a significant lack of specific quantitative data to substantiate these claims and allow for a direct, evidence-based comparison with Mogrol.
This comparative analysis underscores the need for further research to isolate and characterize the specific biological effects of this compound. Future studies should focus on generating quantitative data (e.g., IC50 and EC50 values) for its various reported activities and elucidating its mechanisms of action. Such research will be crucial for a comprehensive understanding of the therapeutic potential of individual mogrosides and for guiding the development of novel therapeutic agents from this natural source.
References
- 1. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effect of mogrol against Aβ1-42 -induced memory impairment neuroinflammation and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
A Comparative Analysis of the Sweetness Profile of Mogroside IIA1 and Other Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sweetness profile of Mogroside IIA1 against other prevalent mogrosides, supported by available experimental data. Mogrosides, the primary sweetening compounds in monk fruit (Siraitia grosvenorii), are a class of triterpenoid (B12794562) glycosides gaining significant interest as natural, high-intensity, non-caloric sweeteners. Understanding the nuanced sensory characteristics of individual mogrosides is crucial for their application in food, beverage, and pharmaceutical formulations.
Quantitative Sweetness Profile
The sweetness intensity of mogrosides is largely influenced by the number and linkage of glucose units attached to the mogrol (B2503665) backbone. Generally, a higher number of glucose units is associated with increased sweetness intensity, although other structural factors also play a role.[1] Below is a summary of the relative sweetness of key mogrosides compared to sucrose (B13894).
| Mogroside | Number of Glucose Units | Relative Sweetness (vs. Sucrose) | Key Taste Characteristics |
| This compound | 2 | ~195 times | Data on specific off-tastes is limited, but generally, mogrosides with fewer glucose units may have a less clean taste profile. |
| Mogroside IV | 4 | ~300-392 times | Generally considered to have a favorable taste profile among the highly sweet mogrosides. |
| Mogroside V | 5 | ~250-425 times | The most abundant mogroside in monk fruit extract; known for a potent, lingering sweetness and potential for slight bitter or licorice-like aftertastes.[2] |
| Siamenoside I | 4 | ~465-563 times | Often cited as having the highest sweetness intensity and a more acceptable, sucrose-like taste with reduced off-notes.[3] |
Note: The relative sweetness of Mogroside II is used as a proxy for this compound due to the limited availability of specific data for this compound.[3]
Structure-Sweetness Relationship
The chemical structure of mogrosides is a key determinant of their sensory properties. The core structure is a tetracyclic triterpenoid aglycone called mogrol. The number and position of glucose moieties attached to this core influence the interaction with the sweet taste receptors (TAS1R2 and TAS1R3), thereby affecting sweetness intensity and quality.
Mogrosides with four or more glucose units, such as Mogroside IV, V, and Siamenoside I, are intensely sweet.[1] In contrast, those with fewer than four glucose units may exhibit bitterness.[1] The stereoconfiguration of the glycosidic bonds can also impact the taste profile.[1]
Chemical Structure of this compound
The structure of this compound features two glucose units attached to the mogrol core.
Experimental Protocols
The quantitative data presented in this guide are typically derived from sensory evaluation studies employing trained human panelists. The following outlines a general experimental protocol for determining the sweetness profile of high-intensity sweeteners.
Sensory Panel Evaluation for Sweetness Intensity and Profile
-
Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to identify and quantify different taste attributes (sweetness, bitterness, metallic, etc.) using reference standards.
-
Sample Preparation: Solutions of the mogrosides and a reference sweetener (typically sucrose at various concentrations, e.g., 2%, 5%, 8% w/v) are prepared in purified water at a controlled temperature.
-
Evaluation Method - Descriptive Analysis: Panelists rate the intensity of various sensory attributes (e.g., sweetness, bitterness, aftertaste) on a structured scale (e.g., a 15-point line scale).
-
Evaluation Method - Time-Intensity (TI) Scaling: To assess the temporal profile, panelists continuously rate the perceived sweetness intensity from the moment of tasting until the sensation disappears. This provides data on the onset, maximum intensity, and duration of sweetness.
-
Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each attribute and to model the time-intensity curves. The relative sweetness is calculated by comparing the concentration of the mogroside solution to a sucrose solution with equivalent sweetness.
Mandatory Visualizations
Diagram of the Sweet Taste Signaling Pathway
The perception of sweetness from mogrosides is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. This binding event triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of a sweet taste in the brain.
Caption: Sweet taste signaling pathway for mogrosides.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for the sensory evaluation of sweeteners.
References
- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Guide to Analytical Method Validation for Mogroside Determination
A Focus on Mogroside V as a Representative Analyte
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of mogrosides, with a specific focus on Mogroside V as a representative compound due to the limited availability of specific validation data for Mogroside IIA1. The principles and methodologies described herein are broadly applicable to the analysis of other mogrosides, including this compound. We will explore two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods from the scientific literature.
Sample Preparation: Cloud-Point Extraction (for HPLC-UV)
This method is suitable for the extraction and preconcentration of Mogroside V from Siraitia grosvenorii for analysis by HPLC-UV.
-
Extraction : Mogroside V is extracted and preconcentrated from the sample matrix using a micelle-mediated cloud-point extraction with a nonionic surfactant such as Genapol® X-080.
-
Analysis : The resulting solution containing the extracted Mogroside V is then analyzed by HPLC-UV.
Sample Preparation: Protein Precipitation (for LC-MS/MS)
This protocol is effective for the preparation of plasma samples for LC-MS/MS analysis.
-
Precipitation : To 75 µL of plasma, add 250 µL of methanol.
-
Separation : Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Analysis : The supernatant is collected and subjected to LC-MS/MS analysis.
Method Performance Comparison
The selection of an appropriate analytical method hinges on the specific requirements of the study, such as desired sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for the quantification of Mogroside V.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[1] |
| Precision (RSD%) | Intraday: < 8.68%, Interday: < 5.78% | Intraday: < 3.73%, Interday: < 3.91%[1] |
| Accuracy (Recovery %) | 85.1% - 103.6% | 91.22% - 106.58%[1] |
| Limit of Detection (LOD) | 0.75 µg/mL | Not explicitly stated, but high sensitivity is a key feature. |
| Limit of Quantification (LOQ) | 2 µg/mL | Not explicitly stated, but high sensitivity is a key feature. |
Visualizing the Validation Process
To better understand the workflow and interdependencies of analytical method validation, the following diagrams are provided.
References
Mogroside IIA1's Anti-Inflammatory Activity: A Comparative Analysis with Standard Drugs
A comprehensive review of the anti-inflammatory potential of Mogroside IIA1 in comparison to established anti-inflammatory agents, dexamethasone (B1670325) and indomethacin (B1671933). This guide synthesizes available preclinical data on related mogrosides to provide an objective comparison for researchers, scientists, and drug development professionals.
While direct comparative studies on the anti-inflammatory activity of this compound against standard drugs are not yet available in the published literature, research on closely related mogrosides, such as Mogroside V and Mogroside IIIE, provides significant insights into its potential therapeutic efficacy. This guide amalgamates data from these studies to offer an indirect comparison with the well-established anti-inflammatory drugs, dexamethasone (a corticosteroid) and indomethacin (a nonsteroidal anti-inflammatory drug, NSAID).
Executive Summary
Mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii (monk fruit), have demonstrated potent anti-inflammatory properties in various preclinical models. The anti-inflammatory actions of mogrosides are attributed to their ability to suppress the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and to downregulate the production of pro-inflammatory cytokines.[1] These effects are mediated through the inhibition of critical signaling pathways, notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3]
Dexamethasone, a synthetic glucocorticoid, exerts its powerful anti-inflammatory effects by binding to the glucocorticoid receptor, which in turn modulates the expression of numerous genes involved in the inflammatory response.[4] Indomethacin, a potent NSAID, primarily acts by non-selectively inhibiting COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5]
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of mogrosides (as a proxy for this compound) and the standard drugs, dexamethasone and indomethacin. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Assay | Cell Line | Key Findings | Reference |
| Mogrosides | LPS-induced nitric oxide (NO) production | RAW 264.7 macrophages | Dose-dependent inhibition of NO production. | [1] |
| LPS-induced iNOS and COX-2 expression | RAW 264.7 macrophages | Down-regulation of iNOS and COX-2 gene expression. | [1] | |
| Dexamethasone | LPS-induced nitric oxide (NO) production | J774 macrophages | Dose-dependent inhibition of NO production. | [4] |
| LPS-induced iNOS expression | J774 macrophages | Destabilization of iNOS mRNA, leading to reduced expression. | [4] | |
| Indomethacin | IL-1β-induced COX-2 and iNOS expression | Chondrocytes | Significant suppression of COX-2 and iNOS protein levels. | [5] |
Table 2: In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Key Findings | Reference |
| Mogrosides | TPA-induced ear edema in mice | Reduction in ear edema and down-regulation of COX-2 and IL-6 expression. | [1] |
| Indomethacin | Carrageenan-induced paw edema in rats | Significant reduction in paw edema. | [6] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of mogrosides, dexamethasone, and indomethacin are mediated by distinct signaling pathways.
Mogroside Anti-Inflammatory Signaling Pathway
Mogrosides have been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.
References
- 1. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Mogroside IIA1 and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of mogrosides, with a focus on the available data for mogroside-rich extracts, against other well-known natural antioxidant compounds. Due to the limited availability of specific quantitative antioxidant data for pure Mogroside IIA1, this comparison utilizes data from a well-characterized mogroside extract (MGE) in which Mogroside V is the principal component and Mogroside IIA2 (a stereoisomer of this compound) is also present. This guide aims to provide a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of Mogroside extract, Vitamin C, Resveratrol, and Quercetin has been evaluated using various in vitro assays. The following table summarizes their performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the Oxygen Radical Absorbance Capacity (ORAC) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity. The ORAC value measures the total antioxidant capacity, with a higher value indicating greater capacity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) |
| Mogroside Extract (MGE) * | 1118.1[1] | 1473.2[1] | 851.8[1] |
| Vitamin C (Ascorbic Acid) | 9.6[1] | 5.18 | Not Widely Reported |
| Resveratrol | 15.54 | 2.86 | 23.12 |
| Quercetin | ~4.60 | ~12.5 µM | Not Widely Reported |
*Data for Mogroside Extract (MGE) is used as a proxy due to the lack of specific data for this compound. MGE contains over 80% total mogrosides, with Mogroside V as the major component and Mogroside IIA2 as a minor component[1].
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The methodology is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution has a deep violet color and exhibits a strong absorbance at a specific wavelength (around 517 nm).
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound (e.g., this compound, Vitamin C) in a microplate or cuvette. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH. The reduction in absorbance is proportional to the radical scavenging activity of the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay is another widely used method to assess the antioxidant capacity of both hydrophilic and lipophilic compounds. It involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours, resulting in a dark blue-green solution.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: An aliquot of the diluted ABTS•+ solution is mixed with various concentrations of the test compound.
-
Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
Signaling Pathways and Experimental Workflow
Nrf2 Signaling Pathway in Antioxidant Response
Many natural antioxidants, including mogrosides, are believed to exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like certain natural compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense mechanisms.
Caption: Nrf2 signaling pathway activation by natural compounds.
Experimental Workflow for In Vitro Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a natural compound using common in vitro assays.
Caption: In vitro antioxidant capacity assessment workflow.
References
A Comparative Guide to the In Vitro Metabolism of Mogrosides: Featuring Mogroside IIA1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro metabolic fate of Mogroside IIA1 and other key mogrosides, a class of triterpenoid (B12794562) glycosides responsible for the sweet taste of monk fruit (Siraitia grosvenorii). As interest in these natural, non-caloric sweeteners grows, a thorough understanding of their metabolism by the gut microbiota is crucial for evaluating their bioavailability, biological activity, and safety. This document synthesizes available experimental data to compare the metabolic pathways of this compound, Mogroside III, Mogroside V, and Siamenoside I.
Executive Summary
The in vitro metabolism of mogrosides is predominantly carried out by the enzymatic activity of the gut microbiota. Following incubation with human intestinal bacteria or fecal homogenates, mogrosides undergo sequential deglycosylation, where glucose units are cleaved from the parent molecule. This process ultimately leads to the formation of the common aglycone, mogrol (B2503665). This compound is a key intermediate in the metabolism of Mogroside III. While various mogrosides share this common metabolic endpoint, there are indications of differences in their initial rates of deglycosylation. However, quantitative kinetic data for a direct comparison of these rates are limited in the current literature. This guide presents the established metabolic pathways and provides detailed experimental protocols for their study.
Comparative Metabolic Pathways
The primary metabolic pathway for all studied mogrosides is the stepwise removal of glucose moieties by gut microorganisms. This compound is not typically a primary mogroside in monk fruit extract but is a significant metabolite of Mogroside III.
Mogroside III Metabolism: Mogroside III is first metabolized to this compound through the loss of a glucose unit. Subsequently, this compound is further deglycosylated to form the aglycone, mogrol. This has been demonstrated in studies using crude enzymes from human intestinal bacteria.[1][2][3]
Mogroside V Metabolism: The major sweet component of monk fruit, Mogroside V, with five glucose units, is also extensively metabolized by the gut microbiota.[1][4] The deglycosylation occurs in a stepwise manner, leading to the formation of various intermediates, including Mogroside IV and Mogroside III, before ultimately being converted to mogrol.[5][6]
Siamenoside I and Other Mogrosides: Studies have shown that other mogrosides, such as Siamenoside I and Mogroside IIIe, also undergo deglycosylation to mogrol when incubated with human fecal homogenates.[1][4] These findings support the concept of a shared metabolic fate for the mogroside class of compounds.[1][4]
Metabolic End Product: For all mogrosides investigated, the terminal metabolite upon incubation with human gut microbiota is mogrol.[1][4][7]
Data on In Vitro Mogroside Metabolism
| Table 1: In Vitro Metabolism of Mogroside III | |
| Parent Compound | Mogroside III |
| Metabolic System | Human Intestinal Bacteria/Crude Enzymes[1][3] |
| Intermediate Metabolite | This compound[1][2][3] |
| Final Metabolite | Mogrol[1][2][3] |
| Metabolic Reaction | Successive Deglycosylation[1][3] |
| Table 2: Comparative In Vitro Metabolism of Various Mogrosides | |||
| Parent Compound | Mogroside V | Siamenoside I | Mogroside IIIe |
| Metabolic System | Human Fecal Homogenates[1][4] | Human Fecal Homogenates[1][4] | Human Fecal Homogenates[4] |
| Key Intermediates | Mogroside IV, Mogroside III, etc.[5][6] | Deglycosylated Intermediates | Deglycosylated Intermediates |
| Final Metabolite | Mogrol[1][4] | Mogrol[1][4] | Mogrol[4] |
| Time to Mogrol Formation | Within 24 hours[1][4] | Within 24 hours[1][4] | Within 24 hours[4] |
| Metabolic Reaction | Stepwise Deglycosylation[5][6] | Deglycosylation | Deglycosylation |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the in vitro metabolism of mogrosides.
Protocol 1: In Vitro Metabolism of Mogrosides using Human Fecal Homogenates
This protocol outlines a typical anaerobic incubation experiment to assess the metabolism of mogrosides by human gut microbiota.[1][4]
1. Preparation of Fecal Homogenate:
-
Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Pool the samples and homogenize them in a pre-reduced phosphate (B84403) buffer (pH 7.4) to a final concentration of approximately 20% (w/v).
-
Prepare the homogenate under anaerobic conditions (e.g., in an anaerobic chamber with an 85% N₂, 10% CO₂, 5% H₂ atmosphere).
2. Incubation:
-
In an anaerobic chamber, add the mogroside substrate (e.g., Mogroside III, Mogroside V) to the fecal homogenate to achieve the desired final concentration.
-
Include a negative control (fecal homogenate with no substrate) and a positive control if applicable.
-
Incubate the mixtures at 37°C under anaerobic conditions.
3. Sample Collection and Processing:
-
Collect aliquots from the incubation mixture at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Stop the metabolic reaction by adding a quenching solvent, such as acetonitrile (B52724) or methanol.
-
Centrifuge the samples to precipitate proteins and pellet fecal debris.
-
Collect the supernatant for analysis.
4. Analytical Method:
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as LC-MS/MS, to identify and quantify the parent mogroside and its metabolites.
-
Use authentic standards for mogrol and any available intermediate mogrosides for accurate identification and quantification.
Protocol 2: Biotransformation of Mogroside III by Human Intestinal Bacteria
This protocol focuses on the use of cultured intestinal bacteria or their crude enzymes.[3]
1. Preparation of Crude Enzymes from Human Intestinal Bacteria:
-
Culture a mixture of human intestinal bacteria under anaerobic conditions in a suitable growth medium.
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cells in a buffer and disrupt them using methods like sonication or homogenization to release intracellular enzymes.
-
Centrifuge the disrupted cell suspension to obtain a cell-free extract (crude enzyme solution).
2. Incubation:
-
Incubate the crude enzyme solution with Mogroside III at 37°C in an anaerobic environment.
-
Monitor the reaction over time by taking samples at regular intervals.
3. Product Isolation and Identification:
-
Stop the enzymatic reaction.
-
Isolate the biotransformation products using techniques like silica (B1680970) gel column chromatography.
-
Determine the structure of the isolated products using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the formation of this compound and mogrol.
Visualizations
Metabolic Pathways of Mogrosides
The following diagram illustrates the sequential deglycosylation of Mogroside V and Mogroside III, highlighting the role of this compound as an intermediate.
Experimental Workflow for In Vitro Mogroside Metabolism
This diagram outlines a typical workflow for studying the in vitro metabolism of mogrosides using human fecal homogenates.
References
- 1. researchgate.net [researchgate.net]
- 2. Mogroside III | TargetMol [targetmol.com]
- 3. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Mogroside IIA1 and Rebaudioside A as High-Intensity Sweeteners
An Objective Guide for Researchers and Product Development Professionals
The demand for non-caloric, natural sweeteners has driven extensive research into plant-derived compounds that can replicate the sensory profile of sucrose (B13894) without its associated metabolic drawbacks. Among the frontrunners are mogrosides from monk fruit (Siraitia grosvenorii) and steviol (B1681142) glycosides from the stevia plant (Stevia rebaudiana). This guide provides a detailed comparative study of two specific compounds: Mogroside IIA1, a key contributor to the sweetness of monk fruit, and Rebaudioside A, the most widely used steviol glycoside.
This analysis synthesizes available experimental data on their physicochemical properties, sensory profiles, stability, and the underlying mechanism of sweet taste perception. Detailed experimental protocols are provided to support further research and application.
Comparative Data Summary
The following tables summarize the key quantitative and qualitative characteristics of this compound and Rebaudioside A.
Table 1: General and Physicochemical Properties
| Property | This compound | Rebaudioside A |
| Natural Source | Siraitia grosvenorii (Monk Fruit) | Stevia rebaudiana (Stevia) |
| Chemical Class | Triterpene Glycoside (Mogrol) | Diterpene Glycoside (Steviol) |
| CAS Number | 88901-44-4[1] | 58543-16-1[2] |
| Molecular Formula | C₄₂H₇₂O₁₄[1] | C₄₄H₇₀O₂₃[2] |
| Molecular Weight | 801.01 g/mol [1] | 967.01 g/mol [2] |
| Solubility | Soluble in DMSO (100 mg/mL), requires co-solvents like PEG300 for aqueous solutions.[1] | Sparingly soluble in water (~1%), poorly soluble in ethanol (B145695).[3][4][5] Solubility improves in water-ethanol mixtures and with increasing temperature.[4][5][6] |
| Caloric Content | Non-caloric | Non-caloric[7] |
Table 2: Sensory and Stability Profile
| Property | This compound | Rebaudioside A |
| Relative Sweetness | Mogrosides are generally sweeter than sucrose.[1] Specific data for this compound is limited, but related mogrosides like Siamenoside I can be over 500 times sweeter than sucrose.[8] | 200-300 times sweeter than sucrose.[3][7][9] |
| Taste Profile | Contributes to the characteristic clean, sweet taste of monk fruit.[10] Some mogroside extracts can have off-notes or aftertastes.[11] | Cleaner taste than Stevioside, but can exhibit significant bitterness, licorice, and a chemical-like aftertaste, especially at higher concentrations.[3][9][12] |
| Heat Stability | Mogrosides are generally heat stable.[13] | Stable when heated. Does not degrade after 96 hours at 105°C. In solution, minimal loss (0-6%) was observed after 6 days at 60°C.[14] |
| pH Stability | Mogrosides are stable across a wide pH range (3 to 12).[13] | Generally stable in acidic beverages (citric and phosphoric acid).[3][14] However, instability and degradation can occur in low-pH beverages during prolonged storage.[15] |
| Light Stability | Data not widely available. | Susceptible to degradation under UV light, with the degradation rate being significantly faster in citrate (B86180) buffers compared to phosphate (B84403) buffers or water.[16] |
Sweet Taste Receptor Signaling Pathway
The perception of sweet taste for both this compound and Rebaudioside A is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of T1R2 and T1R3 subunits, located in taste receptor cells on the tongue.[17][18][19][20] The binding of a sweetener molecule to this receptor initiates an intracellular signaling cascade.
This cascade involves the activation of the G-protein gustducin, which in turn stimulates phospholipase C-β2 (PLC-β2).[18] PLC-β2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[18][21] The elevated intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5), a monovalent cation channel.[18][19] The influx of sodium ions (Na⁺) through the opened TRPM5 channel leads to depolarization of the taste cell membrane, which ultimately results in the release of ATP as a neurotransmitter, sending a "sweet" signal to the brain.[19][21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. foodadditives.net [foodadditives.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 6. scispace.com [scispace.com]
- 7. US20180116266A1 - Compositions comprising mogrosides, steviol glycosides and glycosylated derivatives thereof and methods of enhancing the mouthfeel or sweetness of consumables - Google Patents [patents.google.com]
- 8. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase [mdpi.com]
- 9. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 11. High-Yield Synthesis of Transglycosylated Mogrosides Improves the Flavor Profile of Monk Fruit Extract Sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mogroside - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanisms of Rebaudioside A Degradation and Ingredient-Sweetener Interactions in Beverages during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of the Stevia-Derived Sweetener Rebaudioside A in Solution as Affected by Ultraviolet Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The T1R2/T1R3 sweet receptor and TRPM5 ion channel taste targets with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sweet taste signaling in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Mogroside IIA1: A Comparative Guide to its Preclinical Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic potential of Mogroside IIA1, a natural triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii. While direct and extensive preclinical data for this compound is limited, this document synthesizes available information and draws comparisons with other well-researched mogrosides to evaluate its potential.
Comparative Analysis of Therapeutic Potential
Mogrosides, as a class of compounds, have garnered significant interest for their diverse pharmacological activities, ranging from antioxidant and anti-diabetic to anti-cancer effects.[1] this compound is a constituent of the total mogroside extract from S. grosvenorii.[2][3] Notably, Mogroside III is metabolized into this compound by gut bacteria, suggesting that the biological activities of Mogroside III may be, in part, attributable to this compound in vivo.[4]
The following table summarizes the reported preclinical therapeutic potentials of this compound and provides a comparison with other prominent mogrosides.
| Mogroside Derivative | Therapeutic Area | Key Findings in Preclinical Models | Reference Compound(s) for Comparison |
| This compound | Antiviral | Inhibitory effects against the Epstein-Barr virus early antigen have been reported.[5] | Acyclovir (Standard antiviral drug) |
| Anti-inflammatory | As a metabolite of Mogroside III, it is expected to share anti-inflammatory properties. Direct evidence is currently limited. | Mogroside IIIE, Mogroside V | |
| Anticancer | As a metabolite of Mogroside III, it is expected to share anticancer properties. Direct evidence is currently limited. | Mogroside V, Mogrol | |
| Mogroside V | Neuroprotection | Demonstrated neuroprotective effects in a mouse model of Parkinson's disease by mitigating neurotoxicity and motor deficits.[6] | Levodopa (Standard Parkinson's drug) |
| Anti-inflammatory | Reduces oxidative stress and inflammation.[7] | Dexamethasone (Standard anti-inflammatory) | |
| Anticancer | Potential therapeutic agent for ovarian cancer.[8] | Cisplatin (Standard chemotherapy drug) | |
| Anti-diabetic | Activates AMPK, a key regulator of metabolism.[9][10] | Metformin (Standard anti-diabetic drug) | |
| Mogroside IIIE | Anti-fibrotic | Attenuated pulmonary fibrosis in a mouse model by inhibiting inflammation and extracellular matrix deposition through the TLR4/MyD88-MAPK signaling pathway.[11] | Pirfenidone, Nintedanib (Approved anti-fibrotic drugs) |
| Anti-inflammatory | Showed the strongest inhibition of nitric oxide release in LPS-treated RAW264.7 cells compared to other mogrosides.[11] | Indomethacin (Standard anti-inflammatory) | |
| Mogrol | Anticancer | Suppressed leukemia cell growth by inhibiting the ERK1/2 and STAT3 pathways.[2] | Imatinib (Targeted cancer therapy) |
| Anti-diabetic | Potent activator of AMPK.[10] | Metformin (Standard anti-diabetic drug) |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and replication of preclinical findings. Below are representative methodologies for key experiments, drawn from studies on related mogrosides, which can be adapted for the evaluation of this compound.
In Vitro Anti-inflammatory Activity Assay
This protocol is based on the methodology used to assess the anti-inflammatory effects of Mogroside IIIE.[11]
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.
-
-
Comparison: The inhibitory effects of this compound are compared to a vehicle control and a known anti-inflammatory agent (e.g., Dexamethasone).
In Vivo Model of Pulmonary Fibrosis
This protocol is adapted from the study on Mogroside IIIE's effect on bleomycin-induced pulmonary fibrosis.[11]
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: this compound is administered daily via oral gavage or intraperitoneal injection, starting from the day of or a few days after bleomycin instillation.
-
Assessment of Efficacy (at a predetermined endpoint, e.g., 21 days):
-
Histopathology: Lung tissues are collected, fixed, and stained with Masson's trichrome to assess collagen deposition and the extent of fibrosis.
-
Biochemical Analysis: Hydroxyproline content in the lung tissue is measured as a quantitative marker of collagen.
-
Gene and Protein Expression: Expression levels of fibrotic markers (e.g., α-smooth muscle actin, collagen I) and inflammatory signaling proteins (e.g., TLR4, MyD88) are analyzed by qPCR and Western blotting.
-
-
Comparison: The therapeutic effects of this compound are compared to a vehicle-treated group and a positive control group treated with an established anti-fibrotic drug (e.g., Pirfenidone).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Caption: Workflow for evaluating the anti-fibrotic potential of this compound in a preclinical mouse model.
Caption: Postulated inhibitory effect of this compound on the TLR4-mediated inflammatory pathway.
Conclusion and Future Directions
This compound presents an intriguing avenue for therapeutic development, particularly given its natural origin and the established pharmacological activities of the broader mogroside family. The limited direct preclinical data for this compound underscores a critical knowledge gap. However, its role as a metabolite of Mogroside III and the potent activities of other mogrosides provide a strong rationale for further investigation.
Future research should prioritize:
-
In-depth in vitro studies to characterize the specific bioactivities of isolated this compound, including its anti-inflammatory, anticancer, and antiviral effects.
-
Comprehensive in vivo studies in relevant animal models to establish its efficacy, determine optimal dosing, and assess its safety profile.
-
Comparative studies that directly evaluate this compound against other mogrosides and standard-of-care drugs to clearly define its therapeutic potential and advantages.
By systematically addressing these areas, the scientific community can fully elucidate the therapeutic promise of this compound and pave the way for its potential clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mogroside III | TargetMol [targetmol.com]
- 5. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mogroside V protects porcine oocytes from in vitro ageing by reducing oxidative stress through SIRT1 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Mogroside IIA1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Mogroside IIA1: High-Performance Liquid Chromatography (HPLC), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is essential for selecting the most appropriate method for specific research, quality control, and drug development needs.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters for each analytical method. While direct cross-validation data for this compound is limited in publicly available literature, this comparison is synthesized from studies on various mogrosides, providing a reliable reference for methodological selection.
| Parameter | HPLC-UV/ELSD | LC-MS/MS | HPTLC |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984 | ≥ 0.9279 |
| Limit of Detection (LOD) | 0.75 µg/mL (Mogroside V)[1] | 9.288 - 18.159 ng/mL (various mogrosides)[2] | <20 ng/zone (bioautography)[3] |
| Limit of Quantification (LOQ) | 2 µg/mL (Mogroside V)[1] | 96.0 ng/mL (Mogroside V in plasma)[4] | 50 ng/zone (bioautography)[3] |
| Accuracy (% Recovery) | 85.1% - 103.6% (Mogroside V)[1] | 91.22% - 106.58% (various mogrosides)[5] | 71% - 91% (artificially adulterated samples)[3] |
| Precision (%RSD) | Intraday: < 8.68%, Interday: < 5.78% (Mogroside V)[1] | Intraday: < 3.73%, Interday: < 3.91% (various mogrosides)[5] | Not explicitly stated for this compound |
| Specificity | Moderate to Good | Excellent | Moderate |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for mogroside analysis and can be adapted for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the quantification of mogrosides due to its robustness and reliability.
Sample Preparation:
-
Weigh 1.0 g of the sample (e.g., Siraitia grosvenorii extract) into a 50 mL centrifuge tube.
-
Add a suitable volume of methanol (B129727) to dissolve the sample.
-
Filter the solution through a 0.22 µm organic phase filter prior to injection.
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm I.D., 5 µm)[6].
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water[1][6]. A typical gradient program is: 0–15 min, 15%–40% acetonitrile; 15–16 min, 40%–15% acetonitrile; and 16–20 min held at 15% acetonitrile[6].
-
Flow Rate: 1.0 mL/min[7].
-
Detection: UV detection at 203 nm or Evaporative Light Scattering Detector (ELSD)[1][6][7].
-
Injection Volume: 5 µL[7].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
Sample Preparation:
-
For plant extracts, follow the same procedure as for HPLC.
-
For biological matrices (e.g., plasma), a protein precipitation step is required: Add 250 µL of methanol to a 75 µL plasma sample, vortex, and centrifuge to pellet the precipitated proteins[4][8]. The supernatant is then analyzed.
Chromatographic Conditions:
-
Column: C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm)[4][8].
-
Mobile Phase: Isocratic or gradient elution. For example, an isocratic mobile phase of methanol:water (60:40, v/v) can be used[4][8]. Alternatively, a gradient of acetonitrile and water, both containing 0.1% formic acid, is also effective[5].
-
Flow Rate: 0.25 mL/min[5].
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative-ion electrospray ionization (ESI) is generally preferred for higher sensitivity[5].
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound[9].
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a high-throughput and cost-effective method suitable for the simultaneous analysis of multiple samples.
Sample and Standard Preparation:
-
Prepare standard solutions of this compound in methanol at various concentrations.
-
Prepare sample solutions by dissolving the extract in methanol.
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.
-
Application: Apply standards and samples as bands using an automated applicator.
-
Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 82:18, v/v) has been used for the separation of similar compounds.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: For visualization, plates can be immersed in a 10% sulfuric acid in ethanol (B145695) solution followed by heating[3].
-
Detection: Densitometric scanning under white light or UV 366 nm after derivatization[3].
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for each analytical method.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Experimental workflow for HPTLC analysis of this compound.
References
- 1. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. mdpi.com [mdpi.com]
- 7. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
Mogroside IIA1 vs. Mogrol: A Comparative Efficacy Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the biological activities of the mogroside, Mogroside IIA1, and its aglycone, mogrol (B2503665). This report synthesizes available experimental data on their anti-inflammatory, anti-cancer, and metabolic regulatory effects, providing a framework for future research and development.
Mogrosides, the sweet constituents of the monk fruit (Siraitia grosvenorii), and their primary bioactive metabolite, mogrol, have garnered significant attention for their therapeutic potential. While mogrosides are widely consumed as natural sweeteners, evidence suggests that their biological effects are largely attributable to their aglycone, mogrol, which is formed through the hydrolysis of mogrosides by intestinal microflora.[1][2][3] This guide provides a comparative analysis of the efficacy of a specific mogroside, this compound, and its aglycone, mogrol, supported by available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Comparative Efficacy: Quantitative Data
The available data consistently indicates that mogrol is the more potent bioactive compound compared to its glycosidic forms. This is particularly evident in the activation of AMP-activated protein kinase (AMPK), a key regulator of metabolism.
| Compound | Biological Activity | Assay | Cell Line | Metric | Value | Reference |
| Mogrol | AMPK Activation | HTRF Assay | - | EC50 | 4.2 µM | [4] |
| Mogroside V * | AMPK Activation | HTRF Assay | - | EC50 | 20.4 µM | [4] |
| Mogrol | Anti-cancer (Lung) | MTT Assay | A549 | IC50 | 27.78 ± 0.98 μM | [5] |
| Mogrol | Anti-cancer (Leukemia) | MTT Assay | K562 | Growth Inhibition | 88% at 250 μM | [4] |
| Mogrol | Anti-inflammatory | NO Production | RAW 264.7 | Inhibition | 17% reduction at 10 μM | [4] |
Note: Direct comparative data for this compound is limited. Mogroside V, the most abundant mogroside, is used here for comparison in AMPK activation. It is generally understood that mogrosides are less potent than mogrol.[2][4]
Key Biological Activities and Underlying Mechanisms
Metabolic Regulation: Superior AMPK Activation by Mogrol
Mogrol has demonstrated potent activation of AMP-activated protein kinase (AMPK), a critical enzyme in regulating cellular energy homeostasis.[2][4] Studies have shown that mogrol activates the AMPK heterotrimer α2β1γ1 with an EC50 of 4.2 µM, which is significantly more potent than mogroside V (EC50 of 20.4 µM).[4] This activation of AMPK is believed to be a primary mechanism behind the anti-obesity and anti-diabetic effects observed with mogrol.[2] In contrast, mogrosides themselves, including mogroside V, have been found to have little to no effect on AMPK phosphorylation in cellular assays.[2]
dot
Anti-Cancer Activity: Mogrol's Multi-pathway Inhibition
Mogrol has exhibited significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5] For instance, it has an IC50 value of 27.78 ± 0.98 μM in A549 human lung cancer cells.[5] The anti-cancer mechanisms of mogrol are multifaceted, involving the inhibition of key signaling pathways such as STAT3 and ERK1/2.[4] Inhibition of STAT3 phosphorylation by mogrol leads to the upregulation of p21 and subsequent cell cycle arrest in the G0/G1 phase.[4] Concurrently, mogrol suppresses the phosphorylation of ERK1/2, which contributes to its pro-apoptotic effects.[4] While some mogrosides have shown anti-cancer activities, the direct comparative efficacy with mogrol is not well-documented, and it is presumed that mogrol is the primary active agent.[6]
dot
Anti-inflammatory Effects
Experimental Protocols
MTT Assay for Anti-Cancer Activity
This protocol is a general guideline for assessing the anti-proliferative effects of this compound and mogrol on cancer cell lines, such as A549 or K562.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and mogrol in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated and untreated cells as controls.
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Solubilization and Measurement:
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
dot
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This protocol provides a general method for assessing the anti-inflammatory effects of this compound and mogrol in RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or mogrol for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
3. Measurement of Nitrite (B80452):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.
Conclusion
The available evidence strongly suggests that mogrol, the aglycone of mogrosides, is the primary contributor to the pharmacological activities observed after the consumption of monk fruit extracts. Mogrol demonstrates superior efficacy in activating the metabolic regulator AMPK compared to its glycosidic precursors. Furthermore, it exhibits potent anti-cancer effects through the modulation of multiple signaling pathways. While both mogrol and mogrosides possess anti-inflammatory properties, a direct quantitative comparison of this compound and mogrol is needed to definitively establish their relative potencies.
For researchers and drug development professionals, these findings highlight the therapeutic potential of mogrol as a lead compound for the development of novel treatments for metabolic disorders, cancer, and inflammatory diseases. Future research should focus on direct, head-to-head comparative studies of various mogrosides and mogrol to fully elucidate their structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Mogrol Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scivisionpub.com [scivisionpub.com]
- 7. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bitterness and Aftertaste: Mogroside IIA1 vs. Stevia
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the sensory profiles of Mogroside IIA1 and stevia, with a focus on bitterness and aftertaste, supported by available experimental data and methodologies.
The quest for sugar alternatives with palatable sensory profiles is a continuous challenge in the food, beverage, and pharmaceutical industries. While high-intensity sweeteners offer the benefit of caloric reduction, their commercial success is often hindered by undesirable taste characteristics, primarily bitterness and a lingering aftertaste. This guide provides a detailed comparison of the bitterness and aftertaste of this compound, a component of monk fruit extract, and stevia, a widely used natural sweetener.
Executive Summary
Both mogrosides and steviol (B1681142) glycosides, the sweetening compounds in monk fruit and stevia respectively, are known to elicit some degree of bitterness and aftertaste. For stevia, particularly the abundant Rebaudioside A, the bitterness is well-documented and attributed to the activation of specific bitter taste receptors, hTAS2R4 and hTAS2R14[1]. Newer generations of stevia sweeteners, rich in Rebaudioside D and M, have been developed to have a more sugar-like taste with reduced bitterness[2][3].
Mogroside V, the most prevalent mogroside in monk fruit extract, is also reported to have a slight bitterness and a lingering aftertaste, though some studies suggest these off-notes are less intense than those of stevia[4]. While direct comparative sensory data for this compound is limited in publicly available literature, the general sensory profile of mogrosides provides a basis for comparison. It is understood that the type and number of glycosidic units attached to the aglycone backbone significantly influence the taste profile of both mogrosides and steviol glycosides.
Quantitative Comparison of Bitterness and Aftertaste
Due to the limited availability of direct comparative studies on this compound and a specific steviol glycoside under identical experimental conditions, this table summarizes findings for the most common representatives, Mogroside V and Rebaudioside A, to provide a comparative context.
| Sensory Attribute | Mogroside V (from Monk Fruit) | Stevia (Rebaudioside A) |
| Bitterness Intensity | Present, generally considered to be less intense than Rebaudioside A. Some lower purity extracts may have more noticeable bitterness due to the presence of other mogrosides like Mogroside IV.[5] | Significant bitterness is a well-known characteristic.[2] Newer steviol glycosides like Rebaudioside D and M have significantly lower bitterness.[2][3] |
| Aftertaste Profile | Described as having a lingering sweetness and in some cases, a slight bitter aftertaste.[6] | Characterized by a lingering bitterness and sometimes a licorice-like or metallic aftertaste.[7] |
| Bitter Taste Receptors Activated | Activates at least two subtypes of human bitter taste receptors (TAS2Rs). The specific subtypes are not yet fully elucidated in publicly available research.[8] | Activates hTAS2R4 and hTAS2R14.[1] |
Signaling Pathways of Bitter Taste Perception
The sensation of bitterness for both this compound and stevia is initiated by their interaction with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds. This interaction triggers a downstream signaling cascade.
References
- 1. Cornell scientists reduce sweetener stevia's bitter bits | Cornell Chronicle [news.cornell.edu]
- 2. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 5. How to Choose the Best Mogroside V: A Complete Buyer's Guide [plantin.alibaba.com]
- 6. US20180116266A1 - Compositions comprising mogrosides, steviol glycosides and glycosylated derivatives thereof and methods of enhancing the mouthfeel or sweetness of consumables - Google Patents [patents.google.com]
- 7. Stevia - Wikipedia [en.wikipedia.org]
- 8. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
Mogroside IIA1: A Comparative Guide to its Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicological profile of Mogroside IIA1, a triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo or Monk Fruit). Due to the limited availability of toxicological studies on isolated this compound, this guide leverages data from studies on mogroside extracts, of which this compound is a known component, and the principle of a shared metabolic pathway with other mogrosides, such as the more extensively studied Mogroside V.
Comparative Toxicological Data
The safety of mogrosides is primarily established through studies on extracts from Monk Fruit. These extracts contain a mixture of mogrosides, including Mogroside V (the most abundant), this compound, and others. The toxicological data presented below is for such extracts and provides an indication of the safety profile of its components.
| Toxicological Endpoint | Test Substance | Species | Key Findings | Reference |
| Acute Oral Toxicity | Luo Han Guo Mogroside Extract | Mouse | LD50 > 15 g/kg body weight (Considered non-toxic) | [1] |
| Sub-chronic Toxicity (90-day) | Luo Han Guo Mogroside Extract ("PureLo") | Dog (Beagle) | No-Observed-Adverse-Effect Level (NOAEL): 3000 mg/kg body weight/day. No significant adverse effects on clinical observations, body weight, food consumption, hematology, blood chemistry, urinalysis, gross necropsy, organ weight, and histopathology. | [2][3] |
| Sub-chronic Toxicity (28-day) | Luo Han Guo Concentrate ("PureLo") | Rat (Hsd:SD) | NOAEL: 100,000 ppm in the diet (equivalent to 7.07 and 7.48 g/kg bw/day for males and females, respectively). | [1] |
| Genotoxicity (Bacterial Reverse Mutation) | Luo Han Guo Mogroside Extract | Salmonella typhimurium and Escherichia coli | Negative in the Ames mutagenicity test, indicating no mutagenic effect. | [2] |
| Genotoxicity (Chromosomal Aberration) | Monk Fruit Extract (25% and 55% Mogroside V) | In vitro | Did not induce structural and/or numerical chromosomal damage. | [4] |
Metabolism and the Rationale for Group Assessment
A key consideration in the safety assessment of individual mogrosides is their shared metabolic fate. In vitro studies with human intestinal microbiota have demonstrated that mogrosides like Mogroside V and Mogroside III are metabolized through successive deglycosylation.[2][5] This process leads to the formation of other mogrosides, including this compound, and ultimately the common aglycone, mogrol (B2503665).[2][5]
This shared metabolic pathway to a common, terminal metabolite supports a conservative approach to safety assessment, allowing for the bridging of safety data from the more abundant Mogroside V to other mogrosides like this compound.[6][7] This rationale is often used to establish a group Acceptable Daily Intake (ADI) for mogrosides.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key safety assessment experiments.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.
Methodology:
-
Strains: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2uvrA) are used.[8][9]
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254, to mimic mammalian metabolism.[9][10]
-
Procedure (Plate Incorporation Method):
-
The test substance at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer are mixed with molten top agar (B569324).
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.[9]
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[8][10]
In Vitro Mammalian Chromosomal Aberration Test
Objective: To identify substances that may cause structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is used.[10]
-
Treatment: Cells are exposed to the test substance at multiple concentrations, with and without metabolic activation (S9 mix), for a defined period.
-
Harvest and Slide Preparation: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation. The cell suspension is then dropped onto microscope slides and stained.
-
Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations compared to the negative control indicates clastogenic potential.
Sub-chronic Oral Toxicity Study (90-Day)
Objective: To evaluate the adverse effects of repeated oral administration of a test substance over a 90-day period.
Methodology:
-
Animal Model: A rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs) species are typically used.[3][11]
-
Administration: The test substance is administered daily, typically by oral gavage or in the diet, at three or more dose levels to groups of animals of both sexes. A control group receives the vehicle only.[3]
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.[11]
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals and at termination for analysis of hematological and biochemical parameters.[3]
-
Urinalysis: Urine is collected and analyzed.[3]
-
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.[3]
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined. This is the highest dose at which no statistically or biologically significant adverse effects are observed.[3]
Visualizing the Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the safety of a food additive like this compound.
Figure 1. Experimental Workflow for Safety Assessment
Signaling Pathways and Toxicological Mechanisms
While specific toxicological signaling pathways for this compound are not well-defined in the literature, the primary interaction with the body is through the gastrointestinal tract. Orally ingested mogrosides are largely hydrolyzed by gut microbiota into the aglycone mogrol and its glycosides.[6] The systemic absorption of the parent mogrosides is minimal.[6]
Some studies on mogroside extracts at high doses have noted effects such as changes in relative adrenal and kidney weights in mice, and testicular effects in male rats in a 90-day study.[1][2] However, a reproductive and developmental screening study did not show parental or reproductive toxicity.[4] The mechanisms behind these observations at high doses are not fully elucidated and require further research. It is important to note that these effects were observed at levels far exceeding expected human consumption.
Conclusion
The available toxicological data, primarily from studies on mogroside extracts, indicates that mogrosides, including this compound, have a low order of toxicity. They are not found to be mutagenic or clastogenic. The principle of a common metabolic pathway to mogrol provides a strong basis for a group safety assessment of mogrosides. While high-dose studies in animals have noted some effects that warrant consideration, the established NOAELs from comprehensive sub-chronic toxicity studies in multiple species provide a high margin of safety for the use of mogrosides as sweeteners. Further research focusing specifically on the long-term effects of isolated this compound could provide a more definitive and direct toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Subchronic 90-day oral (Gavage) toxicity study of a Luo Han Guo mogroside extract in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Safety of use of Monk fruit extract as a food additive in different food categories | Semantic Scholar [semanticscholar.org]
- 5. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety evaluation of mutagenicity, genotoxicity, and cytotoxicity of Lactobacillus spp. isolates as probiotic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute/Subacute and Sub-Chronic Oral Toxicity of a Hidroxytyrosol-Rich Virgin Olive Oil Extract - PMC [pmc.ncbi.nlm.nih.gov]
comparative pharmacokinetic studies of different mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various mogrosides, the sweetening compounds isolated from monk fruit (Siraitia grosvenorii). The information presented herein is supported by experimental data from preclinical studies, offering valuable insights for researchers in pharmacology, natural product chemistry, and drug development.
Executive Summary
Mogrosides, a class of triterpenoid (B12794562) glycosides, are characterized by their poor oral bioavailability in their intact form. Following oral administration, these compounds undergo extensive metabolism by the gut microbiota. The primary metabolic pathway involves the stepwise deglycosylation of the parent mogroside, leading to the formation of a common aglycone, mogrol. It is this metabolite, mogrol, and its various deglycosylated intermediates that are absorbed into systemic circulation and are believed to be responsible for the potential pharmacological activities of mogrosides. This guide synthesizes the available pharmacokinetic data for key mogrosides, including Mogroside V, Siamenoside I, Mogroside III, Mogroside IIIe, and Isomogroside V, to facilitate a comparative understanding of their metabolic fate.
Comparative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for Mogroside V and its primary metabolite, mogrol, derived from studies in rats. Data for other individual mogrosides are limited, but studies consistently indicate a shared metabolic fate leading to mogrol.
Table 1: Pharmacokinetic Parameters of Mogroside V in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC(0–t) (mg·h/L) | t1/2 (h) | Reference |
| Intravenous | 1.12 | 36.30 ± 2.26 | - | 61.26 ± 7.00 | 1.53 ± 0.36 | [1] |
| Intraperitoneal | 1.12 | 2.72 ± 0.25 | 1.40 ± 0.55 | 9.12 ± 0.64 | 1.45 ± 0.13 | [1] |
| Oral | 200 | 1.33 ± 0.13 | 0.75 | 185.55 ± 19.17 (ng/mL·min) | 2.31 | [2] |
Table 2: Pharmacokinetic Parameters of Mogrol in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (F) | Reference |
| Intravenous | 2.0 | - | - | - | - | - | [3][4] |
| Oral | 5.0 | - | 0.38 ± 0.11 | - | 2.41 ± 0.11 | 10.3 ± 2.15% | [3][4] |
Table 3: Comparative Metabolism of Different Mogrosides
| Mogroside | Primary Metabolic Pathway | Key Metabolites | Experimental System | Reference |
| Mogroside V | Stepwise deglycosylation by gut microbiota. Other reactions include hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation.[5] | Mogroside IV, Mogroside III, Mogroside II, Mogroside I, Mogrol[6][7] | In vitro human gut microbiota incubation, in vivo rat studies[5][6][7] | [5][6][7] |
| Siamenoside I | Stepwise deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation.[8][9] | 86 metabolites identified, including Mogroside IIIE.[8][9][10] | In vivo rat studies | [8][9][10] |
| Mogroside III | Stepwise deglycosylation by human intestinal bacteria.[11] | Mogroside II(A1), Mogrol | In vitro incubation with crude enzymes of human intestinal bacteria[11] | [11] |
| Mogroside IIIe | Metabolized to the common aglycone, mogrol.[12] | Mogrol | In vitro human intestinal fecal homogenates | [12] |
| Isomogroside V | Metabolized to the common aglycone, mogrol.[12][13] | Mogrol | In vitro human intestinal fecal homogenates | [12][13] |
Experimental Protocols
In Vivo Pharmacokinetic Study of Mogroside V in Rats
This protocol outlines a typical experimental design for assessing the pharmacokinetics of Mogroside V in a rat model.
-
Animal Model: Male Wistar rats (220±20g) or Sprague-Dawley rats are commonly used.[1] Animals are fasted overnight before the experiment with free access to water.[14]
-
Drug Administration:
-
Intravenous (i.v.): Mogroside V is dissolved in a suitable vehicle and administered as a single bolus injection into the tail vein. A typical dose is 1.12 mg/kg.[1]
-
Intraperitoneal (i.p.): Mogroside V is injected into the peritoneal cavity at a dose of 1.12 mg/kg.[1]
-
Oral (p.o.): Mogroside V is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[2] Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[1][2]
-
Sample Preparation: Plasma samples are typically prepared for analysis using a protein precipitation method.[1] For example, 250 µL of methanol (B129727) is added to a 75 µL plasma sample, vortexed, and centrifuged to remove precipitated proteins.[1]
-
Analytical Method: The concentration of Mogroside V in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
-
Chromatography: Separation is achieved on a C18 column with a mobile phase consisting of a mixture of methanol and water.[1]
-
Mass Spectrometry: Detection is performed using a triple-quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode with selected-reaction monitoring (SRM).[1]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[1]
In Vitro Metabolism Study using Human Intestinal Microbiota
This protocol describes a method to investigate the metabolism of mogrosides by human gut bacteria.
-
Preparation of Fecal Homogenate: Fresh fecal samples are collected from healthy human volunteers. The samples are pooled and homogenized in an anaerobic buffer.
-
Incubation: The mogroside of interest (e.g., Mogroside V, Siamenoside I) is incubated with the fecal homogenate under anaerobic conditions at 37°C.
-
Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent mogroside and its metabolites.[7] This allows for the determination of the metabolic pathway and the rate of degradation.
Visualization of Metabolic Pathways
The metabolism of mogrosides is a critical factor in their bioactivity. The following diagrams illustrate the general metabolic pathway of mogrosides in the gastrointestinal tract and the subsequent signaling cascade initiated by the absorbed metabolite, mogrol.
Caption: General metabolic pathway of mogrosides in the gastrointestinal tract.
Caption: Simplified signaling pathway of mogrol's cellular effects via AMPK activation.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. frontiersin.org [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolites of Siamenoside I and Their Distributions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Mogroside IIA1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and procedural steps for the safe disposal of Mogroside IIA1, a triterpenoid (B12794562) glycoside derived from Siraitia grosvenorii (monk fruit).
Key Safety and Handling Information
Before disposal, it is important to be aware of the general handling precautions for similar non-hazardous chemicals. While not considered highly toxic, direct contact with eyes may cause irritation.[1][2] Inhalation of the powder form may also lead to respiratory irritation.[1] Therefore, standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes the general characteristics of related mogrosides, which are useful for assessing their environmental and safety profiles.
| Property | Value | Source |
| Hazard Classification | Not classified as hazardous | [3] |
| DOT Classification | Not regulated | [1] |
| Primary Irritant Effect | None on skin, potential for eye irritation | [2] |
| Sensitization | No known sensitizing effects | [2] |
| Hazardous Decomposition | No dangerous decomposition products known under normal conditions. When heated to decomposition (>120°C), it may emit toxic fumes. | [1][2] |
Experimental Protocols for Disposal
The disposal of non-hazardous chemical waste generally follows standardized laboratory procedures aimed at minimizing environmental impact and ensuring safety. The recommended protocol for this compound, based on general guidelines for non-hazardous waste, is as follows:
Step 1: Waste Identification and Segregation
-
Confirm that the this compound waste is not mixed with any hazardous materials. If it is combined with a hazardous substance, the entire mixture must be treated as hazardous waste.[4]
-
Segregate the non-hazardous this compound waste from regulated hazardous waste to reduce disposal costs and environmental burden.[5]
Step 2: Small Quantities of Uncontaminated this compound
-
Solid Waste: For small amounts of pure, uncontaminated this compound powder, it is generally acceptable to dispose of it as regular laboratory trash.[5][6][7] Place the solid waste in a sealed container to prevent dust inhalation by custodial staff.
-
Aqueous Solutions: If the this compound is in a dilute aqueous solution (and does not contain other hazardous solutes), it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.[7][8] However, always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.
Step 3: Large Quantities or Contaminated Waste
-
For larger quantities of this compound or waste contaminated with other substances, consult your institution's EHS guidelines.
-
Package the waste in a clearly labeled, sealed container. The label should identify the contents as "Non-hazardous waste: this compound".[4]
-
Arrange for pickup and disposal through your institution's chemical waste program.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound should be managed to ensure no residual chemical remains.
-
If the container held a solution, rinse it with a suitable solvent (e.g., water or ethanol). The rinsate should be disposed of according to the guidelines for aqueous solutions.
-
Deface or remove the original label to prevent confusion.[7]
-
The clean, empty container can typically be disposed of in the regular trash or recycling, depending on the container material and local regulations.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet provided by the supplier of your specific this compound product. Local, state, and federal regulations must be followed.
References
- 1. chempoint.com [chempoint.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Mogroside IIA1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mogroside IIA1. The following procedures are based on available safety data for mogrosides and monk fruit extract.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is a component of monk fruit extract, standard laboratory safety protocols should be followed to minimize exposure, even though it is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[1] The primary hazards are potential eye and respiratory irritation from the powder form.[2][3]
Summary of Recommended PPE and Safety Practices:
| Protective Equipment/Practice | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye irritation from direct contact with the powder.[2][3] |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | To prevent skin contact, although no known skin irritation effects are documented.[2] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | To avoid inhalation which may cause respiratory irritation.[2] |
| Body Protection | Laboratory coat. | To protect clothing and skin from accidental spills. |
| Hygiene | Wash hands thoroughly after handling. | Standard good laboratory practice to avoid accidental ingestion. |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and all necessary PPE is worn.
-
Weighing: If working with the solid form, weigh the required amount in a well-ventilated area or under a fume hood to minimize dust inhalation.
-
Dissolving: When preparing solutions, such as with DMSO, ultrasonic agitation may be needed.[4]
-
Spill Management: In case of a spill, clean it up mechanically (e.g., with a dustpan and brush for solids) and dispose of the waste in accordance with local regulations.[2]
-
Post-Handling: After use, ensure all containers are tightly sealed and the work area is decontaminated. Wash hands thoroughly.
Storage Conditions: this compound should be stored at 4°C and protected from light.[4] For solutions in solvent, it is recommended to store at -20°C for up to one month or -80°C for up to six months, with protection from light.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. As it is not classified as a hazardous material for transportation, standard chemical waste disposal procedures are generally sufficient.[2]
Toxicological Information
Mogrosides, including this compound, are considered to have low toxicity.[5][6] Animal studies have shown no significant toxic effects even at high doses.[5][6] However, direct contact with the pure compound in a laboratory setting warrants the use of protective measures to avoid any potential irritation.[2]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
